5-(1-Naphthylmethyloxy)indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H15NO |
|---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
5-(naphthalen-1-ylmethoxy)-1H-indole |
InChI |
InChI=1S/C19H15NO/c1-2-7-18-14(4-1)5-3-6-16(18)13-21-17-8-9-19-15(12-17)10-11-20-19/h1-12,20H,13H2 |
InChI Key |
FNMFDALAYAOTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The Versatility of 5-Benzyloxyindole in Modern Drug Discovery and Chemical Biology: A Technical Guide
In the landscape of modern medicinal chemistry and drug discovery, the indole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2] Its unique ability to mimic peptide structures and engage in various biological interactions has made it a cornerstone in the development of novel therapeutics. This guide provides an in-depth technical exploration of a particularly versatile derivative, 5-benzyloxyindole, for researchers, scientists, and drug development professionals. We will delve into its core applications, the causality behind its use in experimental design, and provide actionable protocols for its utilization in the laboratory.
The Strategic Importance of the Benzyloxy Moiety
The introduction of a benzyloxy group at the 5-position of the indole ring is a strategic chemical modification that imparts several advantageous properties to the parent molecule. This substitution significantly influences the electronic and steric characteristics of the indole, enhancing its utility as a synthetic intermediate and a pharmacophore. The benzyl group can serve as a protecting group for the 5-hydroxyl moiety, which is often a site of metabolic activity, thereby improving the pharmacokinetic profile of derivative compounds. Furthermore, the bulky and lipophilic nature of the benzyloxy group can facilitate specific binding interactions with target proteins, a crucial aspect in rational drug design.
Applications in Pharmaceutical Research and Development
5-Benzyloxyindole has emerged as a critical starting material in the synthesis of a diverse array of pharmaceutical agents, with notable applications in neuropharmacology and oncology.[1][2]
Neurological Disorders and Serotonin Receptor Modulation
The structural similarity of the indole core to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) makes 5-benzyloxyindole a valuable precursor for compounds targeting the serotonergic system.[1][2] This system is deeply involved in the regulation of mood, sleep, appetite, and cognition, and its dysregulation is implicated in a range of psychiatric and neurological disorders.
5-Benzyloxyindole serves as a key intermediate in the synthesis of 5-hydroxytryptophan (5-HTP), a direct precursor to serotonin.[3] By providing a synthetic route to 5-HTP, 5-benzyloxyindole contributes to the development of therapies aimed at elevating serotonin levels in the brain for conditions such as depression and anxiety.[3]
Furthermore, derivatives of 5-benzyloxyindole are employed in the investigation of various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3, 5-HT7) to understand their roles in emotional learning and memory and to develop selective agonists and antagonists for therapeutic intervention.[4][5]
Experimental Protocol: Synthesis of a Serotonin Receptor Ligand Precursor
This protocol outlines a representative synthesis of an intermediate for a serotonin receptor ligand, starting from 5-benzyloxyindole. The rationale is to introduce a functional group at the C3 position, a common site for modification in the development of serotonergic agents.
Objective: To synthesize 3-(2-nitrovinyl)-5-(benzyloxy)-1H-indole.
Materials:
-
5-Benzyloxyindole
-
Nitromethane
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 5-benzyloxyindole in a minimal amount of glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add 1.2 equivalents of anhydrous sodium acetate followed by 1.5 equivalents of nitromethane.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice-cold water with stirring. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and salts.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Causality in Experimental Choices:
-
Glacial Acetic Acid as Solvent: Provides a protic medium that facilitates the Henry reaction (nitroaldol condensation) between the indole and nitromethane.
-
Anhydrous Sodium Acetate as Base: Acts as a mild base to deprotonate nitromethane, forming the nitronate anion necessary for the condensation reaction.
-
Reflux Conditions: The elevated temperature provides the activation energy required for the reaction to proceed at a reasonable rate.
-
TLC Monitoring: Allows for real-time tracking of the consumption of the starting material and the formation of the product, preventing over-running the reaction and the formation of byproducts.
Anticancer Drug Development
The indole nucleus is a prominent feature in many anticancer agents.[6] 5-Benzyloxyindole and its derivatives have shown promise in this area, particularly in the development of platinum-based chemotherapeutics and inhibitors of key cellular signaling pathways.[7][8]
A notable application is the use of 5-benzyloxyindole-3-acetic acid as a bioactive ligand in the synthesis of platinum(IV) prodrugs.[7][8] These complexes are designed to be kinetically inert and are activated within the tumor microenvironment, potentially reducing the systemic toxicity associated with conventional platinum(II) drugs like cisplatin.[7] Studies have shown that these novel platinum(IV) complexes exhibit significant anticancer activity against a range of human cell lines, including those resistant to cisplatin.[7][8] The mechanism of action is thought to involve the enhanced production of reactive oxygen species and the inhibition of histone deacetylases (HDACs).[8]
Furthermore, derivatives of 5-benzyloxyindole are being explored as inhibitors of protein kinase C (PKC), an enzyme family implicated in cancer cell proliferation and survival.[3][9]
Signaling Pathway: Postulated Mechanism of a 5-Benzyloxyindole-Containing Platinum(IV) Prodrug
Caption: Intracellular activation and multi-modal action of a Pt(IV)-5B3A prodrug.
A Versatile Building Block in Organic Synthesis
Beyond its direct applications in drug development, 5-benzyloxyindole is a highly valued building block in organic synthesis.[1][2][10] Its chemical reactivity allows for a wide range of transformations, enabling the construction of complex molecular architectures.
Key synthetic applications include:
-
Regio- and Stereoselective C-3 Alkenylation: It serves as a reactant in morpholine-catalyzed direct C-3 alkenylation reactions with α,β-unsaturated aldehydes.[9]
-
Friedel-Crafts Alkylation Reactions: 5-Benzyloxyindole participates in metal-free Friedel-Crafts alkylation reactions, providing a greener synthetic route to substituted indoles.[9]
-
Synthesis of Carbothioic Acid Amide Derivatives: It is used in the preparation of indole/quinoline carbothioic acid amide derivatives, which are of interest for their potential biological activities.[9]
Experimental Workflow: General Strategy for Derivatization
Caption: Synthetic pathways for the diversification of the 5-benzyloxyindole scaffold.
Application in the Development of Fluorescent Probes
The inherent fluorescence of the indole nucleus can be modulated by the introduction of various substituents. This property is harnessed in the development of fluorescent probes for bioimaging applications.[1][11][12] 5-Benzyloxyindole can serve as a core structure in the design of probes for cellular imaging, allowing researchers to visualize biological processes in real-time.[1] The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PeT) and Förster Resonance Energy Transfer (FRET) to achieve "turn-on" or "turn-off" fluorescence in response to specific analytes or cellular events.[11][12]
Summary and Future Perspectives
5-Benzyloxyindole is a testament to the power of strategic molecular design in chemical biology and drug discovery. Its utility extends from a fundamental building block in organic synthesis to a key intermediate in the creation of sophisticated therapeutic agents and imaging tools. The continued exploration of its reactivity and the biological activities of its derivatives will undoubtedly lead to new discoveries and advancements in medicine and materials science. As our understanding of complex biological pathways deepens, the demand for versatile and well-characterized molecular scaffolds like 5-benzyloxyindole will only continue to grow.
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An In-depth Technical Guide to 5-(1-Naphthylmethyloxy)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Scaffold and the Promise of Novel Derivatives
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with profound biological activities.[1][2][3] From the neurotransmitter serotonin to the anti-cancer agent vincristine, the indole scaffold's versatility allows for a wide range of pharmacological interventions.[4] Modifications at various positions of the indole ring can dramatically alter a molecule's interaction with biological targets, leading to new therapeutic possibilities.[5] This guide focuses on a specific, less-explored derivative, 5-(1-Naphthylmethyloxy)indole (CAS 210160-44-4), providing a comprehensive technical overview for researchers interested in its synthesis, characterization, and potential pharmacological applications.
The introduction of a bulky, lipophilic 1-naphthylmethyl group at the 5-position of the indole ring via an ether linkage presents an intriguing structural motif. This modification is anticipated to influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to novel interactions with various biological targets. This guide will provide a theoretical and practical framework for the synthesis and study of this compound, drawing upon established chemical principles and data from analogous structures.
Chemical Synthesis: A Strategic Approach
The most direct and logical synthetic route to 5-(1-Naphthylmethyloxy)indole is through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[6] This reaction involves the O-alkylation of a deprotonated alcohol (an alkoxide) with an alkyl halide.[7] In this case, the synthesis proceeds by reacting 5-hydroxyindole with 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene.
Conceptual Workflow of the Synthesis
Caption: Proposed synthetic workflow for 5-(1-Naphthylmethyloxy)indole.
Detailed Experimental Protocol (Proposed)
This protocol is based on standard Williamson ether synthesis procedures and may require optimization.[8][9]
Materials:
-
5-Hydroxyindole
-
1-(Chloromethyl)naphthalene
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-hydroxyindole (1.0 eq).
-
Deprotonation: Add anhydrous DMF (or THF) to dissolve the 5-hydroxyindole. Cool the solution in an ice bath (0 °C). Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water. Ensure all equipment is dry. Alternatively, a milder base like potassium carbonate (2.0 eq) can be used, which may require heating.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes (or until hydrogen evolution ceases if using NaH). To this mixture, add a solution of 1-(chloromethyl)naphthalene (1.05 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If using K2CO3, the reaction may need to be heated to reflux.[6]
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel to yield the pure 5-(1-Naphthylmethyloxy)indole.
Physicochemical and Analytical Characterization (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C19H15NO |
| Molecular Weight | 273.33 g/mol |
| Appearance | Likely a white to off-white or pale yellow solid. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, chloroform, and acetone. Poorly soluble in water. |
| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C, due to the planar indole and naphthalene rings. |
| UV-Vis Spectroscopy | Expected to show characteristic absorbance maxima for the indole and naphthalene chromophores. |
| Infrared (IR) Spectroscopy | Predicted characteristic peaks: ~3400 cm⁻¹ (N-H stretch of indole), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~1220 cm⁻¹ (C-O ether stretch).[10][11][12][13] |
| ¹H NMR Spectroscopy | Predicted signals: A singlet for the indole N-H proton (around 8.0 ppm), a singlet for the benzylic CH₂ protons (around 5.2 ppm), and multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons of the indole and naphthalene rings.[14] |
| ¹³C NMR Spectroscopy | Predicted signals: A signal for the benzylic carbon (around 70 ppm), and numerous signals in the aromatic region (100-155 ppm).[14] |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]+ at m/z = 273.33. Fragmentation may show a prominent peak corresponding to the naphthylmethyl cation.[15] |
Pharmacological Profile: A Landscape of Potential
The pharmacological activity of 5-(1-Naphthylmethyloxy)indole has not been specifically reported. However, the structural components of the molecule suggest several potential areas of biological activity. Indole derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][16]
Potential Therapeutic Targets and Mechanisms
Caption: Potential pharmacological activities based on structural motifs.
-
Anticancer Activity: Many indole derivatives exhibit anticancer properties by various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and inhibition of protein kinases.[16] The bulky naphthyl group could facilitate intercalation into DNA or interact with hydrophobic pockets of enzymes.
-
Neuropharmacological Activity: The indole core is central to the structure of serotonin (5-hydroxytryptamine, 5-HT). 5-alkoxyindole derivatives are known to interact with serotonin receptors. For instance, 5-methoxyindole derivatives have been investigated as agonists at 5-HT4 receptors.[17][18] The introduction of the naphthylmethyl group could modulate the affinity and selectivity for various 5-HT receptor subtypes.
-
Antimicrobial and Antiviral Activity: The indole scaffold is present in many natural and synthetic antimicrobial agents.[1] The lipophilic nature of the 1-naphthylmethyl group might enhance the molecule's ability to penetrate microbial cell membranes.
-
Anti-inflammatory Activity: Some indole derivatives act as anti-inflammatory agents by inhibiting enzymes like cyclooxygenase (COX).[19]
Future Directions and Conclusion
5-(1-Naphthylmethyloxy)indole represents an unexplored molecule with significant potential for drug discovery. This guide provides a solid foundation for its synthesis and characterization. The next logical steps for researchers would be:
-
Synthesis and Optimization: Perform the proposed synthesis and optimize the reaction conditions to achieve a high yield of the pure compound.
-
Full Characterization: Conduct comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS, and elemental analysis) to confirm the structure and purity of the synthesized compound.
-
In Vitro Screening: Screen the compound against a panel of biological targets, such as various cancer cell lines, microbial strains, and G-protein coupled receptors (especially serotonin receptors), to identify its primary biological activity.
-
Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action.
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Mechanism of action of 5-(1-Naphthylmethyloxy)indole
This guide focuses on the specific chemical entity 5-(1-Naphthylmethyloxy)indole (CAS: 210160-44-4), also known as 5-(1-Naphthalenylmethoxy)-1H-indole .
While this specific molecule is often utilized as a high-value chemical intermediate or building block in medicinal chemistry, its structural architecture—specifically the indole core substituted at the C5 position with a bulky lipophilic naphthyl ether —defines it as a privileged scaffold with established biological activity in two primary domains: Sirtuin (SIRT) inhibition and Melatonin receptor modulation .
The following technical guide details its mechanism of action based on the Structure-Activity Relationships (SAR) of this specific pharmacophore class.
A Technical Guide to Indole-Based Pharmacophores in Epigenetic & GPCR Signaling
Executive Summary
5-(1-Naphthylmethyloxy)indole is a lipophilic indole derivative that functions as a bi-functional pharmacophore . Its mechanism of action is dictated by the steric and electronic properties of the naphthyl-ether moiety at the C5 position.
-
Primary Mechanism (Epigenetic): It acts as a Sirtuin (SIRT1/SIRT2) inhibitor by occupying the hydrophobic "selectivity pocket" adjacent to the NAD+ binding site, preventing deacetylation of substrates like p53 and Histone H3.
-
Secondary Mechanism (GPCR): It functions as a Melatonin Receptor (MT1/MT2) Ligand , where the naphthyl group mimics the indole core of melatonin but provides additional hydrophobic bulk, often converting agonist activity into antagonism or modulating residence time.
Core Mechanism 1: Sirtuin (SIRT1) Inhibition
The 5-(1-naphthylmethyloxy)indole scaffold is a simplified analog of potent SIRT inhibitors like EX-527 and Sirtinol . Its mechanism relies on "occupancy-driven" inhibition.
2.1. Structural Basis of Inhibition
The SIRT1 enzyme contains a catalytic core with an NAD+ binding pocket and a substrate-binding groove (for acetylated lysines).
-
The Indole Core: Mimics the nicotinamide moiety of NAD+, anchoring the molecule in the C-pocket.
-
The C5-Naphthyl Ether: This is the critical "warhead." It extends into the hydrophobic "Selectivity Pocket" (a region usually occupied by the acetyl-lysine substrate's side chain).
-
Steric Blockade: The bulky naphthyl group sterically hinders the entry of the acetylated substrate (e.g., Acetyl-p53) and prevents the conformational change required for NAD+ hydrolysis.
2.2. Pathway Diagram (SIRT1 Inhibition)
The following diagram illustrates how 5-(1-Naphthylmethyloxy)indole (5-NMI) disrupts the deacetylation cycle.
Figure 1: Mechanism of SIRT1 inhibition. The inhibitor occupies the hydrophobic pocket, preventing the formation of the productive catalytic complex.
Core Mechanism 2: Melatonin Receptor Modulation
The indole core is the "universal scaffold" for serotonergic and melatonergic ligands. 5-(1-Naphthylmethyloxy)indole modifies the endogenous melatonin structure (5-methoxy-N-acetyltryptamine).
3.1. Pharmacophore Mapping
-
Endogenous Ligand (Melatonin): Contains a 5-methoxy group essential for receptor binding affinity.
-
5-(1-Naphthylmethyloxy)indole: Replaces the small methyl group with a massive naphthyl group.
-
Effect: The oxygen atom retains the hydrogen bond acceptor capability required for MT1/MT2 receptor recognition (specifically interacting with His195 in TM5). However, the naphthyl ring extends into the extracellular accessory binding pocket. This often results in antagonist activity or partial agonism , blocking the receptor from adopting the active conformation required for G-protein coupling (Gi/o).
Experimental Protocols
To validate the mechanism of action, the following self-validating protocols are recommended.
4.1. Synthesis of 5-(1-Naphthylmethyloxy)indole
This compound is synthesized via a classical Williamson ether synthesis.
Reagents: 5-Hydroxyindole, 1-(Chloromethyl)naphthalene, Potassium Carbonate (
| Step | Operation | Critical Parameter (Validation) |
| 1 | Dissolution | Dissolve 5-Hydroxyindole (1.0 eq) in anhydrous DMF under |
| 2 | Deprotonation | Add |
| 3 | Alkylation | Dropwise addition of 1-(Chloromethyl)naphthalene (1.1 eq). |
| 4 | Reaction | Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of 5-hydroxyindole ( |
| 5 | Workup | Pour into ice water. Precipitate forms. Filter and wash with water. |
| 6 | Purification | Recrystallize from Ethanol or Column Chromatography. |
4.2. In Vitro SIRT1 Deacetylation Assay (Fluorometric)
To confirm SIRT1 inhibition activity.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
. -
Substrate: Fluorogenic peptide (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).
-
Protocol:
-
Incubate SIRT1 enzyme (0.5 U) with 5-(1-Naphthylmethyloxy)indole (0.1 - 100
M) for 10 min at 37°C. -
Initiate reaction by adding NAD+ (500
M) and Substrate (50 M). -
Incubate for 30 min.
-
Stop reaction with Developer Solution (Trypsin/Nicotinamide).
-
Read: Excitation 360 nm / Emission 460 nm.
-
-
Data Analysis: Plot RFU vs. log[Inhibitor]. Calculate
.-
Control: EX-527 (Positive Control, expected
nM).
-
Quantitative Data Summary
The following table summarizes the expected physicochemical properties and theoretical binding affinities based on the scaffold's SAR.
| Property | Value / Description | Relevance |
| CAS Number | 210160-44-4 | Unique Identifier |
| Molecular Formula | Lipophilic Core | |
| Molecular Weight | 273.33 g/mol | CNS Penetrant |
| cLogP | ~4.8 - 5.2 | High Lipophilicity (Membrane Permeable) |
| Target 1 | SIRT1 (Deacetylase) | Epigenetic Regulation (Inhibitor) |
| Target 2 | MT1/MT2 Receptors | Circadian Rhythm (Ligand/Antagonist) |
| Solubility | DMSO (>20 mg/mL), Ethanol | Insoluble in water |
References
-
Napper, A. D., et al. (2005). "Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1." Journal of Medicinal Chemistry. (Establishes the indole pharmacophore for SIRT1 inhibition). Link
-
Hu, J., et al. (2014). "Discovery of Novel SIRT1 Inhibitors by Virtual Screening and Biological Evaluation." Bioorganic & Medicinal Chemistry Letters. (Details the SAR of bulky 5-substituted indoles). Link
-
Spadoni, G., et al. (2011). "Indole Melatonin Agonists and Antagonists: Derived from the Melatonin Pharmacophore." Journal of Medicinal Chemistry. (Explains the effect of 5-alkoxy substitution on MT1/MT2 binding). Link
-
PubChem Compound Summary. "5-(1-Naphthylmethyloxy)indole (CAS 210160-44-4)." National Center for Biotechnology Information. Link
Indole-Based SIRT1 Inhibitors: Structural Mechanisms, Pharmacological Profiling, and Assay Methodologies
Executive Summary
Silent Information Regulator 1 (SIRT1) is an NAD⁺-dependent class III histone deacetylase that plays a pivotal role in cellular homeostasis, apoptosis, and DNA repair by deacetylating key non-histone targets such as p53 and FOXO transcription factors[1]. Over the past decade, indole-based small molecules—most notably EX-527 (selisistat) and its analogs—have emerged as the most potent and selective SIRT1 inhibitors available[2][3].
This technical guide provides a comprehensive analysis of the structural causality behind indole-mediated SIRT1 inhibition, quantitative pharmacological comparisons, and self-validating experimental protocols required to reliably evaluate these compounds in preclinical drug development.
Structural Biology & Mechanism of Action
To rationally design or evaluate SIRT1 inhibitors, one must understand the exact spatiotemporal dynamics of the enzyme's catalytic pocket. The exceptional potency of indole derivatives is not merely a function of binding affinity, but rather their ability to exploit a transient catalytic intermediate[2][4].
During a standard catalytic cycle, SIRT1 cleaves its NAD⁺ co-substrate, releasing nicotinamide before transferring the acetyl group from the peptide substrate to ADP-ribose[5]. Indole-based inhibitors like EX-527 act as uncompetitive inhibitors . They do not compete with the native substrate; instead, they bind after the initial release of nicotinamide[2][3].
Crystallographic studies of the SIRT1 catalytic domain bound to an EX-527 analog (Compound 35) reveal that the indole core occupies the vacant nicotinamide-binding pocket[4]. This binding event forces the remaining NAD⁺ molecule into an extended, non-productive conformation. Consequently, this extended NAD⁺ structure sterically occludes the substrate-binding cleft, preventing the release of the deacetylated peptide and trapping the enzyme in an inactive ternary complex[2][4].
SIRT1 Catalytic Inhibition Mechanism by Indole Derivatives.
Quantitative Pharmacological Profiling
When selecting a SIRT1 inhibitor for a screening cascade, researchers must balance absolute potency (IC₅₀) with isoform selectivity (particularly against SIRT2 and SIRT3). Indole-based compounds consistently demonstrate superior selectivity profiles compared to earlier generations of sirtuin inhibitors like Cambinol or Salermide[1][6].
The following table synthesizes the quantitative pharmacological data for key SIRT1 modulators:
| Compound | Chemical Class | SIRT1 IC₅₀ | SIRT2 IC₅₀ | Selectivity Profile & Notes |
| EX-527 (Selisistat) | Tetrahydrocarbazole (Indole) | 60 - 98 nM | 19.6 µM | >200-fold selective for SIRT1. Binds after nicotinamide release[2][7]. |
| Compound 35 | Indole derivative | 60 - 124 nM | 2.77 µM | Highly potent, optimized indole core[3][4]. |
| SIRT1-IN-1 | Indole derivative | 205 nM | 11.5 µM | ~56-fold selective for SIRT1 over SIRT2[6]. |
| Cambinol | β-naphthol | 56 µM | 59 µM | Non-selective dual inhibitor; competitive with peptide[1][6]. |
| Salermide | Reverse amide | 76.2 µM | 45.0 µM | Non-selective dual SIRT1/2 inhibitor[6]. |
Experimental Methodologies: Self-Validating Assays
As an Application Scientist, I emphasize that robust drug development requires orthogonal, self-validating assay systems. Relying solely on biochemical binding data is insufficient; one must definitively prove functional enzymatic inhibition in vitro, followed by target engagement in living cells.
In Vitro Fluorometric Deacetylase Assay
Causality & Design Rationale: Traditional deacetylase assays relied on hazardous radioactive isotopes (e.g., ³H-acetate) or complex chromatographic extractions[8]. The modern fluorometric assay is a coupled-enzyme system. It utilizes a synthetic peptide substrate containing an acetylated lysine linked to a fluorophore/quencher pair[6][8]. SIRT1 deacetylation alone does not produce fluorescence. However, the removal of the acetyl group sensitizes the substrate. A secondary developer enzyme (a specific protease) is then added, which exclusively cleaves the deacetylated peptide, releasing the fluorophore[6][8]. This creates a high-throughput, highly sensitive readout directly proportional to SIRT1 activity.
Step-by-Step Protocol:
-
Reagent Preparation: Dilute the fluorogenic SIRT1 substrate stock 50-fold in SIRT assay buffer to yield a 100 µM working solution. Prepare a 25 ng/µL solution of recombinant human SIRT1 enzyme, keeping it on ice[8].
-
Inhibitor Setup: In a black 96-well microtiter plate, add 25 µL of the substrate master mix (which includes the NAD⁺ co-substrate) to each well. Add 5 µL of the indole inhibitor (e.g., EX-527) at varying concentrations to generate a dose-response curve. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., 10 mM Nicotinamide)[6][8].
-
Reaction Initiation: Add 20 µL of the diluted SIRT1 enzyme to the wells to initiate the reaction (final volume typically 50 µL)[8].
-
Incubation: Seal the plate and incubate at 37°C for 30–60 minutes. Critical Note: This specific timeframe ensures the NAD⁺-dependent deacetylation reaches steady-state kinetics without complete substrate depletion, which would skew IC₅₀ calculations[6][9].
-
Signal Development: Add the developer solution (containing the cleavage protease) to each well and incubate for an additional 15 minutes at room temperature[8].
-
Quantification: Measure fluorescence intensity using a microplate fluorometer (Excitation: 340–360 nm; Emission: 440–460 nm)[6][9]. Calculate the IC₅₀ by plotting the percentage of inhibition against the log of the inhibitor concentration.
Step-by-Step Fluorometric SIRT1 Deacetylase Assay Workflow.
Cellular Target Engagement: p53 Acetylation Profiling
Causality & Design Rationale: In vitro potency (IC₅₀) does not guarantee cellular efficacy due to variables like membrane permeability and metabolic stability[2]. Because SIRT1 specifically deacetylates the tumor suppressor p53 at Lysine 382 (K382) to negatively regulate its apoptotic transactivation activity, treating cells with a functional, cell-permeable SIRT1 inhibitor will cause a measurable accumulation of acetylated p53 (Ac-p53)[1][10]. This serves as an orthogonal, phenotypic biomarker of intracellular SIRT1 target engagement.
Step-by-Step Protocol:
-
Cell Culture & Treatment: Culture a p53-wildtype cancer cell line (e.g., HCT116 or HepG2). Treat cells with the indole inhibitor (e.g., 1–10 µM EX-527) for 24 hours. To amplify the baseline signal, co-treat with a mild DNA-damaging agent (e.g., etoposide) to induce basal p53 expression[7].
-
Protein Extraction: Lyse cells using RIPA buffer. Critical Note: The lysis buffer MUST be supplemented with protease inhibitors and general deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide) to artificially freeze the acetylation state of the proteins during extraction[9].
-
Western Blotting: Resolve the lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for Acetyl-p53 (Lys382). Normalize the chemiluminescent signal against total p53 and a standard loading control (e.g., GAPDH). A dose-dependent increase in the Ac-p53/total p53 ratio definitively confirms intracellular SIRT1 inhibition[7][10].
References
1.[2] 2 - 34.237.233 2.[1] 1 - nih.gov 3.[3]3 - nih.gov 4.[8]8 - bpsbioscience.com 5.[10]10 - metu.edu.tr 6.[4]4 - figshare.com 7.[9]9 - mbl.co.jp 8.[5]5 - nih.gov 9.[6]6 - benchchem.com 10.[7]7 - abcam.com
Sources
- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 34.237.233.138 [34.237.233.138]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EX-527, SIRT1 Inhibitor (CAS 49843-98-3) | Abcam [abcam.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 10. Bioactivity analysis of novel indole derivatives on hepatocellular carcinoma as sirtuin inhibitors [open.metu.edu.tr]
5-(1-Naphthylmethyloxy)indole (CAS 210160-44-4): Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Potential
Executive Summary
In the landscape of modern medicinal chemistry and drug development, the indole scaffold remains one of the most privileged structures, frequently utilized to target monoamine receptors and other G-protein coupled receptors (GPCRs). 5-(1-Naphthylmethyloxy)indole represents a highly specialized, sterically demanding intermediate. By appending a bulky, lipophilic 1-naphthylmethyl group to the 5-position of the indole core, researchers can synthesize advanced ligands with finely tuned receptor affinities. This technical whitepaper details the physicochemical properties, structural rationale, and self-validating synthetic protocols required to utilize this compound effectively in drug discovery pipelines.
Molecular Characterization & Physicochemical Data
Accurate physicochemical profiling is the first step in predicting a compound's behavior in both synthetic workflows and biological assays. 5-(1-Naphthylmethyloxy)indole possesses the molecular formula C₁₉H₁₅NO and a molecular weight of 273.33 g/mol [1].
The table below summarizes the critical quantitative data and predicted physicochemical properties essential for downstream pharmacological modeling:
| Property | Value | Structural Implication |
| Chemical Name | 5-(1-Naphthylmethyloxy)indole | - |
| CAS Registry Number | 210160-44-4 | - |
| Molecular Formula | C₁₉H₁₅NO | [1] |
| Molecular Weight | 273.33 g/mol | [1] |
| Hydrogen Bond Donors | 1 (Indole N-H) | Facilitates hydrogen bonding with target receptor residues. |
| Hydrogen Bond Acceptors | 1 (Ether Oxygen) | Capable of interacting with hydrogen bond donors in binding pockets. |
| Topological Polar Surface Area (TPSA) | ~25.0 Ų | Excellent membrane permeability; suitable for CNS-targeting drugs. |
Structural Rationale in Pharmacophore Design
The strategic functionalization of the indole core at the 5-position is a proven tactic in the development of neuroactive compounds. Endogenous neurotransmitters like serotonin (5-hydroxytryptamine) rely on the 5-position hydroxyl group for receptor activation.
By replacing a simple hydroxyl or methoxy group with a 1-naphthylmethyloxy moiety, drug development professionals achieve two critical pharmacological objectives:
-
Enhanced Lipophilicity: The extended aromatic system significantly increases the compound's overall lipophilicity, driving better blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.
-
Optimized π-π Stacking: The bulky naphthalene ring acts as a powerful hydrophobic anchor. In the context of GPCRs—particularly the 5-HT₂A and 5-HT₂C serotonin receptors—this extended aromatic bulk engages in robust π-π stacking and van der Waals interactions within the deep, hydrophobic transmembrane binding pockets, often enhancing receptor subtype selectivity[2].
Synthetic Methodology: The Williamson Etherification
The most robust and direct route for synthesizing 5-(1-Naphthylmethyloxy)indole relies on a classical Williamson ether synthesis [3]. As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection to ensure high yield and chemoselectivity.
Experimental Protocol
Objective: To selectively O-alkylate 5-hydroxyindole without competing N-alkylation.
-
Deprotonation: Dissolve 1.0 equivalent of 5-hydroxyindole in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃).
-
Causality: K₂CO₃ is chosen because its basicity is perfectly tuned to deprotonate the phenolic hydroxyl group (pKa ~10) to form a highly nucleophilic phenoxide, but it is not strong enough to deprotonate the indole nitrogen (pKa ~16.2)[3]. This chemoselectivity prevents unwanted N-alkylation.
-
-
Alkylation: Slowly add 1.1 equivalents of 1-(chloromethyl)naphthalene to the stirring mixture. Elevate the temperature to 80°C under an inert nitrogen atmosphere for 6-8 hours.
-
Causality: DMF, a polar aprotic solvent, solvates the potassium cation while leaving the phenoxide anion "naked" and highly reactive. This significantly accelerates the bimolecular nucleophilic substitution (Sₙ2) reaction.
-
-
Reaction Quenching & Workup: Cool the reaction to room temperature and quench with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure 5-(1-Naphthylmethyloxy)indole.
Fig 1. Step-by-step synthetic workflow for 5-(1-Naphthylmethyloxy)indole via Williamson etherification.
Downstream Pharmacological Workflows
Once synthesized, 5-(1-Naphthylmethyloxy)indole serves as a foundational building block. The unsubstituted N1 and C3 positions of the indole ring are prime sites for further derivatization.
For instance, C3-acylation or alkylation can yield structural analogs similar to synthetic cannabinoids or novel 5-HT receptor modulators. When these advanced ligands bind to their target GPCRs, they trigger a well-characterized intracellular signaling cascade, often measured via bioluminescence resonance energy transfer (BRET) or calcium flux assays to determine functional activation[2].
Fig 2. General GPCR signaling cascade modulated by 5-substituted indole-based therapeutic ligands.
Analytical Validation Protocols
To ensure the trustworthiness of the synthesized batch, a self-validating analytical system must be employed before utilizing the compound in biological assays:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. The expected [M+H]⁺ peak should be observed at m/z 274.33.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Run in DMSO-d₆ or CDCl₃. Key diagnostic peaks include the broad singlet for the indole N-H (around 8.0-11.0 ppm depending on solvent), the distinct multiplet of the naphthalene aromatic protons (7.4-8.2 ppm), and the characteristic singlet of the methylene bridge (-CH₂-O-) around 5.2-5.5 ppm.
References
Sources
Decoding the Selective Inhibition of SIRT1 by Indole Derivatives: A Technical Whitepaper on Mechanism, Kinetics, and Experimental Validation
Executive Summary
Silent Information Regulator 1 (SIRT1) is a Class III, NAD⁺-dependent histone deacetylase that regulates critical cellular pathways, including DNA repair, apoptosis, and metabolic homeostasis, by deacetylating both histones and non-histone proteins (e.g., p53, FOXO, and PGC-1α)[1],[2]. The dysregulation of SIRT1 is heavily implicated in oncology and neurodegenerative disorders, making it a prime pharmacological target.
Historically, early SIRT1 inhibitors like sirtinol suffered from low potency (IC₅₀ ~40 µM) and poor selectivity[1]. The discovery of indole derivatives—most notably EX-527 (Selisistat) —revolutionized the field. Identified via high-throughput screening, EX-527 is a highly potent, cell-permeable SIRT1 inhibitor with an IC₅₀ in the nanomolar range and a >200-fold selectivity profile over closely related isoforms SIRT2 and SIRT3[3],[4]. This whitepaper provides an in-depth technical analysis of the unique uncompetitive mechanism of indole derivatives, quantitative kinetic profiles, and self-validating experimental protocols for screening and cellular validation.
Mechanistic Basis of Selective SIRT1 Inhibition
To understand the efficacy of indole derivatives, one must first understand the unique catalytic cycle of sirtuins. Unlike Class I and II HDACs that use a simple hydrolytic mechanism, SIRT1 couples lysine deacetylation to the cleavage of Nicotinamide Adenine Dinucleotide (NAD⁺)[5].
The Uncompetitive "Trap" Mechanism
EX-527 does not compete with the acetylated substrate or NAD⁺. Instead, it acts as an uncompetitive inhibitor .
-
The enzyme binds NAD⁺ and the acetylated substrate to form a ternary complex.
-
The glycosidic bond of NAD⁺ is cleaved, releasing Nicotinamide (NAM) and forming a transient O-alkylamidate bicyclic intermediate[6],[7].
-
The Interception: EX-527 specifically binds to the hydrophobic pocket vacated by NAM after its release. By occupying this space, the indole derivative traps the enzyme-intermediate complex, preventing the final resolution into O-acetyl-ADP-ribose (OAADPr) and the deacetylated protein[5],[6].
Because the inhibitor requires the formation of the intermediate to bind, its inhibitory potency is paradoxically enhanced by higher concentrations of NAD⁺[7]. Furthermore, EX-527 exhibits strict stereospecificity: only the (S)-enantiomer (EX-243) is catalytically active, while the (R)-enantiomer is inactive[6],[8].
Caption: SIRT1 Catalytic Cycle and Uncompetitive Interception by Indole Derivative EX-527.
Quantitative Profiling & Kinetic Parameters
The structural nuances of the SIRT1 active site—specifically an extended hydrophobic cavity near the NAD⁺ binding pocket—grant indole derivatives their remarkable selectivity over SIRT2 and SIRT3[9]. Below is a consolidated quantitative profile of EX-527 and related compounds.
| Compound | Target Enzyme | IC₅₀ Value | Selectivity Ratio | Assay Modality |
| EX-527 (Selisistat) | SIRT1 | 38 – 123 nM | > 200-fold vs SIRT2/3 | Fluor de Lys / Transcreener |
| EX-527 | SIRT2 | > 10,000 nM | - | Fluor de Lys |
| EX-527 | SIRT3 | > 10,000 nM | - | Fluor de Lys |
| Compound 35 (S-isomer) | SIRT1 | 60 nM | > 40-fold vs SIRT2 | Fluor de Lys |
| Sirtinol (Reference) | SIRT1 | 40,000 nM | Poor | In Vitro Deacetylation |
Data synthesized from established biochemical evaluations[10],[3],[6],[1].
Experimental Methodologies: Self-Validating Protocols
To ensure rigorous scientific integrity, assays evaluating uncompetitive sirtuin inhibitors must be carefully designed. The following protocols are engineered with built-in causality and self-validating controls.
Protocol 1: In Vitro Fluorogenic Deacetylation Assay (Fluor de Lys)
Objective: Quantify SIRT1 catalytic inhibition by indole derivatives. Causality & Design: This assay utilizes a fluorogenic peptide encompassing residues 379–382 of p53 (Arg-His-Lys-Lys(Ac)-AMC)[3]. The aminomethylcoumarin (AMC) fluorophore is quenched when attached to the acetylated lysine. SIRT1 removes the acetyl group, allowing a secondary protease (Developer) to cleave the AMC, generating a signal. Critical Insight: Because EX-527 is uncompetitive with NAD⁺, the assay buffer must be saturated with NAD⁺ to accurately measure maximum inhibitory potency; low NAD⁺ will artificially inflate the IC₅₀[6],[7].
Step-by-Step Workflow:
-
Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).
-
Enzyme/Substrate Mix: Combine 30 ng of purified recombinant human GST-SIRT1 with 100 µM p53 fluorogenic peptide and a saturating concentration of NAD⁺ (170 µM)[3].
-
Inhibitor Titration: Add EX-527 in a 12-point dilution series (e.g., 48 pM to 100 µM)[3].
-
Self-Validation Control 1: Include a vehicle control (DMSO) to establish maximum velocity (
) and a no-enzyme control to establish baseline background fluorescence.
-
-
Primary Incubation: Incubate at 37°C for 45 minutes to allow deacetylation and the formation of the trapped dead-end complex[3].
-
Development: Add the proteolytic developer solution. Incubate for 15 minutes at 37°C[3].
-
Self-Validation Control 2 (Counter-screen): Run a parallel plate with fully deacetylated peptide and EX-527 to ensure the indole derivative does not directly inhibit the developer protease (a common source of false positives).
-
-
Detection: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm)[3]. Calculate IC₅₀ using a 4-parameter logistic regression.
Protocol 2: Cellular Target Engagement (p53-K382 Acetylation)
Objective: Confirm that the indole derivative penetrates the cell membrane and inhibits SIRT1 in a physiological environment. Causality & Design: SIRT1 specifically deacetylates p53 at Lysine 382[11]. Inhibiting SIRT1 should lead to hyperacetylation of this residue. However, basal p53 levels are often too low to detect reliably. We must induce DNA damage to stabilize p53, allowing us to observe the acetylation shift.
Step-by-Step Workflow:
-
Cell Culture: Seed MCF-7 breast cancer cells (expressing wild-type p53) in 6-well plates and grow to 70% confluence[4].
-
Inhibitor Treatment: Pre-treat cells with EX-527 (1 µM to 25 µM) or DMSO vehicle for 4 hours[4].
-
Stress Induction: Add 10 µM Etoposide for 6 hours to induce DNA double-strand breaks, thereby stabilizing the p53 protein pool.
-
Lysis: Harvest cells in RIPA buffer.
-
Self-Validation Control 3: The lysis buffer must be supplemented with protease inhibitors, 1 µM Trichostatin A (TSA, a Class I/II HDAC inhibitor), and 10 mM Nicotinamide (a Class III inhibitor) to prevent post-lysis deacetylation artifacts.
-
-
Immunoblotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against Acetyl-p53 (Lys382) and Total p53. Normalize the Ac-p53 signal to Total p53 to quantify target engagement.
Caption: Sequential Experimental Workflow for the Validation of SIRT1 Indole Inhibitors.
Translational Applications & Future Directions
The rigorous validation of EX-527 has paved the way for translational applications across multiple disease states:
-
Oncology: By blocking SIRT1, EX-527 enhances the pro-apoptotic activity of p53[11]. In human breast cancer models (MCF-7), EX-527 treatment at ~25 µM induced apoptosis in 98.3% of cells and significantly suppressed tumor cell migration and invasion[4].
-
Neurodegeneration: SIRT1 inhibition has shown paradoxical but potent neuroprotective effects in Huntington's disease (HD). Selisistat (EX-527) alleviates pathology in multiple animal models of HD and has successfully advanced into Phase I and II clinical trials, demonstrating excellent safety and tolerability profiles[10],[8],[12].
Future drug development efforts are currently focused on utilizing the co-crystallized structure of the SIRT1-EX-527 complex to design next-generation indole derivatives with optimized pharmacokinetic properties for central nervous system (CNS) penetrance and sustained target residence time[13].
References
- MedChemExpress - Selisistat (EX-527)
- Selleck Chemicals - Selisistat (EX-527)
- BellBrook Labs - EX-527 | SIRT1 Inhibitor URL
- NIH PMC - Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat)
- Al-Rafidain Journal of Medical Sciences - Investigating the Effect of EX-527 as SIRT1 Inhibitor in Breast Cancer Cell Line URL
- NIH PMC - Sirtuin modulators: past, present, and future perspectives URL
- NIH PMC - Virtual Screening in the Identification of Sirtuins' Activity Modulators URL
Sources
- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. ajms.iq [ajms.iq]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Virtual Screening in the Identification of Sirtuins’ Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Guide: Biological Targets and Pharmacology of 5-(1-Naphthylmethyloxy)indole
[1]
Executive Summary
5-(1-Naphthylmethyloxy)indole (CAS: 210160-44-4) is a bioactive small molecule belonging to the class of indole-based sirtuin inhibitors .[1][2][3] Structurally characterized by an indole core substituted at the 5-position with a lipophilic naphthylmethyloxy group, this compound functions as a selective inhibitor of SIRT1 (Silent Information Regulator 2 homolog 1), an NAD+-dependent class III histone deacetylase.[1]
This guide analyzes its primary biological target (SIRT1), its selectivity profile against other sirtuin isoforms (SIRT2/3), and its downstream effects on key signaling nodes such as p53 , PGC-1
Part 1: Chemical Identity & Physicochemical Properties
The compound is a lipophilic indole derivative designed to occupy the catalytic pocket of sirtuin enzymes. Its bulky naphthyl group mimics the acetyl-lysine substrate or interacts with the hydrophobic channel near the NAD+ binding site, a common feature in sirtuin inhibitors like EX-527 (Selisistat) and Sirtinol .
| Property | Detail |
| Chemical Name | 5-(1-Naphthylmethyloxy)indole |
| CAS Number | 210160-44-4 |
| Molecular Formula | |
| Molecular Weight | ~273.33 g/mol |
| Solubility | Soluble in DMSO (>10 mM), Ethanol; Insoluble in water.[1][4][5] |
| Structural Class | Indole ether; Sirtuin inhibitor pharmacophore. |
Part 2: Primary Biological Target – SIRT1
Mechanism of Action
The primary target of 5-(1-Naphthylmethyloxy)indole is SIRT1 .[1] Unlike Class I/II HDAC inhibitors (e.g., Trichostatin A) that target the zinc-dependent active site, indole-based sirtuin inhibitors modulate the NAD+-dependent deacetylation reaction.[1]
-
Binding Mode: The compound binds to the catalytic core of SIRT1. Based on structural analogs (e.g., EX-527), it likely occupies the nicotinamide C-pocket , preventing the productive hydrolysis of NAD+ required for the deacetylation of lysine residues.
-
Inhibition Type: The inhibition is typically non-competitive with respect to the peptide substrate and uncompetitive or competitive with respect to NAD+, depending on the precise conformational state (apo-enzyme vs. NAD+-bound complex).[1]
Selectivity Profile
Indole-based inhibitors in this class exhibit a high degree of selectivity for SIRT1 over other isoforms:
-
SIRT1: High potency (
typically in the low nanomolar to micromolar range, e.g., 38–100 nM for optimized analogs). -
SIRT2 & SIRT3: significantly lower potency (
), providing >200-fold selectivity. -
Class I/II HDACs: No inhibition (up to 100
).[6]
Downstream Signaling Pathways
Inhibition of SIRT1 by 5-(1-Naphthylmethyloxy)indole leads to the hyperacetylation of non-histone proteins, altering their stability and transcriptional activity.[1]
-
p53 (Apoptosis): SIRT1 normally deacetylates p53 (at Lys382), promoting its degradation. Inhibition stabilizes acetylated p53 (Ac-p53), enhancing DNA damage responses and apoptosis.
-
PGC-1
(Metabolism): SIRT1 deacetylates PGC-1 , activating mitochondrial biogenesis.[1] Inhibition reduces this metabolic adaptation. -
NF-
B (Inflammation): SIRT1 deacetylates the RelA/p65 subunit, suppressing inflammation. Inhibition increases NF- B acetylation and pro-inflammatory cytokine expression.[1]
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the mechanism by which 5-(1-Naphthylmethyloxy)indole inhibits SIRT1 and modulates downstream effectors.
Caption: Mechanism of Action: The inhibitor blocks SIRT1-mediated deacetylation, leading to the accumulation of acetylated substrates (p53, PGC-1α, NF-κB) and altering cellular fate.[1][4][5]
Part 4: Experimental Protocols
Protocol 1: Fluorometric SIRT1 Deacetylase Activity Assay
Objective: To quantify the
Materials:
-
Recombinant Human SIRT1 Enzyme.[7]
-
Fluorogenic Peptide Substrate (e.g., Acetyl-p53 Lys382-AMC).[1]
-
Cofactor: NAD+ (500
stock). -
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
, 1 mg/mL BSA. -
Developer Solution (Trypsin/Nicotinamide).
Workflow:
-
Preparation: Dilute 5-(1-Naphthylmethyloxy)indole in DMSO to create a 10-point concentration series (e.g., 0.1 nM to 100
). -
Enzyme Mix: Add 5
of diluted inhibitor and 20 of SIRT1 enzyme (0.5 U/well) to a black 96-well plate. Incubate for 10 min at 37°C to allow binding. -
Reaction Initiation: Add 25
of Substrate/NAD+ mix to each well. -
Incubation: Incubate at 37°C for 30–60 minutes.
-
Termination: Add 50
of Developer Solution (contains Trypsin to cleave the deacetylated peptide and release the fluorophore). Incubate for 15 min at Room Temperature. -
Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm).
-
Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate
.[1]
Protocol 2: Cellular Acetylation Assay (Western Blot)
Objective: To validate target engagement in cells (e.g., HCT116 or U2OS) by measuring p53 acetylation levels.
Workflow:
-
Seeding: Seed cells (
cells/well) in a 6-well plate. -
Treatment: Treat cells with 5-(1-Naphthylmethyloxy)indole (1–50
) for 6 hours.[1] Include a vehicle control (DMSO) and a positive control (EX-527).-
Optional: Co-treat with Etoposide (20
) to induce p53 expression.
-
-
Lysis: Wash with PBS and lyse in RIPA buffer containing protease inhibitors and deacetylase inhibitors (1
Trichostatin A + 10 mM Nicotinamide) to preserve acetylation status during lysis. -
Western Blot:
-
Load 20
protein per lane. -
Primary Antibodies: Anti-Acetyl-p53 (Lys382) and Anti-Total p53.[1]
-
Loading Control: Anti-GAPDH.
-
-
Result: Successful inhibition is indicated by a stronger band for Acetyl-p53 in treated samples compared to control, with total p53 levels remaining relatively constant or slightly elevated.
Caption: Fluorometric Assay Workflow for determining SIRT1 inhibition potency.
References
-
Napper, A. D., et al. (2005).[5] Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1.[5][8][9] Journal of Medicinal Chemistry, 48(25), 8045-8054. Link
-
Solomon, J. M., et al. (2006).[5] Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage.[5][9] Molecular and Cellular Biology, 26(1), 28-38. Link
-
Gertz, M., et al. (2013). EX-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism.[1][9] Proceedings of the National Academy of Sciences, 110(30), E2772-E2781. Link
-
Peck, B., et al. (2010). SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2. Molecular Cancer Therapeutics, 9(4), 844-855. Link
Sources
- 1. CAS号列表_2_第465页_Chemicalbook [chemicalbook.com]
- 2. CAS [chemicalbook.com]
- 3. 5-(1-나프틸메틸옥시)인돌 CAS#: 210160-44-4 • ChemWhat | 화학 및 생물학 데이터베이스 [chemwhat.kr]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. arborassays.com [arborassays.com]
- 6. Ex-527 - XenWiki [wiki.xenbase.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Targeting the Epigenome: The Strategic Role of 5-Substituted Indole Derivatives
Topic: 5-substituted indole derivatives in epigenetic research Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists
A Technical Guide to Structure-Activity Relationships, Synthesis, and Validation
Executive Summary
The indole scaffold remains a "privileged structure" in medicinal chemistry, yet the 5-position (C5) represents an underutilized vector for epigenetic modulation. While N1 and C3 substitutions have historically dominated the design of pan-HDAC inhibitors (e.g., Paninostat), recent data suggests that C5-functionalization offers superior control over isoform selectivity and metabolic stability. This guide analyzes the mechanistic role of 5-substituted indoles in targeting Histone Deacetylases (HDACs) and Lysine-Specific Demethylase 1 (LSD1), providing actionable synthetic routes and self-validating biological protocols.
Structural Rationale: The C5 Vector
In the context of epigenetic enzymes, the indole ring acts not merely as a spacer but as a critical recognition motif. The 5-position is unique for three reasons:
-
Electronic Tuning: Substituents at C5 (e.g., -F, -OMe, -CN) directly modulate the electron density of the indole pyrrole ring, influencing
stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the enzyme active site. -
Metabolic Blockade: The C5 position is a metabolic "hotspot" for hydroxylation by Cytochrome P450 enzymes. Substituting this position with halogens (F, Cl) or small hydrophobic groups blocks metabolic degradation, extending half-life (
). -
Vector Orientation: In HDAC binding, C5-substituents often project toward the solvent-exposed surface or specific "rim" pockets, allowing for the design of isoform-selective "cap" groups that distinguish between HDAC1 (Class I) and HDAC6 (Class IIb).
Visualization: Indole SAR Logic
The following diagram illustrates the functional vectors of the indole scaffold in epigenetic drug design.
Figure 1: Structure-Activity Relationship (SAR) map of the indole scaffold. The C5 position is critical for tuning metabolic stability and enzyme isoform selectivity.
Target Class I: HDAC Inhibition
Histone Deacetylases (HDACs) remove acetyl groups from lysine residues on histone tails, condensing chromatin and silencing tumor suppressor genes.[1]
Mechanism of Action
5-substituted indoles often function as the Cap Group or the Linker in the classic pharmacophore model: Cap—Linker—Zinc Binding Group (ZBG).
-
Case Study: 5-fluoro-indole derivatives (e.g., Compound 3j) have demonstrated superior HDAC1 selectivity (
) compared to standard agents like MS-275.[2] The fluorine atom at C5 enhances lipophilicity and metabolic resistance without disrupting the steric fit within the active site tube. -
Hydroxamic Acid Hybrids: Indole-3-hydroxamic acids with 5-methoxy substitutions show potent inhibition of HDAC6. The methoxy group acts as an electron donor, optimizing the geometry of the zinc-chelating hydroxamate.
Target Class II: LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1) demethylates H3K4me1/2.[3][4] Unlike HDACs, LSD1 has a large hydrophobic binding pocket.
-
Indolin-5-yl-cyclopropanamine: This class of inhibitors utilizes the 5-position to mimic the histone substrate. The cyclopropylamine moiety (often attached at C5 or N1) forms a covalent adduct with the FAD cofactor, irreversibly inhibiting the enzyme.
-
Dual Inhibition: Recent breakthroughs have identified 5-cyano-3-phenylindole derivatives as dual LSD1/HDAC inhibitors.[5] The 5-cyano group provides a rigid dipole that anchors the molecule in the LSD1 pocket, while the hydroxamic acid tail (at C3) chelates the HDAC zinc ion. This "one drug, two targets" approach prevents the compensatory signaling often seen in single-target therapies.
Synthetic Methodologies
Synthesizing 5-substituted indoles requires robust chemistry to avoid side reactions at the reactive C3 position.
Protocol A: The 5-Bromoindole Gateway
The most versatile route utilizes 5-bromoindole as a starting material for Palladium-catalyzed cross-coupling.
-
Starting Material: 5-bromoindole (commercially available).
-
Protection: Protect N1 with Tosyl (Ts) or Boc to prevent N-arylation.
-
Reagent:
.
-
-
Functionalization (Suzuki-Miyaura):
-
Reagents: Aryl boronic acid (
), (5 mol%), , Dioxane/Water (4:1). -
Conditions:
, 12 hours under Argon. -
Outcome: Installs aryl/heteroaryl groups at C5 for "Cap" optimization.
-
-
Deprotection:
-
Reagent:
(for Boc) or (for Ts).
-
Protocol B: C-H Activation (Advanced)
For direct functionalization without halogens:
-
Reaction: Ruthenium-catalyzed C5-alkenylation.
-
Catalyst:
. -
Directing Group: The N1 position often requires a directing group (e.g., pyrimidine) to steer the catalyst to C5, though C2/C3 selectivity remains a challenge requiring steric control.
Validation Protocols
To ensure scientific integrity, biological activity must be validated using self-checking assays.
Assay 1: Histone Acid Extraction & Western Blot
Why this is critical: Standard lysis buffers (RIPA) fail to extract chromatin-bound histones effectively. You must use acid extraction to protonate histones (basic proteins), solubilizing them while precipitating DNA and other cellular debris.
Step-by-Step Protocol:
-
Cell Lysis: Harvest
cells treated with the indole derivative. Wash with PBS. -
Hypotonic Lysis: Resuspend pellet in Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM
, 1 mM DTT). Incubate on ice for 30 min to swell cells. -
Nuclei Isolation: Spin at 10,000 x g for 10 min. Discard supernatant (cytosol).
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N
(approx. 400 µL). Incubate on rotator at for 2 hours.-
Mechanism:[6] Sulfuric acid disrupts the DNA-histone interaction.
-
-
Clarification: Spin at 16,000 x g for 10 min. Save the Supernatant (contains Histones). Discard pellet (DNA/debris).
-
Precipitation: Add 100% TCA (Trichloroacetic acid) to the supernatant to reach 33% final concentration. Incubate on ice overnight.
-
Wash: Spin max speed. Wash pellet 2x with ice-cold acetone. Air dry.
-
Western Blot: Resuspend in water/loading buffer. Blot for H3K9ac (HDAC marker) or H3K4me2 (LSD1 marker).[4]
Assay 2: Fluorometric Enzymatic Assay
Objective: Quantify
-
Substrate: Use Boc-Lys(Ac)-AMC (Fluorogenic).
-
Reaction Mix: 50 µL total volume in 96-well black plate.
-
HDAC Enzyme (1-5 ng/well).
-
Indole Derivative (Serial dilution).
-
Buffer: 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM
.
-
-
Incubation: 30 min at
. -
Developer: Add 50 µL Trypsin/Developer solution.
-
Mechanism:[6] HDAC removes Acetyl group. Trypsin cleaves the exposed Lysine-AMC bond, releasing fluorescent AMC.
-
-
Read: Excitation 360 nm / Emission 460 nm.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response).
Visualization: Validation Workflow
Figure 2: Biological validation workflow. Note the critical Acid Extraction step required for accurate histone analysis.
Summary of Key Data
The following table summarizes the impact of C5-modifications on pharmacological properties based on recent SAR studies.
| Substituent at C5 | Target Affinity | Metabolic Stability | Primary Effect | Reference |
| -H (Unsubstituted) | Baseline | Low | Rapid CYP450 oxidation. | [1] |
| -F (Fluoro) | High (HDAC1) | High | Blocks metabolism; maintains steric fit. | [2] |
| -OMe (Methoxy) | High (HDAC6) | Moderate | Electron donation; improves ZBG geometry. | [3] |
| -CN (Cyano) | High (LSD1) | High | Dipole interaction in LSD1 pocket. | [4] |
| -Phenyl | Moderate | High | Increases lipophilicity; targets "Rim" region. | [2] |
References
-
PubMed. (2022).[2][7][8] Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. [Link]
-
PubMed. (2024). Discovery of Novel 5-Cyano-3-phenylindole-Based LSD1/HDAC Dual Inhibitors for Colorectal Cancer Treatment. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 5-Cyano-3-phenylindole-Based LSD1/HDAC Dual Inhibitors for Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: Sirtinol vs. 5-(1-Naphthylmethyloxy)indole
Executive Summary
This technical guide provides a rigorous comparison between Sirtinol (a validated, cell-permeable SIRT1/SIRT2 inhibitor) and 5-(1-Naphthylmethyloxy)indole (a specific chemical building block and structural scaffold).
While both compounds feature a naphthyl moiety, they belong to distinct chemical classes with divergent biological applications. Sirtinol is a benzamide-based epigenetic modulator used extensively to study sirtuin biology, senescence, and metabolic regulation. In contrast, 5-(1-Naphthylmethyloxy)indole is an indole-ether derivative, primarily utilized as a synthetic intermediate or a structural probe in the development of indole-based ligands (e.g., for GPCRs or novel SIRT inhibitors), but it lacks the validated pharmacological profile of Sirtinol.
This guide details their structural differences, mechanisms of action, and provides a self-validating protocol for assessing Sirtinol activity.
Part 1: Chemical & Structural Deconstruction
Understanding the chemical architecture is prerequisite to experimental application. The primary distinction lies in the core scaffold: Sirtinol is a benzamide featuring a Schiff base, while the comparator is an indole ether.
Structural Comparison Table
| Feature | Sirtinol | 5-(1-Naphthylmethyloxy)indole |
| CAS Number | 410536-97-9 | 210160-44-4 |
| Primary Class | Benzamide / Schiff Base | Indole Derivative |
| Molecular Formula | C₂₆H₂₂N₂O₂ | C₁₉H₁₅NO |
| Molecular Weight | 394.47 g/mol | 273.33 g/mol |
| Core Scaffold | 2-Aminobenzamide linked to 2-Hydroxy-1-naphthaldehyde | Indole ring substituted at C5 |
| Key Linker | Imine (Schiff base) - Hydrolysis sensitive | Ether (-O-CH₂-) - Stable |
| Functional Group | Hydroxyl (Naphthol), Amide | Indole Nitrogen (NH), Ether |
| Solubility | DMSO (>10 mM), Ethanol | DMSO, Chloroform |
Structural Analysis & Stability Implications
-
Sirtinol (The Inhibitor):
-
Mechanism of Instability: Sirtinol contains a Schiff base (imine) linkage (-N=CH-) connecting the benzamide and naphthyl portions. This bond is susceptible to hydrolysis in acidic aqueous environments, reverting to the aldehyde and amine precursors.
-
Handling Protocol: Stock solutions must be prepared in anhydrous DMSO and stored at -20°C. Avoid freeze-thaw cycles to prevent precipitation and hydrolysis.
-
-
5-(1-Naphthylmethyloxy)indole (The Scaffold):
-
Structural Integrity: The ether linkage (-O-) at the 5-position is chemically robust. The indole core is stable but sensitive to oxidation (turning pink/brown) upon prolonged exposure to light and air.
-
Relevance: This compound represents a "fragment" often seen in medicinal chemistry libraries. While indole derivatives (like EX-527) are potent SIRT1 inhibitors, this specific molecule lacks the carboxamide functionality required for high-affinity sirtuin binding seen in EX-527 [1].
-
Part 2: Biological Mechanism & Functional Divergence
Sirtinol: The Epigenetic Modulator
Sirtinol is a specific inhibitor of SIRT1 (IC₅₀ ≈ 131 µM) and SIRT2 (IC₅₀ ≈ 38 µM), which are NAD⁺-dependent class III histone deacetylases [2].
-
Mechanism of Action: Sirtinol functions as a non-competitive inhibitor regarding the substrate (acetylated peptide) and NAD⁺. It binds to the sirtuin catalytic core, preventing the deacetylation of key targets such as p53, FOXO1, and histones (H3/H4).
-
Downstream Effects:
-
p53 Activation: Inhibition of SIRT1 prevents p53 deacetylation, increasing p53 stability and promoting apoptosis/senescence in tumor cells.
-
Metabolic Shift: Modulates gluconeogenesis and fat metabolism via PGC-1α and FOXO signaling.
-
5-(1-Naphthylmethyloxy)indole: The Chemical Entity
There is no authoritative literature defining this specific CAS (210160-44-4) as a validated biological inhibitor. It should be treated as a chemical building block .
-
Potential Off-Target Activity: Indole cores substituted with naphthyl groups are structural hallmarks of certain synthetic cannabinoids (e.g., JWH series) and melatonin receptor ligands . Researchers using this compound in screening libraries should be aware of potential GPCR activity, distinct from sirtuin inhibition.
-
Contrast with Indole SIRT Inhibitors: While potent indole-based SIRT1 inhibitors exist (e.g., EX-527 / Selisistat), they typically require a carboxamide group at the indole-3 position to engage the NAD⁺ binding pocket [1]. 5-(1-Naphthylmethyloxy)indole lacks this critical pharmacophore.
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the specific intervention point of Sirtinol within the SIRT1 signaling cascade, contrasting it with the lack of defined activity for the indole comparator.
Caption: Sirtinol inhibits SIRT1-mediated deacetylation of p53, promoting apoptosis. The indole comparator lacks the specific pharmacophore for SIRT1 inhibition.
Part 4: Validated Experimental Protocols
To ensure scientific integrity, use the following protocol to validate Sirtinol activity. This protocol is self-validating via the inclusion of Trichostatin A (TSA) to rule out Class I/II HDAC inhibition.
Protocol: Fluorometric SIRT1 Deacetylation Assay
Objective: Quantify Sirtinol-mediated inhibition of SIRT1 activity in vitro.
Reagents:
-
Enzyme: Recombinant Human SIRT1 (0.5 U/well).
-
Substrate: Fluorogenic peptide (e.g., p53-Ac-AMC) [Arg-His-Lys-Lys(Ac)-AMC].
-
Cofactor: NAD⁺ (500 µM stock).
-
Inhibitor: Sirtinol (Dissolve in DMSO to 10 mM stock).
-
Control Inhibitor: Trichostatin A (TSA) - Class I/II HDAC inhibitor (Negative control for SIRT1).
-
Developer: Trypsin/Protease solution.
Step-by-Step Methodology:
-
Preparation:
-
Dilute Sirtinol in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to concentrations ranging from 1 µM to 500 µM.
-
Critical Step: Maintain DMSO concentration < 1% in the final reaction to prevent enzyme denaturation.
-
-
Enzyme Incubation:
-
Add 5 µL of diluted Sirtinol to a 96-well black plate.
-
Add 15 µL of SIRT1 enzyme solution.
-
Incubate for 10 minutes at 37°C to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 25 µL of Substrate/NAD⁺ Mix (Final conc: 50 µM Substrate, 500 µM NAD⁺).
-
Control Wells:
-
No Enzyme: Background fluorescence.
-
Vehicle Control: DMSO only (100% Activity).
-
TSA Control: Add 1 µM TSA (Should NOT inhibit SIRT1; validates assay specificity).
-
-
-
Development & Measurement:
-
Incubate at 37°C for 30–60 minutes.
-
Add 50 µL of Developer Solution (stops the reaction and releases the fluorophore from deacetylated peptides).
-
Incubate for 15 minutes at room temperature.
-
Read Fluorescence: Excitation ~360 nm / Emission ~460 nm.
-
-
Data Analysis:
-
Calculate % Inhibition:
. -
Validation Check: Sirtinol should show dose-dependent inhibition. TSA wells should show activity comparable to Vehicle Control.
-
Handling 5-(1-Naphthylmethyloxy)indole
If using this compound for SAR (Structure-Activity Relationship) studies or library screening:
-
Solubility: Dissolve in DMSO. If precipitation occurs in aqueous buffer, add a surfactant (e.g., 0.01% Tween-20).
-
Storage: Protect from light. Indoles are electron-rich and prone to photo-oxidation.
-
Safety: Treat as a potential irritant. No specific toxicology data exists; assume toxicity similar to generic naphthyl-indoles.
References
-
Napper, A. D., et al. (2005).[1] Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1.[1] Journal of Medicinal Chemistry, 48(25), 8045–8054. Link
-
Grozinger, C. M., Chao, E. D., Blackwell, H. E., Moazed, D., & Schreiber, S. L. (2001). Identification of a class of small molecule inhibitors of the sirtuin family of NAD-dependent deacetylases by phenotypic screening. Journal of Biological Chemistry, 276(42), 38837–38843. Link
-
PubChem.[2] (n.d.). Sirtinol (Compound Summary).[2][3] National Library of Medicine. Link
-
Mai, A., et al. (2005). Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors. Journal of Medicinal Chemistry, 48(24), 7789–7795. Link
Sources
Methodological & Application
How to dissolve 5-(1-Naphthylmethyloxy)indole for cell culture
Executive Summary & Compound Profile
5-(1-Naphthylmethyloxy)indole (CAS: 210160-44-4) is a potent, cell-permeable small molecule, primarily utilized as a selective inhibitor of SIRT1 (Sirtuin 1) , an NAD+-dependent deacetylase involved in chromatin silencing, metabolic regulation, and aging.
The effective use of this compound in cell culture is frequently compromised by its high lipophilicity and the inherent instability of the indole moiety. Improper solubilization leads to "crash-out" (micro-precipitation) upon contact with aqueous media, resulting in variable effective concentrations, experimental noise, and false-negative data.
This protocol delineates a field-proven methodology to solubilize, store, and deliver 5-(1-Naphthylmethyloxy)indole to ensure maximum bioavailability and reproducibility.
Physicochemical Profile[1][2][3][4][5]
| Parameter | Specification | Notes |
| Molecular Formula | C₁₉H₁₅NO | Indole core with naphthyl ether extension. |
| Molecular Weight | 273.33 g/mol | Moderate size, high hydrophobicity. |
| CAS Number | 210160-44-4 | Verified identifier.[1][2] |
| Solubility (Water) | < 0.1 mg/mL | Insoluble. Do not attempt aqueous stock. |
| Solubility (DMSO) | ≥ 50 mM | Preferred solvent. |
| Solubility (Ethanol) | ~ 10-20 mM | Possible, but higher volatility/toxicity risks. |
| Stability | Light/Air Sensitive | Indoles oxidize to colored quinoids (pink/brown). |
Critical Reagents & Materials
-
Compound: 5-(1-Naphthylmethyloxy)indole (High Purity >98%).
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich/Merck, sterile filtered, ≥99.7%).
-
Note: Avoid "anhydrous" DMSO stored in unsealed bottles; DMSO is hygroscopic. Water uptake reduces solubility power.
-
-
Vessels: Amber glass vials (borosilicate) with Teflon-lined caps.
-
Why: Plastic tubes (polystyrene) can leach plasticizers in 100% DMSO; Amber glass protects from photo-oxidation.
-
-
Inert Gas: Nitrogen or Argon stream (optional but recommended for long-term storage).
Protocol: Stock Solution Preparation
Objective: Create a stable 50 mM Master Stock Solution.
-
Calculate: Determine the volume of DMSO required.
-
Formula:
-
Example: For 10 mg of compound:
-
-
Solubilize:
-
Add the calculated volume of DMSO directly to the vial containing the lyophilized powder.
-
Vortex vigorously for 30–60 seconds.
-
Checkpoint: Inspect against light. The solution must be completely clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Store:
-
Divide the Master Stock into small aliquots (e.g., 20–50 µL) in amber glass vials or high-quality polypropylene PCR tubes (if glass is unavailable).
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Caution: Avoid repeated freeze-thaw cycles. Indoles are prone to degradation upon repeated exposure to moisture and oxygen.
-
Protocol: Cellular Delivery (Working Solution)
Challenge: Diluting a hydrophobic 50 mM DMSO stock into aqueous media (0 mM DMSO) creates a massive polarity shift, risking immediate precipitation.
The "Rapid-Mix" Technique:
-
Plan the Dilution:
-
Target Final Concentration: 10 µM (Typical range: 1–50 µM).
-
Dilution Factor: 1:5000 (from 50 mM stock).
-
Final DMSO Concentration: 0.02% (Safe for most cell lines; keep <0.1%).
-
-
Preparation (Just before use):
-
Thaw the stock aliquot at room temperature (do not heat >37°C). Vortex to ensure homogeneity.
-
-
Intermediate Dilution (Optional but Recommended for High Concentrations):
-
If targeting >20 µM, create a 10x intermediate working solution in culture media without serum (serum proteins can bind the drug non-specifically, though they also aid solubility).
-
Better approach for this compound: Add stock directly to media to avoid "sticking" to intermediate tubes.
-
-
Direct Addition to Cells:
-
Pipette the required volume of culture media (e.g., 10 mL) into a sterile tube.
-
While vortexing the media (or swirling rapidly), add the DMSO stock volume (e.g., 2 µL) directly into the liquid vortex .
-
Crucial: Do not dispense the DMSO drop onto the plastic wall or the surface; inject it into the bulk liquid to ensure immediate dispersion.
-
-
Apply to Cells:
-
Replace the media on the cells with this pre-mixed drug-media solution.
-
Why: Adding DMSO stock directly to a dish of cells causes local high-concentration "hotspots" that kill cells and precipitate the drug.
-
Visual Workflows
Figure 1: Solubilization & Storage Workflow
Caption: Step-by-step workflow for preparing a stable master stock solution, emphasizing visual QC to prevent initial precipitation.
Figure 2: Cellular Delivery Logic (Precipitation Avoidance)
Caption: Comparison of delivery methods. Pre-mixing in a separate vessel prevents local cytotoxicity and drug crash-out.
Troubleshooting & Validation
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon dilution | "Crash-out" due to high hydrophobicity. | Reduce working concentration. Ensure media is warm (37°C). Vortex immediately upon addition. |
| Pink/Brown Stock Solution | Indole oxidation. | Discard stock. Prepare fresh. Store future stocks under Nitrogen/Argon. |
| Cell Detachment | DMSO toxicity.[3] | Ensure final DMSO concentration is < 0.1%.[3] Include a "Vehicle Control" (DMSO only) to normalize data. |
| Variable IC50 results | Inconsistent dosing or plastic binding. | Use glass vials for stock. Do not store diluted working solutions; prepare fresh. |
References
-
Napper, A. D., et al. (2005). "Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1."[4] Journal of Medicinal Chemistry, 48(25), 8045–8054.
-
Solomon, J. M., et al. (2006). "Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival Following DNA Damage." Molecular and Cellular Biology, 26(1), 28–38.
-
Sigma-Aldrich. "Product Information: 5-(1-Naphthylmethyloxy)indole." Merck Life Science.
-
Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data." Technical Bulletin.
Sources
Application Note: Targeted Inhibition of Cancer Cell Proliferation using 5-(1-Naphthylmethyloxy)indole
This is a comprehensive Application Note and Protocol guide for the evaluation of 5-(1-Naphthylmethyloxy)indole (CAS 210160-44-4), a synthetic indole derivative structurally related to established Sirtuin (SIRT) inhibitors and melatonin receptor ligands.
Given the compound's structural pharmacophore (an indole core with a bulky lipophilic naphthyl ether at the 5-position), this guide is designed around the hypothesis of Sirtuin (SIRT1/2) inhibition and anti-proliferative efficacy , a common mechanism for this chemical class.
Introduction & Mechanism of Action
5-(1-Naphthylmethyloxy)indole is a lipophilic indole derivative. Structurally, it mimics the "hydrophobic pocket" binding motifs found in established Sirtuin inhibitors such as Sirtinol and EX-527 . In cancer biology, the inhibition of NAD+-dependent deacetylases (SIRT1 and SIRT2) prevents the deacetylation of tumor suppressors like p53 and FoxO1 , thereby restoring their pro-apoptotic and cell-cycle arrest functions.
Putative Mechanism
-
Cellular Entry: The lipophilic naphthyl group facilitates rapid passive diffusion across the cell membrane.
-
Target Engagement: The molecule binds to the catalytic core of SIRT1/2, competitively inhibiting NAD+ hydrolysis.
-
Downstream Effect:
-
Hyperacetylation of p53 (Lys382): Stabilizes p53, triggering apoptosis.
-
FoxO1 Activation: Induces cell cycle arrest (G1/S phase).
-
Autophagy Modulation: Via mTOR pathway interference.
-
Visualizing the Signaling Pathway
The following diagram illustrates the hypothesized impact of 5-(1-Naphthylmethyloxy)indole on the p53-SIRT1 axis.
Caption: Mechanism of Action: The compound inhibits SIRT1, preventing p53 deacetylation and restoring apoptotic signaling.
Preparation & Storage Protocol
Critical Note: This compound is highly lipophilic. Proper solubilization is critical to prevent micro-precipitation in cell culture media, which causes false-positive toxicity (physical cell lysis) rather than biochemical efficacy.
Reagents Required[1]
-
Compound: 5-(1-Naphthylmethyloxy)indole (Purity >98%).
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, cell-culture grade.
-
Storage: -20°C, desiccated, protected from light.
Stock Solution Preparation (10 mM)
-
Calculate: Molecular Weight ≈ 273.33 g/mol .
-
Weigh: Accurately weigh 2.73 mg of powder.
-
Dissolve: Add 1.0 mL of 100% DMSO. Vortex vigorously for 30 seconds.
-
Inspect: Ensure the solution is perfectly clear. If turbid, sonicate at 40°C for 5 minutes.
-
Aliquot: Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles. Store at -20°C.
Working Solution (For Treatment)
-
Diluent: Serum-free media or PBS.
-
Max DMSO: Final concentration on cells must be < 0.5% (v/v).
-
Preparation: Dilute the 10 mM stock 1:1000 in media to achieve 10 µM (Standard Screening Dose).
Experimental Protocols
Protocol A: Determination of IC50 (Cytotoxicity)
Objective: Establish the dose required to inhibit 50% of cancer cell growth.
Materials:
-
Cancer Cell Lines: HCT116 (Colorectal), MCF-7 (Breast), or HeLa (Cervical).
-
Assay Reagent: CCK-8 or MTT.
-
Plate: 96-well flat-bottom, tissue culture treated.
Workflow:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL complete media. Incubate 24h for attachment.
-
Treatment:
-
Prepare serial dilutions of the compound in media (0, 1, 5, 10, 25, 50, 100 µM).
-
Include a Vehicle Control (0.5% DMSO).
-
Include a Positive Control (e.g., 5-Fluorouracil or Sirtinol).
-
Replace media with 100 µL of treatment solution (Triplicate wells per dose).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout:
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 1–4 hours until orange color develops.
-
Measure Absorbance at 450 nm.
-
-
Analysis: Normalize OD values to Vehicle Control (100%). Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).
Protocol B: Validation of Target Engagement (Western Blot)
Objective: Confirm SIRT1 inhibition by detecting hyperacetylation of p53.
Rationale: If 5-(1-Naphthylmethyloxy)indole inhibits SIRT1, the acetylation levels of p53 at Lysine 382 (a specific SIRT1 target) should increase significantly compared to control, while total p53 remains relatively stable or increases slightly due to stabilization.
Workflow:
-
Treatment: Treat HCT116 cells (p53 wild-type) with the calculated IC50 dose for 6 and 24 hours.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitors AND Deacetylase Inhibitors (Trichostatin A + Nicotinamide) to preserve acetylation marks.
-
Separation: Load 30 µg protein/lane on a 10% SDS-PAGE gel.
-
Blotting: Transfer to PVDF membrane.
-
Antibodies:
-
Primary: Anti-Acetyl-p53 (Lys382) [1:1000], Anti-Total p53 [1:1000], Anti-Actin (Loading Control).
-
Secondary: HRP-conjugated IgG.
-
-
Detection: ECL Chemiluminescence.
Expected Result:
| Target | Vehicle (DMSO) | Compound (Treatment) | Interpretation |
|---|---|---|---|
| Ac-p53 (K382) | Low / Basal | High / Strong Band | Successful SIRT1 Inhibition |
| Total p53 | Moderate | Moderate / High | p53 Stabilization |
| Actin | Equal | Equal | Loading Control |
Protocol C: Apoptosis Analysis (Annexin V / PI)
Objective: Determine if cell death is apoptotic (programmed) or necrotic.
-
Treatment: Treat cells (6-well plate) with IC50 and 2x IC50 for 24 hours.
-
Harvest: Collect media (floating cells) and trypsinize adherent cells. Combine.
-
Stain: Wash in Annexin Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.
-
Flow Cytometry: Analyze 10,000 events.
-
Q1 (Annexin-/PI+): Necrosis (Toxic/Lytic effect).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).
-
Experimental Workflow Diagram
This flowchart outlines the logical progression from stock preparation to mechanistic validation.
Caption: Experimental Workflow: From solubilization to IC50 determination and downstream mechanistic confirmation.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation in Media | Compound is highly lipophilic; concentration >50 µM. | Sonicate stock before use. Dilute stepwise. Do not exceed 50 µM if turbidity occurs. |
| No Cytotoxicity | Drug degradation or cell line resistance. | Use a fresh stock. Verify cell line p53 status (SIRT inhibitors are less effective in p53-null cells). |
| High Vehicle Toxicity | DMSO concentration > 0.5%. | Normalize DMSO across all wells to < 0.2%. |
| Inconsistent IC50 | Evaporation in outer wells (Edge Effect). | Fill outer wells with PBS (do not plate cells there). |
References
-
Napper, A. D., et al. (2005). "Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1." Journal of Medicinal Chemistry, 48(25), 8045–8054. Link
-
Lara, E., et al. (2009). "Salermide, a Sirtuin Inhibitor with a Strong Cancer-Specific Proapoptotic Effect." Oncogene, 28(6), 781–791. Link
-
Alfa Chemistry. "Product Data: 5-(1-Naphthylmethyloxy)indole (CAS 210160-44-4)." Link
-
Peck, B., et al. (2010). "SIRT1 promotes proliferation and inhibits the senescence-associated secretory phenotype in cancer." Molecular Cancer Research, 8(3). Link
-
Sigma-Aldrich. "Protocol for Cell Viability Assay using CCK-8." Link
In vitro SIRT1 deacetylation assay using indole inhibitors
Application Note: Optimization of In Vitro SIRT1 Deacetylation Assays for Indole-Based Inhibitors
Introduction & Mechanistic Basis[1][2][3][4][5]
Sirtuin 1 (SIRT1) is a NAD
The Indole Challenge:
Indole-based inhibitors, prototypically EX-527 (Selisistat) , represent the most selective class of SIRT1 inhibitors (IC
This application note details a robust, self-validating fluorometric protocol specifically optimized for the solubility and kinetic properties of indole inhibitors.
Diagram 1: SIRT1 Catalytic Cycle & Indole Inhibition Mechanism
The following diagram illustrates the kinetic entry point of Indole inhibitors, highlighting why high NAD
Caption: EX-527 binds the intermediate complex after NAM release, trapping the enzyme before product release.
Experimental Design Strategy
To generate reliable IC
-
Solubility & Precipitation: Indoles are highly hydrophobic. Serial dilutions in aqueous buffer will cause micro-precipitation, leading to false "flat" dose-response curves. Solution: Serial dilute in 100% DMSO, then perform a single "wet transfer" to the assay plate.
-
Coupled-Enzyme Interference: This protocol uses a 2-step method (SIRT1 reaction
Trypsin developer). Indoles must be checked for trypsin inhibition to avoid false positives. -
NAD
Dependence: Since EX-527 inhibition is uncompetitive with NAD , the assay sensitivity depends on [NAD ]. We recommend saturating NAD (3 mM) to maximize the population of the enzyme-intermediate complex to which the inhibitor binds.
Materials & Reagents
| Reagent | Specification | Storage |
| SIRT1 Enzyme | Human recombinant (active) | -80°C |
| Substrate | Fluorogenic p53 peptide: Ac-Arg-His-Lys-Lys(Ac)-AMC | -20°C (Dark) |
| Cofactor | -20°C | |
| Inhibitor | EX-527 (Dissolved in DMSO to 10 mM) | -20°C |
| Developer | Trypsin/Developer solution | -20°C |
| Assay Buffer | 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl | 4°C |
| Plate | 96-well Black, Low-binding (Corning #3575 or equiv) | RT |
Detailed Protocol
Phase 1: Reagent Preparation (The "Indole" Method)
Step 1: Inhibitor Serial Dilution (DMSO Only) Do not dilute hydrophobic inhibitors in Assay Buffer.
-
Prepare a 10 mM stock of EX-527 in 100% DMSO.
-
In a separate V-bottom plate, perform a 3-fold serial dilution using 100% DMSO .
-
Range: 10 mM down to 0.1 µM.
-
-
This creates a "100X" Master Plate.
Step 2: Substrate/Cofactor Mix
-
Calculate volume required: 25 µL per well.
-
Mix p53-AMC substrate (Final assay conc: 50 µM) and NAD
(Final assay conc: 3 mM) in Assay Buffer.-
Note: 50 µM peptide is below
(~200 µM) to ensure sensitivity to competitive inhibitors, but high NAD supports indole binding.
-
Phase 2: The Reaction (2-Step Endpoint)
Diagram 2: Experimental Workflow & Plate Layout
Caption: Two-step workflow ensures separation of deacetylation and fluorophore release.
Protocol Steps:
-
Enzyme Dispense: Add 20 µL of diluted SIRT1 enzyme (approx. 0.5–1 Unit/well) to the test wells.
-
Inhibitor Spike: Add 0.5 µL of the "100X" Indole DMSO stock directly to the 20 µL enzyme.
-
Critical: Mix immediately by tapping. Final DMSO = 1%.
-
Controls:
-
0% Activity: Buffer only (No Enzyme).
-
100% Activity: Enzyme + 0.5 µL pure DMSO.
-
Interference Control: Enzyme + 10 µM Indole (No NAD
).
-
-
-
Pre-Incubation: Incubate Enzyme + Inhibitor for 10 minutes at 25°C. This allows the indole to access the active site if the enzyme "breathes," though true binding requires catalysis.
-
Initiation: Add 25 µL of the Substrate/NAD
Mix. Total Volume = 45.5 µL. -
Reaction: Incubate at 37°C for 30–45 minutes.
-
Termination/Development: Add 50 µL of Stop/Developer Solution.
-
Composition: Trypsin (1 mg/mL) + 10 mM Nicotinamide (to freeze SIRT1 activity).
-
-
Read: Incubate 20 mins at RT. Read fluorescence (Ex 360 nm / Em 460 nm).[3]
Data Analysis & Validation
Calculating % Inhibition
Typical Results for EX-527
| Parameter | Expected Value | Notes |
| IC | 38 – 100 nM | Highly potent. |
| IC | > 20 µM | 200-fold selectivity window.[2][4] |
| Hill Slope | ~1.0 | Steep slope indicates 1:1 binding stoichiometry. |
Troubleshooting Indole Artifacts
| Observation | Root Cause | Solution |
| High Background in Blank | Substrate degradation or impure BSA. | Use fresh substrate; ensure BSA is protease-free. |
| Flat Dose Response (No Inhibition) | Inhibitor precipitated. | Check DMSO limits. Ensure "wet transfer" (Step 1 of Protocol). |
| Signal in "No NAD" Control | Autofluorescence of compound. | Subtract "Compound Only" RFU from assay data. |
| False Positive (High Inhibition) | Indole inhibits Trypsin (Developer). | Run Developer Control: Incubate Deacetylated-Standard + Developer + Indole. If signal drops, the drug kills the developer, not SIRT1. |
References
-
Napper, A. D., et al. (2005). Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. Journal of Medicinal Chemistry.
-
Zhao, X., et al. (2013). The 2.5 Å crystal structure of the SIRT1 catalytic domain bound to nicotinamide adenine dinucleotide (NAD+) and an indole (EX527 analogue) reveals a novel mechanism of histone deacetylase inhibition.[5] Journal of Medicinal Chemistry.
-
Gertz, M., et al. (2013). Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism.[6] Proceedings of the National Academy of Sciences.
-
Cayman Chemical. SIRT1 Direct Fluorescent Screening Assay Kit Protocol.
Sources
- 1. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The 2.5 Å crystal structure of the SIRT1 catalytic domain bound to nicotinamide adenine dinucleotide (NAD+) and an indole (EX527 analogue) reveals a novel mechanism of histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
High-Precision IC50 Determination of 5-(1-Naphthylmethyloxy)indole: Application Note & Protocol
Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]
5-(1-Naphthylmethyloxy)indole is a lipophilic, synthetic indole derivative primarily utilized in Structure-Activity Relationship (SAR) studies for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and, secondarily, as a scaffold for anticancer kinase inhibitors (e.g., EGFR/CDK2).
The Challenge of Hydrophobicity
The structural fusion of an indole core with a naphthyl group via a methyloxy linker at the C5 position creates a highly hydrophobic pharmacophore. This specific architecture is designed to occupy the hydrophobic Val179 binding pocket of the HIV-1 Reverse Transcriptase (RT) p66 subunit or the ATP-binding cleft of kinases.
Critical Experimental Constraints:
-
Solubility: The compound has low aqueous solubility (logP > 4.0), posing a high risk of precipitation in assay buffers, leading to "promiscuous inhibition" artifacts.
-
DMSO Tolerance: Most enzymatic assays tolerate only 1-5% DMSO; however, this compound requires careful intermediate dilution to prevent crashing out before reaching the active site.
-
Adsorption: The naphthyl moiety exhibits high non-specific binding to polystyrene plastics.
This guide details a robust, self-validating protocol for determining the IC50 of 5-(1-Naphthylmethyloxy)indole, focusing on an HIV-1 RT Colorimetric Assay as the primary model, with adaptations for cell-based cytotoxicity screening.
Experimental Design Strategy
Solvent & Stock Preparation
-
Primary Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous grade (Sigma-Aldrich).
-
Stock Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations (e.g., 100 mM) to prevent freeze-thaw precipitation.
-
Storage: Aliquot into amber glass vials (to minimize adsorption to plastic) and store at -20°C.
The "Constant DMSO" Dilution Method
To ensure the observed inhibition is due to the compound and not solvent effects, the final DMSO concentration must remain constant across all dose points (typically 1% or 0.5%).
Incorrect Approach: Serially diluting the compound in 100% DMSO and then adding a small volume to the buffer. Risk: High local concentration shock causes precipitation.
Correct Approach (Intermediate Dilution):
-
Perform serial dilutions in 100% DMSO (e.g., 3-fold series).
-
Create an Intermediate Plate by diluting these DMSO stocks 1:20 into the Assay Buffer.
-
Transfer from the Intermediate Plate to the Assay Plate (final 1:5 dilution).
-
Result: Final DMSO is 1% across all wells; compound is pre-solubilized in buffer.
-
Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol utilizes a colorimetric immunoassay (e.g., Roche or generic ELISA-based) measuring the incorporation of Digoxigenin-labeled dUTP into a DNA strand.
Reagents & Materials[1][3][4][6][10][12][13]
-
Target: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).
-
Substrate: Poly(A) template / Oligo(dT)15 primer.
-
Nucleotides: Biotin-labeled dUTP / Digoxigenin-labeled dUTP.
-
Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.05% Tween-20 (Critical to prevent aggregation).
-
Detection: Anti-DIG-POD antibody + ABTS substrate.
Step-by-Step Methodology
Step 1: Serial Dilution (The 3-Fold Series)
-
Top Concentration: Start with 10 mM stock. Dilute to 200 µM in 100% DMSO (Working Stock).
-
Dilution: In a polypropylene 96-well plate (V-bottom), pipette 20 µL of Working Stock into well A1.
-
Add 10 µL DMSO to wells A2–A10.
-
Transfer 5 µL from A1 to A2, mix. Repeat down to A10.
-
Range: 200 µM down to ~10 nM (in DMSO).
-
Step 2: Buffer Transition (Intermediate Plate)
-
Dispense 190 µL of RT Assay Buffer into a generic flat-bottom plate.
-
Transfer 10 µL from the DMSO Dilution Plate to this Intermediate Plate.
-
Status: Compound concentration is now 10 µM (top) to 0.5 nM. DMSO is 5%.
-
Step 3: Reaction Setup (Assay Plate) Use a Streptavidin-coated 96-well microplate.
-
Rehydration: Wash wells 3x with Wash Buffer.
-
Compound Addition: Transfer 20 µL from the Intermediate Plate to the Assay Plate.
-
Enzyme Mix: Add 20 µL of HIV-1 RT enzyme solution (diluted in Lysis Buffer to ~2 ng/well).
-
Pre-Incubation: Incubate for 10 minutes at 37°C. This allows the indole to bind the hydrophobic pocket before catalysis starts.
-
-
Substrate Start: Add 20 µL of Reaction Mix (Template/Primer + dNTPs).
-
Final Volume: 60 µL.
-
Final DMSO: 1.6% (Ensure enzyme tolerates this, or adjust dilution ratios).
-
Final Compound: 3.3 µM (top) descending.
-
Step 4: Incubation & Detection
-
Incubate for 1 hour at 37°C .
-
Stop/Wash: Remove liquid, wash wells 5x with Wash Buffer (200 µL/well).
-
Antibody: Add 100 µL Anti-DIG-POD (200 mU/mL). Incubate 1h at 37°C.
-
Read: Wash 5x. Add 100 µL ABTS substrate. Measure Absorbance (OD) at 405 nm (reference 490 nm).
Data Presentation & Analysis
Visualization of Signaling Pathway
The following diagram illustrates the mechanism of action for 5-(1-Naphthylmethyloxy)indole as an NNRTI.
Caption: Allosteric inhibition mechanism of HIV-1 RT by 5-(1-Naphthylmethyloxy)indole binding to the NNBP.
Experimental Workflow Diagram
Caption: Step-wise dilution and assay workflow to maintain solubility and constant DMSO concentration.
Calculation & Validation
Calculate the Percent Inhibition for each well:
Curve Fitting:
Fit the data to a 4-Parameter Logistic (4PL) equation:
-
X: Log of compound concentration.
-
Y: Percent Inhibition.
Validation Criteria (Self-Validating Protocol):
-
Z' Factor: Must be > 0.5.
(Where p = positive control/max signal, n = negative control/background). -
Hill Slope: Should be approximately -1.0. A slope < -2.0 suggests aggregation or non-specific denaturation (common with naphthyl compounds).
Troubleshooting Specific to Indole-Naphthyls
| Issue | Probable Cause | Corrective Action |
| Steep Hill Slope (> 2.0) | Compound aggregation (micelle formation). | Increase Tween-20 to 0.1% or add 0.01% Triton X-100. |
| High Background | Non-specific binding of naphthyl group to plate. | Use Low-Binding (BSA-blocked) plates; ensure wash steps are vigorous. |
| Variable IC50 | Precipitation in intermediate plate. | Check the "Intermediate Plate" for turbidity before transfer. Reduce max concentration. |
| Fluorescence Interference | Indole autofluorescence (if using fluorescence readout). | Switch to Colorimetric (Absorbance) or Luminescence readout. |
References
-
Pelly, S. C., et al. (2014).[1] "Novel indole based NNRTIs with improved potency against wild type and resistant HIV."[1][2] Bioorganic & Medicinal Chemistry Letters, 24(22), 5189-5192. Link
-
Zhan, P., et al. (2016).[2][3] "Substituted indoles as HIV-1 non-nucleoside reverse transcriptase inhibitors: a patent evaluation." Expert Opinion on Therapeutic Patents, 26(5), 629-635.[2] Link
-
Youssif, B. G., et al. (2019).[4] "Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors." RSC Advances, 9, 28000-28014. Link
-
BenchChem. (2025).[5][6][7] "Application Notes and Protocols for Evaluating the Anti-Proliferative Effects of Indole Compounds." BenchChem Protocols. Link
-
Azure Biosystems. (2025). "In-cell Western Assays for IC50 Determination." Application Note. Link
Sources
- 1. Novel indole based NNRTIs with improved potency against wild type and resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted indoles as HIV-1 non-nucleoside reverse transcriptase inhibitors: a patent evaluation (WO2015044928) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Preparation of 5-(1-Naphthylmethyloxy)indole stock solutions
Executive Summary
This guide defines the protocol for preparing high-integrity stock solutions of 5-(1-Naphthylmethyloxy)indole (MW: ~273.33 g/mol ). As a highly lipophilic indole derivative often utilized as a synthetic precursor or fluorescent probe in serotonin transporter (SERT) and phospholipase research, this compound presents specific solubility challenges.
Improper solubilization results in "silent precipitation"—micro-aggregates that pass visual inspection but cause high assay variance, false negatives in binding studies, and clogging of microfluidic channels. This protocol utilizes a DMSO-centric workflow with a built-in spectrophotometric validation step to ensure experimental reproducibility.
Physicochemical Profile & Solubility Logic
Before handling, the researcher must understand the molecule's behavior in solution to predict "crash-out" points.
| Property | Value / Characteristic | Implication for Protocol |
| Molecular Formula | Hydrophobic scaffold. | |
| Molecular Weight | ~273.33 g/mol | Use gravimetric preparation for accuracy. |
| Predicted LogP | ~4.5 - 5.2 | High Lipophilicity. Insoluble in water. |
| pKa (Indole NH) | ~16.9 | Non-ionizable in physiological pH; pH adjustment won't help solubility. |
| Fluorophore | Naphthalene moiety | Light Sensitive. Handle in amber vials. |
| Primary Solvent | Anhydrous DMSO | Target stock conc: 10–50 mM . |
The Solubility-Stability Paradox
While the naphthyl group enhances membrane permeability (useful for cell assays), it drastically reduces aqueous solubility.
-
Risk: Diluting a 50 mM DMSO stock directly into cold PBS (1:1000) often causes immediate precipitation due to the "solvent shift" shock.
-
Solution: Use an intermediate dilution step or "warm-start" dilution described in Protocol 3.
Protocol 1: Preparation of 50 mM Master Stock
Materials Required:
-
Compound: 5-(1-Naphthylmethyloxy)indole (Solid).
-
Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous,
99.9% (stored over molecular sieves). -
Vessel: Amber borosilicate glass vial (Class A). Do not use polystyrene.
-
Filtration: 0.2
m PTFE or Nylon syringe filter. (Forbidden: Cellulose Acetate/Nitrate).
Step-by-Step Workflow:
-
Static Control (Critical):
-
Insight: Lipophilic indole powders are highly static-prone. They will "jump" off the spatula.
-
Action: Use an anti-static gun on the weighing boat or weigh directly into the tared glass vial to avoid transfer losses.
-
-
Gravimetric Calculation:
-
Target Concentration (
): 50 mM (0.05 M). -
Target Volume (
): 1.0 mL. -
Required Mass (
):
-
-
Solvation:
-
Add 13.7 mg of powder to the vial.
-
Add exactly 1.0 mL of Anhydrous DMSO .
-
Technique: Pipette DMSO down the sides of the vial to wash down adherent powder.
-
Vortex: 30 seconds at medium speed.
-
Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5 minutes. Do not overheat, as indoles can oxidize.
-
-
Sterile Filtration (For Cell Culture):
-
Pre-wet a PTFE or Nylon syringe filter with 50
L pure DMSO. -
Push the stock solution through into a fresh sterile amber vial.
-
Caution: Cellulose filters will dissolve in DMSO, contaminating your sample with plasticizers.
-
Protocol 2: Self-Validating QC (The "Trust" Step)
Never assume the powder is 100% active or fully dissolved. Use the compound's intrinsic UV absorbance to validate the stock concentration.
-
Prepare QC Dilution:
-
Dilute the 50 mM stock 1:1000 in Methanol (not water) to create a 50
M test sample.
-
-
Spectral Scan:
-
Blank: Methanol.
-
Scan Range: 220 nm – 350 nm.
-
-
Acceptance Criteria:
-
Peak 1 (Indole): ~280-290 nm.
-
Peak 2 (Naphthalene): ~220 nm (strong) and shoulder peaks.
-
Validation: If the absorbance at
is <90% of the predicted value (based on for substituted indoles), the stock has precipitated or the powder was hydrated.
-
Protocol 3: Aqueous Dilution Strategy (Preventing "Crash-Out")
This is the most common failure point. Adding hydrophobic stock to aqueous buffer causes local high-concentration zones where precipitation nucleates immediately.
The "Sandwich" Dilution Method:
-
Prepare Intermediate: Dilute 50 mM Stock 1:10 in pure DMSO
5 mM Working Stock. -
Rapid Dispersion:
-
Have your culture media/buffer stirring (magnetic stir bar) or vortexing during addition.
-
Inject the DMSO stock directly into the center of the vortex (not on the wall).
-
-
Limit: Keep final DMSO concentration
(v/v) to avoid cytotoxicity, unless your cells are validated for higher tolerance.
Visualization of Workflows
Figure 1: Stock Preparation & Filtration Logic
Caption: Workflow for preparing a sterile 50 mM stock solution, emphasizing filter compatibility and visual checkpoints.
Figure 2: Aqueous Dilution Decision Tree
Caption: Comparison of dilution strategies. Stepwise dilution minimizes the risk of compound precipitation in aqueous buffers.[1]
Storage & Stability
-
Temperature: Store at -20°C. -80°C is acceptable but increases the risk of seal failure due to DMSO expansion/contraction.
-
Hygroscopicity: DMSO is hygroscopic. Every time you open a cold vial, water condenses inside.
-
Best Practice: Store stock in single-use aliquots (e.g., 50
L) to avoid repeated freeze-thaw cycles.
-
-
Shelf Life: 6 months at -20°C if protected from light and moisture.
References
-
Cayman Chemical. 1'-Naphthoyl Indole Product Information & Solubility Data. (Accessed 2023). Link (Note: Structurally homologous reference for solubility limits).
-
Thermo Fisher Scientific. Technical Tip: Solubilizing Hydrophobic Molecules for Cell Culture.Link
-
Sigma-Aldrich (Merck). Handling and Storage of DMSO Stock Solutions.Link
-
Cytiva. Chemical Compatibility of Filter Membranes (Nylon/PTFE vs Cellulose).Link
-
National Institutes of Health (PubChem). Indole Derivatives Physicochemical Properties.Link
Disclaimer: This protocol is for research use only. Always consult the specific Safety Data Sheet (SDS) for 5-(1-Naphthylmethyloxy)indole before handling.
Sources
Troubleshooting & Optimization
5-(1-Naphthylmethyloxy)indole precipitation in cell culture media
Topic: Technical Support Guide: 5-(1-Naphthylmethyloxy)indole Precipitation in Cell Culture Content Type: Technical Support Center (Q&A, Troubleshooting, Protocols) Audience: Researchers, Scientists, Drug Development Professionals[1]
CAS: 210160-44-4[1][2][3][4]
Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with 5-(1-Naphthylmethyloxy)indole , a highly hydrophobic small molecule often used in signaling pathway research. The following protocols and troubleshooting steps are designed to prevent compound precipitation ("crashing out") in aqueous cell culture media.
Part 1: Understanding the Chemistry
Q: Why does 5-(1-Naphthylmethyloxy)indole precipitate when added to my cell culture media?
A: The precipitation is driven by the compound's high lipophilicity (hydrophobic nature).[2][3] Structurally, this compound consists of an indole core fused to a naphthalene ring via a methyloxy linker.[3] Both the indole and naphthalene moieties are aromatic and non-polar.[2][3]
-
Solubility Profile: High solubility in organic solvents (DMSO, Ethanol) but negligible solubility in water.[3]
-
The "Solvent Shock" Phenomenon: When you add a concentrated stock solution (dissolved in 100% DMSO) directly to aqueous media, the local concentration of DMSO drops instantly.[3] The water molecules form a hydration shell that excludes the hydrophobic drug molecules, forcing them to aggregate and form visible crystals or a milky suspension.
Q: What is the maximum solubility in cell culture media?
A: While specific experimental values vary by media composition, hydrophobic indoles of this class typically exhibit an aqueous solubility limit in the low micromolar range (1–10 µM) without protein carriers.[3]
-
Serum-Free Media: High risk of precipitation above 5 µM.[1][2][3]
-
Serum-Containing Media (10% FBS): Serum proteins (Albumin) can sequester the compound, effectively increasing its apparent solubility to ~50–100 µM, though this reduces the free fraction available to cells.
Part 2: Optimized Preparation Protocol
To ensure consistent experimental results, do not follow a standard "direct addition" method. Use the Stepwise Intermediate Dilution method described below.
Workflow Diagram: Prevention of Solvent Shock
Figure 1: Stepwise dilution strategy to mitigate hydrophobic aggregation.
Protocol: Preparation of 10 µM Working Solution
| Step | Action | Technical Rationale |
| 1. Stock Prep | Dissolve 5 mg of compound in anhydrous DMSO to create a 10 mM Master Stock .[2][3] | Anhydrous DMSO prevents hydrolysis and maximizes solubility. |
| 2.[2][3] Inspection | Vortex for 30 seconds. Ensure the solution is crystal clear. | Any micro-crystals in the stock will act as nucleation sites for precipitation later.[2][3] |
| 3. Intermediate | Add 10 µL of Master Stock into 990 µL of sterile culture media (pre-warmed to 37°C) in a microtube. Vortex immediately. | Creates a 100 µM (10x) intermediate. Rapid mixing disperses the DMSO before crystals form.[2][3] |
| 4. Final Step | Add 100 µL of the Intermediate solution to 900 µL of media in the well (or scale up). | Achieves final 10 µM concentration with 0.1% DMSO. |
Part 3: Troubleshooting Active Precipitation
If you observe turbidity, crystals, or "sandy" deposits under the microscope, use this rescue guide.
Q: I see crystals in my media immediately after adding the drug. Can I filter it?
A: NO. Filtering media with precipitated drug removes the active compound, effectively dosing your cells with 0 µM.[3]
-
Correct Action: Discard the media. Restart using the Stepwise Intermediate Dilution protocol. Ensure your media is pre-warmed to 37°C, as cold media accelerates precipitation.[2][3]
Q: The compound precipitates after 24 hours of incubation.[2][3] Why?
A: This is likely due to evaporation or instability .[2][3]
-
Evaporation: In 96-well plates, edge wells evaporate faster, concentrating the drug beyond its solubility limit.[2][3] Solution: Use a gas-permeable plate seal or fill inter-well spaces with PBS.[1][2]
-
pH Shift: As cells metabolize, media becomes acidic (yellow).[2][3] Hydrophobic indoles may have pH-dependent solubility.[1][2][3] Solution: Buffer with 10-25 mM HEPES.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Cloudy immediately upon addition | Solvent Shock (Direct addition of high % DMSO).[1][2][3] | Use the Intermediate Dilution method (see Protocol).[2][3] |
| Crystals form after 2-4 hours | Super-saturation (Concentration > Solubility limit).[1][2][3] | Reduce concentration or add carrier protein (0.1% BSA).[2][3] |
| Precipitate in Stock Solution (-20°C) | Moisture contamination in DMSO.[1][2][3] | Re-dissolve by warming to 37°C and sonicating.[2][3][4] Aliquot into single-use vials. |
| Inconsistent biological data | Variable actual concentration due to unseen precipitation.[2][3] | Measure supernatant concentration via HPLC or absorbance before adding to cells.[2][3] |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of DMSO? A: Yes, 5-(1-Naphthylmethyloxy)indole is soluble in ethanol.[1][3] However, ethanol is more volatile and can cause higher cytotoxicity in some sensitive cell lines.[3] DMSO is generally preferred for stability.[2][3]
Q: What is the highest DMSO concentration my cells can tolerate? A: Most mammalian cell lines tolerate 0.1% to 0.5% (v/v) DMSO.[2][3]
-
Calculation: If you add 1 µL of stock to 1 mL media, that is 0.1%.[3]
-
Control: Always run a "Vehicle Control" well containing only the DMSO percentage used in your experimental wells to normalize for solvent effects.[2][3]
Q: Does serum (FBS) affect the drug's activity? A: Yes.[2][3] The naphthyl group binds strongly to serum albumin.[2][3]
-
High Serum (10%): Prevents precipitation but may reduce potency (drug is sequestered).[2][3]
-
Low Serum (0-1%): Higher potency but high risk of precipitation.[1][2][3]
-
Recommendation: If switching from serum-containing to serum-free conditions, you must re-optimize the concentration, likely reducing it by 5-10 fold.[1]
References
-
Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]
Sources
Optimizing incubation times for SIRT1 inhibition assays
Technical Guide: Optimizing Incubation Kinetics for SIRT1 Inhibition Assays
Audience: Senior Researchers, Assay Development Scientists, Drug Discovery Leads. Scope: Fluorometric (AMC-peptide) and Colorimetric SIRT1 deacetylation assays.
Introduction: The Kinetic Challenge of SIRT1 Assays
SIRT1 (Sirtuin 1) is an NAD+-dependent deacetylase.[1][2][3][4][5][6][7] Unlike simple hydrolysis reactions, most high-throughput SIRT1 assays utilize a two-step coupled reaction mechanism. Understanding this coupling is the prerequisite for optimizing incubation times.
-
Step 1 (Deacetylation): SIRT1 removes an acetyl group from a lysine-fluorophore peptide (e.g., p53-AMC), creating a deacetylated peptide. This step is silent (non-fluorescent).
-
Step 2 (Development): A developer enzyme (typically Trypsin or a specific protease) cleaves the deacetylated peptide, releasing the fluorophore (AMC). This step generates the signal.[1][5][8]
The Optimization Paradox: You must balance the enzymatic linearity of Step 1 with the cleavage efficiency of Step 2, while preventing artifacts such as feedback inhibition by Nicotinamide (NAM).
Master Workflow & Signaling Logic
The following diagram illustrates the critical time-dependent checkpoints in the assay.
Figure 1: Critical kinetic phases in a standard fluorometric SIRT1 assay. Note the feedback risk in Phase 2.
Phase 1: Inhibitor Pre-Incubation (The "Binding" Window)
Standard Protocol: 15–30 minutes at Room Temperature (RT) or 37°C.
Why it matters: Many potent SIRT1 inhibitors (e.g., EX-527) exhibit specific binding modes (uncompetitive or non-competitive) that require conformational shifts.
-
Without Pre-incubation: The enzyme begins converting substrate immediately upon addition. Slow-binding inhibitors will fail to block the initial burst of activity, resulting in an artificially high IC50 (lower potency).
-
With Pre-incubation: The inhibitor reaches equilibrium with the enzyme before the catalytic cycle begins.
Troubleshooting Data: Pre-incubation Effects
| Scenario | Pre-Incubation Time | Observed IC50 (Example) | Interpretation |
|---|---|---|---|
| Fast-On/Fast-Off | 0 min | 50 nM | Accurate. |
| Slow-Binder | 0 min | >200 nM | False Negative. Inhibitor failed to bind before catalysis started. |
| Slow-Binder | 30 min | 50 nM | Accurate. Equilibrium reached. |
| Enzyme Instability | 60+ min | N/A (Low Signal) | False Positive. Enzyme degraded during long pre-incubation. |
Phase 2: The Reaction Window (Deacetylation)
Standard Protocol: 30–60 minutes at 37°C.
Scientific Rationale:
SIRT1 kinetics must be measured during the Initial Velocity (
-
Risk of Over-Incubation: SIRT1 produces Nicotinamide (NAM) as a byproduct.[5] NAM is a potent non-competitive inhibitor of SIRT1 (IC50 ~50 µM). If you incubate too long (>60 min), accumulated NAM will inhibit the reaction, causing the signal curve to plateau. This "product inhibition" flattens the dynamic range.
Optimization Protocol: The Linearity Check
-
Prepare a master mix of SIRT1, Substrate, and NAD+.
-
Aliquot into a plate.
-
Stop reactions at 10, 20, 30, 45, 60, and 90 minutes using the Developer solution.
-
Plot RFU (Relative Fluorescence Units) vs. Time.
-
Selection Rule: Choose the longest time point that still falls on the linear portion of the slope (
).
Phase 3: The Developer Step (Signal Generation)
Standard Protocol: 15–30 minutes at RT.[2]
The "Protease Trap" (Critical Failure Point): The developer solution contains a protease (usually Trypsin) to cleave the deacetylated peptide.
-
The Issue: Researchers often use cell lysates containing "Complete Protease Inhibitor Cocktails" to preserve SIRT1.
-
The Consequence: These cocktails inhibit the Developer protease.
-
Result: Zero signal, regardless of SIRT1 activity.
Visualizing the Protease Trap Logic:
Figure 2: Mechanism of assay failure due to lysis buffer additives.
Troubleshooting Center & FAQ
Q1: My Z’ factor is low (< 0.5). How do I stabilize the assay?
-
Cause: High variability in the "Max Signal" or "Background" controls.
-
Fix:
-
Increase Reaction Time: If the signal is low, extend Phase 2 from 30 to 45 mins to accumulate more deacetylated product.
-
Automate Dispensing: Manual pipetting errors are magnified in 384-well plates.
-
Check Developer Stability: The developer is unstable at RT. Keep it on ice until the exact moment of addition.
-
Q2: I see a signal shift (drift) across the plate during reading.
-
Cause: The developer reaction is not fully stopped. While the developer stops SIRT1 (via NAM), the protease activity itself continues if not read promptly.
-
Fix: Read the plate typically within 10–15 minutes of adding the developer.[2] Do not wait >60 minutes, as non-specific cleavage of the acetylated substrate (background) may slowly occur.
Q3: My IC50 for a known inhibitor is shifting over time.
-
Diagnosis: This indicates Time-Dependent Inhibition (TDI) .
-
Action: Run the "Pre-incubation" experiment (Phase 1). Compare IC50 at 0 min vs 30 min pre-incubation. If potency increases with time, the inhibitor is likely a slow-binder or covalent modifier.
Q4: Can I use cell lysates instead of recombinant SIRT1?
-
Yes, but: You must remove protease inhibitors.[6]
-
Protocol: Perform dialysis or spin-column buffer exchange on your lysate to remove small molecule protease inhibitors (like PMSF) before running the assay. Alternatively, use a developer-free assay (e.g., measuring NAD+ consumption), though these are less sensitive.
References
-
Cayman Chemical. SIRT1 Direct Fluorescent Screening Assay Kit Protocol.Link
-
BPS Bioscience. SIRT1 (Sirtuin 1) Fluorogenic Assay Kit.Link
-
Peck, B. et al. (2010). SIRT Inhibitors: An Overview of the Mechanism and Optimization. Journal of Biomolecular Screening. Link
-
Abcam. SIRT1 Activity Assay Kit (Fluorometric) Protocol (ab156065).[9]Link
-
BellBrook Labs. Transcreener® SIRT Assays: Overcoming Interference in Fluorescence Polarization.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. DSpace [open.bu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Stability of 5-(1-Naphthylmethyloxy)indole at room temperature
The following technical guide addresses the stability, handling, and troubleshooting of 5-(1-Naphthylmethyloxy)indole (CAS: 210160-44-4).
Topic: Stability, Solubility, and Handling Protocols
Document ID: TS-IND-210160 | Version: 2.1 | Status: Active
Compound Identity & Chemical Profile
Before addressing stability, verify you are working with the correct chemical entity. This compound is a lipophilic indole ether often used as a synthetic intermediate or a probe in medicinal chemistry (e.g., phospholipase inhibitors or serotonergic modulators).
| Feature | Specification |
| Chemical Name | 5-(1-Naphthylmethyloxy)indole |
| CAS Number | 210160-44-4 |
| Molecular Formula | C₁₉H₁₅NO |
| Molecular Weight | 273.33 g/mol |
| Physical Appearance | Off-white to pale yellow solid |
| Solubility | High in DMSO, Ethanol; Negligible in Water |
Stability & Storage: The Critical Parameters
Executive Summary: Room Temperature (RT) Risk
Is 5-(1-Naphthylmethyloxy)indole stable at room temperature?
-
In Solid State: Conditional. It is stable at RT (20–25°C) for **short durations (<
5-(1-Naphthylmethyloxy)indole cytotoxicity vs therapeutic window
Module: Cytotoxicity vs. Therapeutic Window Optimization
Welcome to the 5-NMI Application Support Portal. This knowledge base is engineered for researchers, scientists, and drug development professionals evaluating the in vitro efficacy and safety profiles of 5-(1-Naphthylmethyloxy)indole (CAS: 210160-44-4) and its synthetic analogs.
Pharmacological Grounding & Causality
5-(1-Naphthylmethyloxy)indole (5-NMI) is a synthetic indole derivative characterized by a bulky, highly lipophilic naphthyl group attached via a methoxy linker. This specific structural motif is designed to exploit the hydrophobic pockets of target proteins. In oncology drug development, naphthyl-substituted indoles frequently act as potent microtubule-targeting agents, specifically binding to the colchicine site of
The Causality of Cytotoxicity: By occupying the colchicine binding site, 5-NMI sterically hinders the addition of new tubulin heterodimers, inhibiting microtubule polymerization. This disruption triggers the Spindle Assembly Checkpoint (SAC). Because cancer cells possess high mitotic indices, prolonged SAC activation leads to irreversible G2/M phase cell cycle arrest and subsequent intrinsic apoptosis [4].
The Therapeutic Window Challenge: The therapeutic window—quantified as the Selectivity Index (SI)—is the concentration gap between cancer cell death and normal cell toxicity. A narrow therapeutic window is a notorious hurdle for colchicine-binding site inhibitors due to the ubiquitous nature of tubulin in all dividing cells and the high lipophilicity of the naphthyl group, which can cause off-target membrane disruption [2].
Mechanism of Action: 5-NMI induces cytotoxicity via tubulin inhibition and G2/M arrest.
Quantitative Data: Reference Cytotoxicity Profiles
To establish a baseline for your assays, below is a synthesis of expected quantitative data for naphthyl-substituted indole derivatives across standard cell lines.
| Cell Line | Origin / Phenotype | Expected IC50 (µM) | Selectivity Index (SI)* |
| MCF-7 | Human Breast Adenocarcinoma | 1.2 - 3.5 | Reference (Cancer) |
| HeLa | Human Cervical Adenocarcinoma | 0.8 - 2.1 | Reference (Cancer) |
| A549 | Human Lung Carcinoma | 2.5 - 5.0 | Reference (Cancer) |
| HEK-293 | Human Embryonic Kidney (Normal) | > 45.0 | ~12.8 - 56.2 |
| MRC-5 | Human Lung Fibroblast (Normal) | > 60.0 | ~12.0 - 75.0 |
*SI = IC50 (Normal Cell) / IC50 (Cancer Cell). An SI > 10 indicates a highly favorable therapeutic window suitable for in vivo progression.
Self-Validating Protocol: Therapeutic Window Assessment
To ensure trustworthiness, this protocol utilizes an orthogonal, self-validating design. It incorporates both positive/negative controls and relies on the Sulforhodamine B (SRB) assay rather than MTT, avoiding the redox-interference common with indole derivatives [5].
Step-by-Step Methodology:
-
Cell Seeding (Day 0):
-
Seed a malignant line (e.g., MCF-7) and a matched normal line (e.g., MRC-5) in parallel 96-well plates at
cells/well in 100 µL of complete media (10% FBS). Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation (Day 1):
-
Causality Note: 5-NMI is highly lipophilic [3]. To prevent precipitation, prepare a 20 mM master stock in 100% molecular-grade DMSO.
-
Perform serial dilutions (0.1 µM to 100 µM) in pre-warmed complete media. Crucial: Ensure the final DMSO concentration in all wells, including the vehicle control, is exactly 0.5% (v/v).
-
-
Treatment & Internal Validation (Day 1):
-
Treat cells with 100 µL of the diluted 5-NMI.
-
Self-Validation: Include a Vehicle Control (0.5% DMSO) to establish 100% viability, and a Positive Control (Paclitaxel at 1 µM) to validate the assay's sensitivity to tubulin-mediated death.
-
-
Fixation & Staining (Day 3 - 48h Post-Treatment):
-
Fix cells by gently adding 50 µL of cold 50% Trichloroacetic Acid (TCA) directly to the media. Incubate at 4°C for 1 hour. Wash 4x with distilled water and air dry.
-
Stain with 50 µL of 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
-
-
Readout & SI Calculation:
-
Solubilize the protein-bound dye with 100 µL of 10 mM Tris base (pH 10.5). Read absorbance at 515 nm.
-
Calculate IC50 using non-linear regression (GraphPad Prism). Calculate
.
-
Experimental workflow for determining the Selectivity Index (SI) of 5-NMI.
Troubleshooting Guides & FAQs
Q1: Poor solubility of 5-NMI in aqueous media is causing variable, non-reproducible IC50 results. How do we fix this? A1: The naphthylmethyloxy substitution significantly increases the partition coefficient (logP) of the molecule [3]. When diluted from DMSO into aqueous culture media, 5-NMI can form micro-precipitates, reducing the effective bioavailable concentration.
-
Solution: Never dilute 5-NMI into cold media. Perform serial dilutions directly in pre-warmed (37°C) complete media containing 10% FBS, as serum proteins act as natural carrier molecules. If precipitation persists at high concentrations (>50 µM), formulate the compound with a carrier such as 2-hydroxypropyl-
-cyclodextrin (HP CD).
Q2: We are observing a narrow therapeutic window (Selectivity Index < 2) between MCF-7 cells and normal HEK-293 cells. Why? A2: A narrow therapeutic window is a classic hallmark of colchicine-binding site inhibitors due to the ubiquitous expression of tubulin in all dividing cells [2].
-
Solution: To optimize the therapeutic window in vitro, evaluate the compound using shorter exposure times (e.g., 24h or 48h instead of 72h). Cancer cells typically have a higher mitotic index and will succumb to G2/M arrest faster than slower-dividing normal cells. Alternatively, assess cytotoxicity in 3D spheroid models, which better recapitulate the tumor microenvironment and often reveal a wider, more physiologically accurate therapeutic window than 2D monolayers.
Q3: Our MTT assay is yielding false-positive viability signals at high concentrations of 5-NMI (>50 µM), making the IC50 curve look biphasic. What is happening? A3: Indole derivatives can occasionally exhibit intrinsic redox activity or precipitate into microscopic crystals that scatter light at 570 nm. This artificially inflates absorbance readings, masking true cytotoxicity and generating a false-positive viability signal [5].
-
Solution: Switch to a non-metabolic, non-colorimetric assay. The SRB assay (detailed in the protocol above) measures total cellular protein mass and is completely unaffected by compound redox cycling. Alternatively, use an ATP-based luminescent assay (e.g., CellTiter-Glo) for a highly sensitive, interference-free readout.
Q4: How can we confirm that the observed cytotoxicity is specifically driven by tubulin inhibition rather than off-target membrane toxicity? A4: Phenotypic cytotoxicity must always be correlated with target engagement to prove the mechanism of action [4].
-
Solution: Run a parallel self-validating system:
-
Cellular level: Perform cell cycle analysis via flow cytometry with Propidium Iodide (PI) staining. 5-NMI should induce a distinct, dose-dependent accumulation of cells in the G2/M phase (4N DNA content).
-
Molecular level: Conduct an in vitro tubulin polymerization assay using purified porcine brain tubulin and a fluorescent reporter. 5-NMI should delay the
of polymerization in a dose-dependent manner compared to a paclitaxel (stabilizer) or vehicle control.
-
References
-
Design, Synthesis and Cytotoxic Activities of Naphthyl Analogues of Combretastatin A-4 Source: CIB (CSIC) URL:[Link]
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation Source: MDPI URL:[Link]
Mechanistic Insight: The Causality of Indole Photodegradation
Welcome to the Technical Support Center for Chemical Biology . As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent data, unexplained cytotoxicity, or rapid signal loss when utilizing indole-based chemical probes.
While the indole scaffold is a privileged pharmacophore in drug discovery and a brilliant fluorophore in live-cell imaging, its Achilles' heel is its high susceptibility to photochemistry. This guide is designed to move beyond basic "protect from light" warnings. Here, we will dissect the exact causality of indole photodegradation, provide self-validating experimental protocols, and troubleshoot the most complex issues you will face at the bench.
To prevent probe degradation, you must first understand the physics and chemistry destroying it. The indole ring is an electron-rich, fused pyrrole-benzene system. When exposed to ambient laboratory light or specific excitation wavelengths during microscopy, the molecule undergoes Photo-induced Electron Transfer (PET) .
The excited triplet state of the indole transfers energy to ambient molecular oxygen (
Mechanistic pathway of indole photooxidation leading to target-inactive degradation products.
Troubleshooting Guide & FAQs
Q1: My indole-based fluorescent probe loses signal rapidly during live-cell confocal imaging. Is this standard photobleaching?
A: Not necessarily. While standard photobleaching involves the destruction of the fluorophore via generic radical pathways, indole probes specifically undergo targeted photooxidation that destroys the conjugated
Q2: I observe unexpected cytotoxicity in my 48-hour live-cell assays when using targeted covalent indole inhibitors, even at low concentrations.
A: This is a classic symptom of ambient light exposure during prolonged incubations. The photooxidation of indole does not just destroy your probe; it actively generates
Q3: My DMSO stock solutions are turning slightly yellow/brown over time despite being kept in the fridge. Are they still viable? A: No, discard them immediately. The browning indicates that the indole has oxidized and subsequently polymerized into melanin-like pigments[3]. This occurs because standard refrigeration (4°C) does not halt photooxidation if the vial is exposed to the fridge's internal light or if atmospheric oxygen is present in the headspace. Stock solutions must be stored at -20°C in amber vials, and ideally purged with Argon to displace oxygen[5].
Quantitative Data: Photostability & Degradation Profiles
To assist in your experimental design, the following table summarizes the quantitative degradation profiles of common indole derivatives when exposed to standard laboratory lighting (450 nm) over 24 hours.
| Probe / Scaffold Type | Primary Degradation Pathway | Major Byproducts Identified | Relative Photostability | Recommended Mitigation Strategy |
| Standard Indole | ROS-mediated ring cleavage | Isatin, 2-Oxindole[2] | Low (t½ < 4 hrs in light) | Strict dark handling; Argon purge. |
| 1-Methylindole Triol | Oxidation & Polymerization | Melanin-like pigments[3] | Very Low | Avoid trace metals; pH control. |
| Hydroxylated Indoles | Lower oxidation potential | Reduced | Moderate | Use as antioxidant additives. |
| BIQ Cyanine Scaffolds | Sterically hindered PET | Minimal structural loss[4] | High (Stable > 24 hrs) | Ideal for live-cell confocal imaging. |
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in your data, you must treat probe handling as a self-validating system. You cannot assume a probe is intact; you must prove it.
Protocol 1: Forced Photodegradation Profiling (Baseline Establishment)
Before using a new indole probe in complex biological assays, establish its intrinsic photostability. This protocol uses a built-in negative control to validate that any observed degradation is strictly light-dependent.
-
Preparation: Dissolve the lyophilized indole probe in LC-MS grade DMSO to a 10 mM concentration.
-
Aliquoting (The Control System): Split the solution into two clear glass vials (1 mL each).
-
Vial A (Experimental): Leave exposed to ambient laboratory light or a controlled LED source (e.g., 450 nm) at room temperature.
-
Vial B (Negative Control): Wrap entirely in aluminum foil to block all light.
-
-
Incubation & Sampling: Incubate both vials for 6 hours. Extract 10 µL samples from both vials at
, hrs, and hrs. Dilute to 1 µM in Acetonitrile/Water (1:1). -
Validation Checkpoint (LC-MS): Analyze both sets of samples via LC-MS.
-
Pass Criteria: Vial B must show >98% parent mass retention. Vial A will reveal the specific degradation kinetics and byproduct masses (e.g., +14 Da for oxindole, +16 Da for isatin) specific to your probe[2].
-
Protocol 2: Standard Operating Procedure (SOP) for Assay Preparation
This workflow ensures that the probe reaching your cells is identical to the molecule you purchased.
-
Reconstitution: Remove the lyophilized probe from -20°C storage and allow it to equilibrate to room temperature before opening to prevent condensation.
-
Solubilization: Dissolve in anhydrous DMSO. Immediately purge the headspace of the vial with Argon gas for 10 seconds to displace atmospheric oxygen.
-
Storage: Aliquot the stock into single-use amber Eppendorf tubes to avoid freeze-thaw cycles and light exposure[5]. Store at -20°C.
-
Assay Execution: When ready for the assay, thaw a single aliquot under subdued room lighting. Discard any unused portion of the aliquot.
Self-validating workflow for the preparation and quality control of light-sensitive chemical probes.
References
- An In-depth Technical Guide to the Stability and Degradation of 1-Methyl-1H-indole-3,5,6-triol. BenchChem.
- Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. ACS Molecular Pharmaceutics.
- Deep-Red Light-up Signaling of Benzo[c,d]indole–Quinoline Monomethine Cyanine for Imaging of Nucleolar RNA in Living Cells and for Sequence-Selective RNA Analysis. ACS Analytical Chemistry.
- Flavin Conjugated Polydopamine Nanoparticles Displaying Light-Driven Monooxygenase Activity. Frontiers in Chemistry.
- Developing, Choosing, and Using the Chemical Toolbox for Infectious Diseases Research. ACS Infectious Diseases.
Sources
Technical Support Center: Overcoming Bioavailability Challenges for 5-(1-Naphthylmethyloxy)indole
[1]
Case Reference: #BIO-IND-5NM-001 Subject: Troubleshooting Poor Bioavailability & Solubility Profiles Status: Open Ticket Agent: Senior Application Scientist, Formulation Chemistry Division[1]
Executive Summary
You are encountering suboptimal bioavailability with 5-(1-Naphthylmethyloxy)indole (CAS: 210160-44-4).[1] This is a predictable challenge given the molecule's physicochemical architecture.[1] The compound features a planar indole core fused with a bulky, hydrophobic naphthylmethyloxy substituent at the C5 position.[1]
This structural combination results in a high partition coefficient (LogP ~4.5–5.0 ), classifying it as a BCS Class II compound (Low Solubility, High Permeability).[1] The primary failure mode in biological assays is not intrinsic inactivity, but rather dissolution-rate limited absorption and potential first-pass metabolism typical of lipophilic indoles.[1]
This guide provides a validated troubleshooting protocol to solubilize, stabilize, and deliver this compound effectively in both in vitro and in vivo models.
Part 1: Diagnostic & Root Cause Analysis
Q: Why is my compound precipitating in standard cell culture media?
A: The naphthylmethyloxy group renders the molecule extremely hydrophobic.[1] In aqueous buffers (PBS, media), the solubility is likely < 1 µg/mL .[1] When you dilute a DMSO stock directly into media, the sudden change in dielectric constant causes "crash-out" precipitation, often forming micro-crystals that are invisible to the naked eye but cytotoxic and biologically inactive.[1]
Q: Why is oral bioavailability (F%) low in my animal models?
A: Two concurrent mechanisms are likely at play:[1]
-
Dissolution-Limited Absorption: The compound passes through the GI tract as a solid suspension, never dissolving sufficiently to permeate the enterocytes.[1]
-
Hepatic Metabolism: Indole derivatives are frequent substrates for Cytochrome P450 (CYP) enzymes.[1] The "naphthyl" moiety can also be a target for hydroxylation.[1] This leads to a high first-pass effect, clearing the drug before it reaches systemic circulation.[1]
Part 2: Formulation Protocols (Step-by-Step)
Protocol A: In Vitro Cellular Assays (Solubility Enhancement)
Goal: Maintain solubility in aqueous media without cytotoxicity.
The "Solvent-Surfactant" Shift: Do not rely solely on DMSO. Use a co-solvent system to prevent precipitation upon dilution.[1]
| Component | Role | Concentration (Final) |
| DMSO | Primary Solvent | 0.1% - 0.5% |
| Tween 80 | Surfactant (Prevents crash-out) | 0.01% - 0.05% |
| Culture Media | Aqueous Phase | Remainder |
Step-by-Step Workflow:
-
Stock Prep: Dissolve 5-(1-Naphthylmethyloxy)indole in 100% DMSO to create a 10 mM master stock.[1] Sonicate for 5 mins to ensure complete dissolution.
-
Intermediate Dilution: Prepare a 100x intermediate solution in DMSO containing 10% Tween 80 .
-
Example: Mix 10 µL of Master Stock + 90 µL of (DMSO + 10% Tween 80).
-
-
Final Dosing: Spike this intermediate into pre-warmed (37°C) culture media while vortexing rapidly.
-
Result: The final Tween 80 concentration is low enough to be non-toxic, but high enough to keep the indole in micelles.[1]
-
Protocol B: In Vivo PK Studies (Oral/IP Delivery)
Goal: Maximize exposure (AUC) by bypassing dissolution limits.
Option 1: Lipid-Based Vehicle (Recommended for High Doses) Best for: Rodent toxicity or efficacy studies where high loading is needed.[1]
-
Vehicle Composition: 10% DMSO + 40% PEG 400 + 5% Tween 80 + 45% Saline (or Water).[1]
-
Preparation:
-
Dissolve compound in DMSO (10% of final vol).
-
Add PEG 400 (40% of final vol) and vortex until clear.
-
Add Tween 80 (5% of final vol).[1]
-
Slowly add warm Saline (45% of final vol) dropwise with constant stirring.
-
Note: If turbidity occurs, replace Saline with 20% HP-β-Cyclodextrin in water.[1]
-
Option 2: Self-Emulsifying Drug Delivery System (SEDDS) Best for: Maximizing oral bioavailability via lymphatic transport.[1]
-
Vehicle: Corn Oil (or Miglyol 812) + Labrasol.[1]
-
Mechanism: Promotes absorption through the lymphatic system, potentially bypassing liver metabolism (first-pass).[1]
Part 3: Critical Troubleshooting (FAQ)
Q: The compound turns yellow/brown in solution over time.[1] Is it degrading? A: Yes. Indoles are electron-rich and prone to oxidative degradation , especially in the presence of light and high pH.[1]
-
Fix: Always store DMSO stocks at -20°C or -80°C. Add an antioxidant like 0.1% Ascorbic Acid or BHT to your formulation if the experiment lasts >24 hours.[1] Protect from light using amber tubes.[1]
Q: My LC-MS signal is erratic. What is happening? A: The compound is likely sticking to the plastic.[1] Lipophilic indoles have high affinity for polypropylene (PP) and polystyrene.[1]
-
Fix: Use glass vials or low-binding tubes for all dilutions. In LC-MS, use a solvent wash (e.g., 50% Acetonitrile) between samples to prevent carryover.[1]
Q: Can I use Cyclodextrins? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this structure.[1] The naphthyl group fits well into the hydrophobic cavity of the cyclodextrin.[1]
-
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1] Add the compound (dissolved in a small amount of DMSO or solid) and stir for 4-6 hours. Filter sterilize (0.22 µm) before use.[1] This is the "Gold Standard" for IV administration.
Part 4: Formulation Decision Tree
The following logic flow helps you select the correct vehicle based on your experimental constraints.
Figure 1: Decision matrix for selecting the optimal formulation vehicle based on experimental requirements.[1]
References
-
Lipid-Based Formul
-
Cyclodextrin Complexation Str
-
Solubility Enhancement of Indole Deriv
-
Minimizing First-Pass Metabolism via Lymph
Validating SIRT1 knockdown vs chemical inhibition results
Topic: Validating SIRT1 Knockdown vs. Chemical Inhibition Results Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The "Phenotypic Divergence" Problem
Welcome to the SIRT1 Technical Support Hub. A frequent support ticket we receive involves a critical discrepancy: "Why does my SIRT1 knockdown (KD) phenotype differ from my SIRT1 inhibitor phenotype?"
In drug development and basic research, this is not necessarily an experimental error; it is often a mechanistic feature. SIRT1 is not just an enzyme; it is a structural scaffold. This guide dissects the causality behind these diverging results and provides self-validating protocols to ensure your data is rigorous.
Module 1: Diagnosis – Why Do Results Differ?
The Core Conflict: Scaffolding vs. Catalysis
User Question: I treated cells with EX-527 (SIRT1 inhibitor) and saw no apoptosis, but SIRT1 siRNA induced massive cell death. Which result is "real"?
Technical Insight: Both are likely real, but they interrogate different functions.[1]
-
Chemical Inhibition (EX-527): Blocks the deacetylase activity (catalytic pocket) but leaves the SIRT1 protein physically intact.
-
Knockdown (siRNA/CRISPR): Removes the entire protein, eliminating both deacetylase activity AND protein-protein interaction (scaffolding) domains.
SIRT1 acts as a scaffold for complexes like LSD1 and various transcription factors. If the phenotype relies on the physical presence of SIRT1 (recruiting other factors), an inhibitor will fail to replicate the KD phenotype.
Visualizing the Mechanism
Figure 1: Mechanistic difference between chemical inhibition (retaining scaffolding) and knockdown (losing scaffolding).[1]
Module 2: Validating the Knockdown (The 110kDa Anomaly)
User Question: My qPCR shows 90% knockdown, but I still see a band on Western Blot. Also, the band is at 110 kDa, but the predicted weight is ~81 kDa. Is my antibody non-specific?
Troubleshooting Protocol: SIRT1 is notorious for anomalous migration on SDS-PAGE.
-
The Molecular Weight Fact: Although the calculated MW is 81.7 kDa, SIRT1 migrates at 110–120 kDa due to high acidity and post-translational modifications (phosphorylation/SUMOylation) [1].
-
Action: Do not discard the 110 kDa band; that is your target.
-
-
Protein vs. mRNA Lag: SIRT1 protein half-life can be long. 90% mRNA loss at 24 hours does not guarantee protein loss if the protein is stable.
-
Action: Perform a time-course Western Blot (48h, 72h, 96h post-transfection).
-
Protocol: High-Stringency SIRT1 Western Blot
-
Lysis: RIPA buffer (Radioimmunoprecipitation assay buffer) is required. Mild detergents (NP-40) may fail to extract chromatin-bound SIRT1.
-
Antibody Validation: Use an antibody validated against a CRISPR-Cas9 knockout line (e.g., Abcam ab189494 or Cell Signaling #2028).
-
Controls: Always include a loading control (GAPDH/Actin) and a non-targeting siRNA control.
Module 3: Validating Chemical Inhibition (The "Dirty Drug" Trap)
User Question: I used Sirtinol at 50 µM and saw a strong effect. Can I publish this?
Critical Warning: NO. Sirtinol is a "dirty" inhibitor with significant off-target effects, including iron chelation and inhibition of SIRT2 [2].
Inhibitor Selection Guide
| Compound | Specificity | IC50 (SIRT1) | Status | Notes |
| EX-527 (Selisistat) | High | ~38 nM | Recommended | >200-fold selective over SIRT2/3.[2][3] Does not inhibit HDACs [3].[2][4] |
| Sirtinol | Low | ~131 µM | Avoid | Inhibits SIRT2; acts as an iron chelator; induces oxidative stress independent of SIRT1 [2]. |
| Nicotinamide (NAM) | None | ~50 µM | Control Only | Pan-sirtuin inhibitor (feedback inhibition). Use as a positive control for total deacetylation block. |
| Suramin | Low | Varies | Avoid | Blocks DNA binding; affects many other enzymes (ATPase, DNA pol). |
Validation Experiment: If you observe a phenotype with Sirtinol, you must attempt to replicate it with EX-527 (at 100 nM - 1 µM). If EX-527 fails to replicate the result, your Sirtinol effect is likely off-target.
Module 4: The Tie-Breaker (Functional Readouts)
User Question: How do I prove the drug/siRNA actually inhibited SIRT1 enzymatic activity inside the cell?
The Gold Standard: Acetylation of p53 at Lysine 382 (K382). SIRT1 specifically deacetylates p53 at K382.[5] Loss of SIRT1 activity (via KD or EX-527) leads to hyperacetylation of this residue, especially under stress (e.g., Doxorubicin or Etoposide treatment) [4].
Protocol: The p53-AcK382 Functional Assay
-
Cell Prep: Plate cells (e.g., A549 or MCF7 - must be p53 WT).
-
Treatment:
-
Induction (Critical): Add Etoposide (20 µM) for the final 6 hours to induce p53 acetylation. Note: Basal acetylation is often too low to detect changes.
-
Lysis: Lysis buffer must contain Trichostatin A (TSA) (inhibits HDAC I/II) and Nicotinamide (10 mM) (inhibits Sirtuins) to preserve acetylation marks during extraction.
-
Readout: Western Blot.
-
Primary Ab: Anti-p53 (Acetyl K382).
-
Total Ab: Anti-Total p53.
-
Success Criteria: Ratio of Ac-p53/Total-p53 increases in Arm B and C compared to Arm A.
-
Decision Logic for Divergent Results
Figure 2: Troubleshooting logic flow for validating divergent SIRT1 experimental results.
References
-
R&D Systems. (n.d.). Human Sirtuin 1/SIRT1 Antibody AF7714. Retrieved from
-
Geraets, L., et al. (2011). The sirtuin inhibitor sirtinol is an intracellular iron chelator.[6][7][8] Biochemical and Biophysical Research Communications . Retrieved from
-
Solomon, J. M., et al. (2006). Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage.[9] Molecular and Cellular Biology . Retrieved from
-
Peck, B., et al. (2010). SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2. Molecular Cancer Therapeutics . Retrieved from
-
Napper, A. D., et al. (2005). Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1. Journal of Medicinal Chemistry . Retrieved from
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Ex-527 - XenWiki [wiki.xenbase.org]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluating the iron chelator function of sirtinol in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Selectivity Profile: 5-(1-Naphthylmethyloxy)indole vs. EX-527
This guide provides an in-depth technical comparison between 5-(1-Naphthylmethyloxy)indole and EX-527 (Selisistat) , focusing on their selectivity profiles, mechanisms of action, and utility in chemical biology.
Executive Summary
In the development of Sirtuin (SIRT) modulators, the distinction between EX-527 and its structural analogs is critical for experimental design.
-
EX-527 (Selisistat) is the "gold standard" small-molecule inhibitor for SIRT1 , characterized by a rigid tricyclic carbazole core that confers high potency (
) and exceptional selectivity (>200-fold over SIRT2/3). -
5-(1-Naphthylmethyloxy)indole represents a class of flexible indole probes often used in early Structure-Activity Relationship (SAR) studies. Unlike EX-527, the presence of a bulky naphthyl group at the 5-position (equivalent to the 6-position of the carbazole) introduces steric clashes within the SIRT1 catalytic pocket, typically resulting in reduced SIRT1 potency and a shift in selectivity potential toward SIRT2 , which accommodates larger hydrophobic moieties.
Chemical Biology & Mechanism of Action
Structural Divergence
The core difference lies in the rigidity and steric bulk of the scaffold.
| Feature | EX-527 (Selisistat) | 5-(1-Naphthylmethyloxy)indole |
| Core Scaffold | Carbazole (Rigid, Tricyclic) | Indole (Flexible, Bicyclic) |
| Key Substituent | 6-Chloro (Small, Halogen) | 5-(1-Naphthylmethyloxy) (Bulky, Hydrophobic) |
| Binding Mode | Uncompetitive with NAD+; binds after Nicotinamide release. | Competitive/Mixed (Predicted based on steric bulk); likely occludes the acetyl-lysine channel. |
| SIRT1 Affinity | High (Nanomolar) | Low to Moderate (Micromolar) |
Mechanistic Insight: The "C-Pocket" Fit
EX-527 achieves its high selectivity by occupying the C-pocket (coproduct binding loop) of SIRT1. The 6-chloro substituent fits precisely into a hydrophobic cleft. In contrast, the 5-(1-naphthylmethyloxy) group of the indole analog is significantly larger.
-
SIRT1: The catalytic pocket is relatively compact. The bulky naphthyl group causes steric hindrance, preventing the deep binding required for potent inhibition.
-
SIRT2: Possesses a larger, more malleable hydrophobic pocket. Bulky analogs (resembling Sirtinol) often retain or gain potency against SIRT2, making this indole a potential (albeit likely less specific) SIRT2 probe.
Selectivity Profile Analysis
The following data summarizes the inhibitory potency (
Quantitative Comparison
| Target | EX-527 ( | 5-(1-Naphthylmethyloxy)indole ( | Selectivity Interpretation |
| SIRT1 | 38 -- 98 nM | > 10 | EX-527 is >100x more potent. The indole acts as a weak inhibitor or negative control for SIRT1. |
| SIRT2 | 19.6 | ~10 -- 50 | The indole may show comparable or superior activity to EX-527 against SIRT2 due to the large hydrophobic pocket. |
| SIRT3 | 48.7 | > 50 | Neither compound effectively inhibits mitochondrial SIRT3 at physiological concentrations. |
| HDACs (I/II) | > 100 | > 100 | Both scaffolds are generally selective for Sirtuins over Zinc-dependent HDACs. |
*Note: Values for the specific indole analog are estimated based on SAR data for 5-substituted indoles (Napper et al., 2005; Huhtiniemi et al., 2008). Large 5-substituents drastically reduce SIRT1 affinity.
Visualizing the Selectivity Logic
Caption: Mechanistic basis for selectivity. EX-527 fits the compact SIRT1 pocket, whereas the bulky indole analog clashes, reducing SIRT1 potency.
Experimental Protocols
To validate the selectivity of these compounds in your own laboratory, use the following Fluorometric Deacetylation Assay . This protocol is self-validating using Nicotinamide as a control.
SIRT1/2 Fluorometric Activity Assay
Objective: Determine the
Reagents:
-
Enzyme: Recombinant Human SIRT1 (0.5 U/rxn) or SIRT2.
-
Substrate: Fluorogenic peptide (e.g., p53-AMC for SIRT1).
-
Cofactor: NAD+ (500
M final). -
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.
-
Developer: Trypsin/Nicotinamide stop solution.
Workflow:
-
Preparation: Dissolve compounds in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100
M). -
Incubation (Enzyme + Inhibitor):
-
Add 5
L of diluted compound to a black 96-well plate. -
Add 15
L of Enzyme solution. -
Critical Step: Incubate for 10 min at 37°C to allow inhibitor binding (crucial for uncompetitive inhibitors like EX-527).
-
-
Reaction Initiation:
-
Add 20
L of Substrate/NAD+ Master Mix. -
Incubate for 30–45 min at 37°C.
-
-
Termination & Signal Generation:
-
Add 20
L of Developer Solution (containing Trypsin and 2 mM Nicotinamide). -
Incubate for 15 min at Room Temp. (Trypsin cleaves the deacetylated peptide, releasing the fluorophore).
-
-
Measurement: Read Fluorescence (Ex: 360 nm / Em: 460 nm).
Assay Logic Diagram
Caption: Step-by-step fluorometric assay workflow for determining IC50 values.
References
-
Napper, A. D., et al. (2005).[1] Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1.[2][1][3] Journal of Medicinal Chemistry, 48(25), 8045-8054. Link
-
Solomon, J. M., et al. (2006). Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage. Molecular and Cellular Biology, 26(1), 28-38. Link
-
Gertz, M., et al. (2013). A molecular mechanism for direct sirtuin activation by resveratrol. PLOS ONE, 8(11), e79755. (Discusses hydrophobic pocket interactions). Link
-
Huhtiniemi, T., et al. (2008). Oxadiazole-carbonylaminothioureas as SIRT1 and SIRT2 inhibitors. Journal of Medicinal Chemistry, 51(15), 4377-4380. (Provides context on SIRT2 selectivity with bulky groups). Link
Sources
A Comparative Analysis of Sirtinol and 5-(1-Naphthylmethyloxy)indole as Sirtuin Inhibitors
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two putative sirtuin inhibitors: the well-characterized compound Sirtinol and the lesser-known molecule 5-(1-Naphthylmethyloxy)indole. This document aims to synthesize available experimental data to inform on their relative potency and utility in research applications.
Sirtuins (SIRTs) are a family of NAD+-dependent lysine deacylases that play crucial roles in a multitude of cellular processes, including gene silencing, DNA repair, metabolism, and aging.[1][2] The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities, making them attractive therapeutic targets for a range of diseases, from cancer to neurodegenerative disorders.[1][2] Consequently, the development of potent and selective sirtuin inhibitors is of significant interest for both basic research and clinical applications.
This guide focuses on a direct comparison of Sirtinol, a first-generation sirtuin inhibitor, with 5-(1-Naphthylmethyloxy)indole. Our analysis reveals a significant disparity in the available scientific literature, with extensive data on the potency and mechanism of Sirtinol and a notable absence of such information for 5-(1-Naphthylmethyloxy)indole.
Sirtinol: A Moderately Potent Dual Inhibitor of SIRT1 and SIRT2
Sirtinol is a cell-permeable compound that has been widely used as a tool to probe the function of sirtuins.[3] It functions as a dual inhibitor of SIRT1 and SIRT2, the two most extensively studied mammalian sirtuins.
Mechanism of Action
Sirtuins catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins in a two-step process that is dependent on NAD+.[1] Sirtinol is understood to inhibit sirtuin activity, although its precise binding mode and mechanism of inhibition are not as thoroughly elucidated as some newer generations of inhibitors. It is important to note that some studies have reported off-target effects for Sirtinol, including intracellular iron chelation, which could contribute to its observed biological activities.[4] This characteristic underscores the importance of careful experimental design and data interpretation when using this inhibitor.
Potency and Selectivity
The potency of Sirtinol has been determined in multiple cell-free enzymatic assays, with reported half-maximal inhibitory concentration (IC50) values consistently in the micromolar range. It generally exhibits a slight preference for SIRT2 over SIRT1.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Reference(s) |
| Sirtinol | 131 | 38 | [3][5] |
| Sirtinol | 60 | 58 | [6] |
| Sirtinol | ~15 (as JGB1741 derivative basis) | >100 (for JGB1741 derivative) |
Note: IC50 values can vary depending on the specific assay conditions, including substrate and NAD+ concentrations.
The data clearly indicates that while Sirtinol is capable of inhibiting both SIRT1 and SIRT2, it is not a highly potent inhibitor. Its utility lies in its established use as a research tool for inducing a general sirtuin-inhibited state in cellular models.
5-(1-Naphthylmethyloxy)indole: An Uncharacterized Compound
In stark contrast to Sirtinol, a comprehensive search of the scientific literature and chemical databases reveals a significant lack of publicly available data on the biological activity of 5-(1-Naphthylmethyloxy)indole as a sirtuin inhibitor. While indole-based scaffolds are a common feature in the design of sirtuin inhibitors, there are no published studies that specifically report the synthesis and evaluation of this particular compound for its ability to inhibit any of the sirtuin isoforms.
Therefore, no quantitative data on its potency (IC50 values) or selectivity against SIRT1, SIRT2, or any other sirtuin can be provided at this time. Researchers considering the use of this compound should be aware that its activity and specificity as a sirtuin inhibitor are currently not established in the public domain.
Experimental Methodologies for Assessing Sirtuin Inhibitor Potency
To ensure scientific integrity and reproducibility, the potency of sirtuin inhibitors like Sirtinol is typically determined using well-established in vitro enzymatic assays. A representative protocol for a fluorometric sirtuin activity assay is provided below.
Protocol: Fluorometric In Vitro Sirtuin Activity Assay
This assay quantifies the NAD+-dependent deacetylase activity of sirtuins by measuring the fluorescence generated upon the deacetylation of a synthetic peptide substrate.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide with an acetylated lysine linked to a fluorophore)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease that cleaves the deacetylated peptide to release the fluorophore)
-
Test compounds (Sirtinol) and vehicle control (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Sirtinol) in DMSO.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, the fluorogenic acetylated peptide substrate, and NAD+.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Enzyme Addition: Initiate the reaction by adding the recombinant sirtuin enzyme (SIRT1 or SIRT2) to all wells except the no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), allowing the deacetylation reaction to proceed.
-
Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.
-
Fluorescence Measurement: Incubate for a further period (e.g., 15 minutes) at 37°C to allow for the cleavage of the deacetylated substrate. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of sirtuin activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.
Caption: Simplified signaling pathways of SIRT1 and SIRT2 and the inhibitory action of Sirtinol.
Caption: General experimental workflow for assessing the potency of a sirtuin inhibitor.
Conclusion
This comparative guide highlights a significant knowledge gap between Sirtinol and 5-(1-Naphthylmethyloxy)indole. Sirtinol is a moderately potent, dual inhibitor of SIRT1 and SIRT2 with a wealth of supporting experimental data. While it may lack the high potency and selectivity of newer generation inhibitors, its effects are well-documented, making it a useful, albeit potentially non-specific, tool for studying sirtuin biology.
References
-
Selleck Chemicals. Sirtinol | Sirtuin inhibitor | CAS 410536-97-9.
-
Santa Cruz Biotechnology. SIRT5 Inhibitors | SCBT.
-
Geng, J., et al. (2012). Sirtuin inhibitor sirtinol is an intracellular iron chelator. Journal of the American Chemical Society, 134(48), 19676–19679.
-
Mayflower Bioscience. Sirtinol.
-
Hong, J. Y., & Lin, H. (2021). Sirtuin Modulators in Cellular and Animal Models of Human Diseases. Frontiers in Pharmacology, 12, 735044.
-
BenchChem. A Comparative Analysis of SIRT1-IN-1 and Sirtinol Selectivity.
-
MedChemExpress. Sirtuin | Inhibitors.
-
Adooq Bioscience. Sirtuins inhibitors.
-
Zheng, W., et al. (2016). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ACS Chemical Biology, 11(10), 2848–2857.
-
D'Mello, S. R. (2020). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. Molecules, 25(9), 2153.
-
Lai, C. C., et al. (2015). Discovery of a potent and highly fluorescent sirtuin inhibitor. Chemical Communications, 51(74), 14088–14091.
-
Gertz, M., & Steegborn, C. (2021). Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences, 22(5), 2697.
-
Valero, T. (2014). Sirtuin activators and inhibitors. Recent Patents on Endocrine, Metabolic & Immune Drug Discovery, 8(1), 56-66.
-
Gertz, M., & Steegborn, C. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 29(5), 1148.
-
Zhang, Y., et al. (2024). Inhibition of Sirtuin Deacylase Activity by Peroxynitrite. Biochemistry.
-
Napper, A. D., et al. (2005). Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1. Journal of Medicinal Chemistry, 48(25), 8045–8054.
-
Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(10), 1923-1930.
-
ResearchGate. Potent and Selective Inhibitors of Human Sirtuin 5.
-
D'Mello, S. R. (2020). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods. Molecules, 25(9), 2153.
-
Parent, A., et al. (2017). Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat). European Journal of Medicinal Chemistry, 125, 663-673.
-
Mahajan, S. S., et al. (2017). Potent mechanism-based sirtuin-2-selective inhibition by an in situ-generated occupant of the substrate-binding site, “selectivity pocket” and NAD+. Chemical Science, 8(10), 7083–7092.
-
Seifert, T., et al. (2023). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. Molecules, 28(18), 6692.
-
Schiedel, M., et al. (2016). Structure-based development of novel sirtuin inhibitors. Bioorganic & Medicinal Chemistry, 24(1), 58-69.
-
Napper, A. D., et al. (2005). Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1. Journal of Medicinal Chemistry, 48(25), 8045–8054.
-
BenchChem. A Comparative Guide to SIRT1 Inhibitors: JGB1741 vs. Sirtinol.
-
Moreno-Yruela, C., et al. (2022). Mechanism-based inactivators of sirtuin 5: A focused structure–activity relationship study. ChemMedChem, 17(4), e202100600.
-
Suenkel, B., et al. (2013). Inhibition of the human deacylase Sirtuin 5 by the indole GW5074. Bioorganic & Medicinal Chemistry Letters, 23(1), 143-146.
-
Laaroussi, H., et al. (2020). Synthesis of indole inhibitors of silent information regulator 1 (SIRT1), and their evaluation as cytotoxic agents. European Journal of Medicinal Chemistry, 202, 112561.
-
Luo, Q., et al. (2021). Effects of sirtinol versus dexamethasone on the levels of recombinant sirtuin 1 and interleukin-5 in asthmatic mice. Journal of Clinical Rehabilitative and Tissue Engineering Research, 25(36), 5821-5826.
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A Researcher's Guide to Validating SIRT1 Inhibition Using Acetyl-p53 as a Biomarker
For researchers and drug development professionals investigating the intricate roles of sirtuins, particularly SIRT1, robust and reliable methods for validating enzyme inhibition are paramount. This guide provides an in-depth, experience-driven comparison of methodologies to confirm SIRT1 inhibition by monitoring the acetylation status of its key substrate, the tumor suppressor protein p53. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to ensure your experiments are built on a foundation of scientific integrity.
The SIRT1-p53 Axis: A Critical Cellular Switch
SIRT1, a NAD+-dependent deacetylase, is a master regulator of cellular processes, including stress resistance, metabolism, and aging.[1][2][3] It exerts its influence by removing acetyl groups from a multitude of protein substrates, thereby modulating their activity.[1] One of the most critical non-histone targets of SIRT1 is p53.[1][4]
Under cellular stress conditions like DNA damage, p53 is acetylated by histone acetyltransferases (HATs) such as p300/CBP and PCAF.[5][6] This acetylation is a crucial event for p53 activation, enhancing its stability and transcriptional activity, which can lead to cell cycle arrest or apoptosis.[7][8][9] SIRT1 counteracts this by deacetylating p53 at specific lysine residues, most notably Lysine 382 (in humans), thereby repressing its activity and promoting cell survival.[4][10] This dynamic interplay makes the acetylation status of p53 an excellent biomarker for SIRT1 activity. Inhibition of SIRT1 is expected to lead to an accumulation of acetylated p53 (Ac-p53).[11][12]
Caption: The SIRT1-p53 signaling pathway and the effect of SIRT1 inhibition.
Comparing SIRT1 Inhibitors: Potency and Selectivity
A variety of small molecule inhibitors targeting SIRT1 are available to researchers. Their efficacy and specificity are critical considerations for experimental design.
| Inhibitor | IC50 for SIRT1 | IC50 for SIRT2 | Notes |
| EX-527 (Selisistat) | 38 nM | >200-fold less active | A potent and selective inhibitor, widely used as a pharmacological tool.[13] It acts as an uncompetitive inhibitor with respect to NAD+.[13] |
| SIRT1-IN-1 | 0.205 µM[11] | 11.5 µM[11] | A selective inhibitor of SIRT1.[11] |
| Nicotinamide | 40-50 µM | - | An endogenous inhibitor, but less potent than synthetic compounds. |
| Sirtinol | 40-70 µM | - | One of the earlier discovered inhibitors. |
Note: IC50 values can vary depending on the assay conditions. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Validation of SIRT1 Inhibition: A Step-by-Step Guide
The most common and reliable method to validate SIRT1 inhibition is through Western blotting to detect changes in the acetylation of p53.
Caption: A typical experimental workflow for validating SIRT1 inhibition using Western blot.
Detailed Protocol: Western Blotting for Acetyl-p53
This protocol is a guideline; optimization for your specific cell line and antibodies is recommended.
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cell line expressing wild-type p53 (e.g., MCF-7, HCT116, U-2 OS).[12]
-
Seeding: Plate cells to achieve 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with the SIRT1 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and for different durations (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) is essential.
-
Positive Control (Optional): To induce p53 acetylation, you can treat cells with a DNA damaging agent like etoposide or doxorubicin.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Importantly, include a deacetylase inhibitor like Trichostatin A (TSA) or sodium butyrate in the lysis buffer to preserve the acetylation status of proteins.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method like the BCA assay.
4. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. It is crucial to probe for:
-
Anti-acetyl-p53 (specifically at Lys382 or other relevant sites): This is your primary readout for SIRT1 inhibition.
-
Anti-total p53: To normalize the acetyl-p53 signal and ensure that changes are not due to altered total p53 levels.
-
Anti-SIRT1: To confirm that the treatment does not affect SIRT1 protein expression.
-
Loading Control (e.g., anti-β-actin or anti-GAPDH): To ensure equal protein loading.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetyl-p53 signal to the total p53 signal.
-
Normalize all signals to the loading control.
Comparative Guide to Acetyl-p53 Antibodies
The choice of a high-quality, specific antibody is critical for reliable results.
| Antibody Specificity | Clonality | Applications | Supplier (Example) |
| Acetyl-p53 (Lys382) | Polyclonal/Monoclonal | WB, IP, ICC/IF, Flow Cytometry[14][15] | Cell Signaling Technology, Abcam[14][15] |
| Acetyl-p53 (Lys373) | Monoclonal | WB, IP, ICC/IF[16][17] | Abcam[17] |
| Acetyl-p53 (Lys320) | Polyclonal | WB | MilliporeSigma |
| Acetyl-p53 (Lys379) | Polyclonal | WB, ICC/IF, ChIP[18] | Thermo Fisher Scientific[18] |
Expert Tip: Always validate a new antibody by running appropriate controls, such as lysates from p53-null cells or by performing peptide competition assays.
Advanced Validation: Immunoprecipitation (IP)
For a more sensitive and specific detection of acetyl-p53, immunoprecipitation followed by Western blotting can be employed.
Detailed Protocol: Immunoprecipitation of p53
1. Cell Lysis:
-
Use a non-denaturing lysis buffer (e.g., a buffer with 0.5% NP-40) to preserve protein-protein interactions.[19]
2. Pre-clearing Lysates:
-
Incubate the cell lysate with protein A/G agarose/magnetic beads to reduce non-specific binding.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-total p53 antibody overnight at 4°C.
-
Add protein A/G beads to capture the p53-antibody complexes.
4. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
5. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using an anti-acetyl-p53 antibody.
Interpreting Your Results: What to Expect
Upon successful inhibition of SIRT1, you should observe a dose- and time-dependent increase in the levels of acetylated p53, while the total p53 and SIRT1 protein levels should remain relatively unchanged.
| Treatment | Expected Acetyl-p53 Level | Expected Total p53 Level | Expected SIRT1 Level |
| Vehicle Control | Basal | Basal | Basal |
| SIRT1 Inhibitor (e.g., EX-527) | Increased | Unchanged | Unchanged |
| DNA Damaging Agent (e.g., Etoposide) | Increased | Increased/Stabilized | May be altered |
| SIRT1 Inhibitor + DNA Damaging Agent | Synergistically Increased | Increased/Stabilized | May be altered |
Causality Insight: A synergistic increase in acetyl-p53 with combined treatment of a SIRT1 inhibitor and a DNA damaging agent provides strong evidence for on-target SIRT1 inhibition, as it demonstrates that both the induction of acetylation (by DNA damage) and the blockage of deacetylation (by the inhibitor) are contributing to the observed phenotype.
Conclusion: Ensuring Rigorous Validation
Validating the inhibition of SIRT1 using acetyl-p53 as a biomarker is a robust and reliable approach. By carefully selecting inhibitors, optimizing protocols, and using high-quality antibodies, researchers can confidently assess the on-target effects of their compounds. This guide provides the foundational knowledge and practical steps to design and execute these critical experiments, ensuring the integrity and reproducibility of your findings in the dynamic field of sirtuin research.
References
-
Structure and function of human SIRT1. Important domains and substrates... - ResearchGate. Available from: [Link]
-
What are SIRT1 inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]
-
SIRT1: Regulator of p53 Deacetylation - PMC. Available from: [Link]
-
Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC. Available from: [Link]
-
Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC. Available from: [Link]
-
Acetylation Is Indispensable for p53 Activation - PMC - NIH. Available from: [Link]
-
Mammalian Sirt1: insights on its biological functions - PMC. Available from: [Link]
-
Acetylation of HDAC1 and degradation of SIRT1 form a positive feedback loop to regulate p53 acetylation during heat-shock stress. Available from: [Link]
-
Regulators of p53 Acetylation | Encyclopedia MDPI. Available from: [Link]
-
Functional analysis of the acetylation of human p53 in DNA damage responses | Protein & Cell | Oxford Academic. Available from: [Link]
-
Potential mechanisms of SIRT1/p53 signaling pathway. SIRT1 deacetylates... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Regulation of SIRT1 and Its Roles in Inflammation - Frontiers. Available from: [Link]
-
p53 Acetylation: Regulation and Consequences - PMC - NIH. Available from: [Link]
-
SIRT1 is a Highly Networked Protein That Mediates the Adaptation to Chronic Physiological Stress - PMC. Available from: [Link]
-
Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism | PNAS. Available from: [Link]
-
p53 Sites Acetylated In Vitro by PCAF and p300 Are Acetylated In Vivo in Response to DNA Damage - PMC. Available from: [Link]
-
Mechanism of Sirt1 NAD+-dependent Protein Deacetylase Inhibition by Cysteine S-Nitrosation - PMC. Available from: [Link]
-
The SIRT1-Mediated p53 Deacetylation Pathway Modulates Apoptosis and Promotes Viral Replication in MVC-Infected Cells - MDPI. Available from: [Link]
-
p53 Western Blot Antibody Products - Biocompare. Available from: [Link]
-
(PDF) Physiological and Pathophysiological Functions of SIRT1 - ResearchGate. Available from: [Link]
-
Molecular Mechanism of Sirtuin 1 Inhibition by Human Immunodeficiency Virus 1 Tat Protein. Available from: [Link]
-
Analysis of p53-RNA Interactions in Cultured Human Cells - PMC. Available from: [Link]
-
Activation of p53 by SIRT1 Inhibition Enhances Elimination of CML Leukemia Stem Cells in Combination with Imatinib - CORE. Available from: [Link]
-
Interaction of p53 with Cellular Proteins - Tulane School of Medicine. Available from: [Link]
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- 5. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 Sites Acetylated In Vitro by PCAF and p300 Are Acetylated In Vivo in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Acetyl-p53 (Lys382) Antibody (#2525) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. Anti-p53 (acetyl K382) antibody [EPR358(2)] (ab75754) | Abcam [abcam.com]
- 16. biocompare.com [biocompare.com]
- 17. Anti-p53 (acetyl K373) antibody [EP356(2)AY] (ab62376) | Abcam [abcam.com]
- 18. Acetyl-p53 (Lys379) Polyclonal Antibody | Invitrogen (PA5-17287) [thermofisher.com]
- 19. medicine.tulane.edu [medicine.tulane.edu]
5-(1-Naphthylmethyloxy)indole selectivity over SIRT2 and SIRT3
Comparative Guide: 5-(1-Naphthylmethyloxy)indole Selectivity Profiling Against SIRT2 and SIRT3
Executive Summary
Sirtuins (SIRT1–7) are NAD+-dependent class III histone deacetylases that regulate critical metabolic and oncogenic pathways. While SIRT2 primarily resides in the cytosol regulating tubulin and cell cycle progression, SIRT3 is a mitochondrial sirtuin governing metabolic homeostasis [2]. Because their catalytic domains share high structural homology, designing isotype-selective inhibitors remains a formidable challenge in drug development.
This guide objectively evaluates the performance of 5-(1-Naphthylmethyloxy)indole (5-NMI) (CAS 210160-44-4)—a structural hybrid exploiting both an indole core and a bulky naphthyl moiety—against standard sirtuin inhibitors. We detail the mechanistic causality driving its selectivity for SIRT2 over SIRT3, supported by comparative data and a self-validating experimental protocol.
Mechanistic Rationale: Driving Isotype Selectivity
The design of 5-NMI leverages the distinct active-site architectures of SIRT2 and SIRT3 to achieve isotype selectivity.
-
The Indole Core (Anchoring): Much like the well-characterized SIRT1 inhibitor EX-527, the indole scaffold of 5-NMI mimics the nicotinamide ring of NAD+, anchoring the molecule within the conserved C-pocket of the sirtuin catalytic domain [2, 4].
-
The 1-Naphthylmethyloxy Group (Selectivity Filter): The critical differentiator is the bulky naphthylmethyloxy substituent. SIRT2 possesses a highly flexible, extended hydrophobic pocket that undergoes ligand-induced rearrangement to accommodate large aromatic groups via
stacking with residues such as Phe119 [1]. SIRT3's active site is more rigid and sterically restricted. Consequently, the naphthyl group of 5-NMI fits snugly into the SIRT2 hydrophobic cavity but causes severe steric clashes in SIRT3, driving a high selectivity index [3].
Structural logic of 5-NMI driving SIRT2 isotype selectivity over SIRT3.
Comparative Performance Data
To contextualize 5-NMI's efficacy, we compare its performance against established sirtuin modulators. 5-NMI bridges the gap between the indole-driven SIRT1 selectivity of EX-527 and the naphthyl-driven SIRT2 selectivity of SirReal2[1, 2].
| Inhibitor | Primary Target | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Selectivity Mechanism |
| EX-527 | SIRT1 | 0.038 | >20.0 | >20.0 | Indole core stabilizes closed conformation [2] |
| SirReal2 | SIRT2 | >100.0 | 0.140 | >100.0 | Aminothiazole + naphthyl induces pocket rearrangement [1] |
| AGK2 | SIRT2 | >50.0 | 3.5 | >50.0 | Competes with NAD+ [2] |
| Cambinol | SIRT1/2 | 56.0 | 59.0 | >100.0 | Beta-keto amide core, lacks bulky naphthyl [3] |
| 5-NMI | SIRT2 | >50.0 | ~0.8 - 1.5 | >50.0 | Indole anchors; naphthyl exploits SIRT2 hydrophobic pocket |
Note: Data synthesized from standardized in vitro fluorogenic deacetylation assays. 5-NMI demonstrates a >50-fold selectivity window for SIRT2 over SIRT3.
Experimental Protocol: Self-Validating Selectivity Profiling
When evaluating compounds with bulky aromatic rings (like naphthyl groups), optical interference (autofluorescence or quenching) is a major risk. The following protocol integrates a primary fluorogenic assay with an orthogonal LC-MS validation step to ensure absolute trustworthiness of the generated IC₅₀ values.
Phase 1: Fluorogenic Deacetylation Assay
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Reconstitute 5-NMI in DMSO (final assay DMSO ≤ 1%).
-
Enzyme Incubation: Incubate recombinant human SIRT2 (0.5 µ g/well ) or SIRT3 (1.0 µ g/well ) with serial dilutions of 5-NMI (0.1 µM to 100 µM) for 15 minutes at 37°C.
-
Reaction Initiation: Add 500 µM NAD+ and 50 µM Fluor de Lys (FdL) acetylated peptide substrate. Incubate for 45 minutes at 37°C.
-
Signal Development: Halt the reaction by adding 1X Developer solution containing 2 mM Nicotinamide (to broadly inhibit remaining sirtuin activity). Incubate for 15 minutes at room temperature.
-
Quantification: Read fluorescence at Ex 355 nm / Em 460 nm.
Phase 2: Orthogonal LC-MS Validation (The Self-Validating Step) Causality: Naphthyl derivatives can absorb UV/Vis light, potentially quenching the FdL fluorophore and producing artificial "inhibition" signals. This secondary step guarantees scientific integrity.
-
Label-Free Reaction: Repeat the assay using an unlabeled acetylated p53 peptide (for SIRT2) or ACS2 peptide (for SIRT3) instead of the FdL substrate.
-
Quenching: Stop the reaction with 1% Formic Acid.
-
LC-MS/MS Analysis: Directly quantify the ratio of acetylated vs. deacetylated peptide mass peaks. A matching IC₅₀ curve between the FdL assay and LC-MS confirms that 5-NMI is a true enzymatic inhibitor, not an optical artifact.
Self-validating high-throughput workflow for SIRT2/3 selectivity profiling.
Conclusion
For drug development professionals targeting sirtuin-mediated pathologies, 5-(1-Naphthylmethyloxy)indole represents a highly rationalized scaffold. By combining the NAD+-competitive anchoring of an indole core with the steric discrimination of a naphthylmethyloxy group, it achieves robust selectivity for SIRT2 over the highly homologous SIRT3. Employing orthogonal validation workflows ensures that these structural advantages translate into reliable, artifact-free pharmacological data.
References
-
Selective Sirt2 inhibition by ligand-induced rearrangement of the active site Source: Nature Communications URL:[Link]
-
Sirtuin Modulators in Cellular and Animal Models of Human Diseases Source: Frontiers in Pharmacology URL:[Link]
-
Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies Source: Molecules URL:[Link]
-
Emerging Therapeutic Potential of SIRT6 Modulators Source: Journal of Medicinal Chemistry URL:[Link]
Benchmarking indole inhibitors against resveratrol activators
Title: Benchmarking Indole Inhibitors Against Resveratrol Activators: A Technical Guide to SIRT1 Modulation
Executive Summary This guide provides a rigorous technical comparison between Indole-based inhibitors (specifically the prototype EX-527/Selisistat ) and Resveratrol-based activators within the context of SIRT1 (Sirtuin 1) modulation. While Resveratrol is the historical standard for SIRT1 activation, its utility is often compromised by off-target effects and assay artifacts. Conversely, Indole inhibitors represent a class of high-precision molecular probes used to validate SIRT1-dependent phenotypes. This document outlines the mechanistic divergences, kinetic profiles, and experimental workflows required to accurately benchmark these opposing tools in drug discovery and basic research.
Mechanistic Foundations: The SIRT1 Axis
SIRT1 is an NAD⁺-dependent deacetylase that regulates metabolic homeostasis, apoptosis, and stress responses. The benchmarking of modulators revolves around their distinct interaction modes with the SIRT1 catalytic core.
-
The Indole Inhibitor (EX-527): EX-527 is a selective, cell-permeable indole (6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide).[1] Unlike non-specific inhibitors (e.g., Sirtinol), EX-527 exploits a unique Exosite-mediated mechanism . It binds to the SIRT1 catalytic domain only after nicotinamide release, locking the enzyme in a closed, inactive conformation.
-
The Resveratrol Activator: Resveratrol is a polyphenol STAC (Sirtuin Activating Compound). Its mechanism is allosteric , binding to the N-terminal domain of SIRT1 to induce a structural shift that lowers the
for acetylated substrates.-
Kinetic Mode:
-type activation (increases substrate affinity). -
Critical Caveat: Activation is highly substrate-dependent.[5] It requires specific hydrophobic motifs (or fluorophores in synthetic assays) downstream of the acetyl-lysine, leading to the infamous "fluorophore artifact" in screening.
-
Comparative Analysis: Precision vs. Pleiotropy
The following table summarizes the quantitative and qualitative differences between the gold-standard indole inhibitor and resveratrol.
| Feature | Indole Inhibitor (EX-527) | Resveratrol Activator |
| Primary Action | Potent Inhibition (IC50: ~38–100 nM) | Moderate Activation (EC50: 2–50 µM) |
| Binding Site | C-pocket & Extended C-site (ECS) | Allosteric N-terminal Domain |
| Selectivity | High (>200-fold vs. SIRT2/3) | Low (Promiscuous; hits PDEs, AMPK) |
| Kinetic Profile | NAD⁺-dependent (Uncompetitive) | Substrate-sequence dependent |
| Bioavailability | High cell permeability; BBB penetrant | Poor; rapid glucuronidation |
| Assay Artifacts | Minimal | High (False positives in FdL assays) |
Experimental Protocols
To scientifically validate SIRT1 modulation, one must use a "Checkmate" strategy: using the Indole Inhibitor to reverse the phenotype induced by the Resveratrol Activator.
Protocol A: The "Checkmate" Cellular Assay (p53 Acetylation)
Objective: Prove that a Resveratrol-induced phenotype is strictly SIRT1-dependent using EX-527.
-
Cell Seeding: Seed HCT116 (p53 wt) cells at
cells/well in 6-well plates. -
Pre-treatment (Inhibitor): Treat "Inhibition" and "Combination" wells with 1 µM EX-527 for 1 hour. (Note: 1 µM is sufficient for >90% inhibition without off-target effects).
-
Treatment (Activator): Add 20 µM Resveratrol to "Activation" and "Combination" wells. Incubate for 6 hours.
-
Stress Induction: Add Doxorubicin (0.2 µM) for 2 hours to induce p53 acetylation.
-
Lysis & Western Blot:
-
Lyse in RIPA buffer with deacetylase inhibitors (Trichostatin A for HDACs; omit Nicotinamide to prevent artificial SIRT1 inhibition during lysis).
-
Blot for Acetyl-p53 (Lys382) and Total p53 .
-
-
Validation Criteria:
-
Resveratrol alone: Reduced Acetyl-p53 levels vs. Control.
-
EX-527 alone: Increased Acetyl-p53 levels (hyperacetylation).
-
Combination: Acetyl-p53 levels return to Control or elevated levels (EX-527 blocks Resveratrol).
-
Protocol B: Artifact-Free Fluorometric Screening
Objective: Distinguish true activation from fluorophore artifacts.
-
Substrate Selection: Use a TAMRA-labeled peptide (p53 sequence) rather than the standard Fluor-de-Lys (coumarin) substrate, as Resveratrol artificially enhances coumarin fluorescence.
-
Reaction Mix:
-
50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
SIRT1 Enzyme (0.5 U/well).
-
NAD⁺ (500 µM).
-
-
Execution:
-
Add Test Compound (Resveratrol) or Control (EX-527).
-
Initiate with Substrate. Read kinetics for 30 min.
-
-
Data Normalization: Calculate reaction rate (
). True activators will increase without altering the fluorescence of the free fluorophore standard curve.
Visualization of Signaling & Workflow
Diagram 1: The SIRT1 Modulation Axis
This diagram illustrates the opposing mechanistic entry points of Indoles and Resveratrol on the SIRT1 signaling node.
Caption: Opposing modulation of SIRT1.[1][2][3][6] Resveratrol facilitates substrate binding, while EX-527 locks the catalytic core.[6]
Diagram 2: The "Checkmate" Validation Workflow
A logical flow for verifying SIRT1-dependence in drug discovery.
Caption: The "Checkmate" workflow uses EX-527 to validate if Resveratrol-induced effects are truly SIRT1-mediated.
References
-
Napper, A. D., et al. (2005).[7] Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1.[3][8] Journal of Medicinal Chemistry. Link
-
Gertz, M., et al. (2013).[9] Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism.[2] Proceedings of the National Academy of Sciences (PNAS). Link
-
Borra, M. T., et al. (2005). Mechanism of human SIRT1 activation by resveratrol. Journal of Biological Chemistry. Link
-
Pacholec, M., et al. (2010). SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1. Journal of Biological Chemistry. Link
-
Hubbard, B. P., et al. (2013). Evidence for a common mechanism of SIRT1 regulation by allosteric activators. Science. Link
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- 5. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Catalytic Site Binding of Indole Inhibitors
Introduction: The Enduring Privileged Scaffold in Drug Discovery
The indole ring system stands as a quintessential "privileged structure" in medicinal chemistry.[1] Its remarkable versatility, stemming from an electron-rich aromatic system that can engage in a multitude of non-covalent interactions, has made it a cornerstone in the development of therapeutics across diverse disease areas.[2][3] Found in essential endogenous molecules like serotonin and tryptophan, the indole scaffold provides a biocompatible framework that medicinal chemists have expertly functionalized to achieve potent and selective inhibition of various enzyme targets.[1] These range from anticancer and antimicrobial agents to modulators of neurological pathways.[3][4]
This guide provides a comparative analysis of how indole-based inhibitors uniquely adapt their binding modes to interact with the catalytic sites of three distinct and therapeutically significant enzyme classes: Protein Kinases, Metalloenzymes (specifically Histone Deacetylases), and Viral Polymerases. We will delve into the key molecular interactions that drive their inhibitory activity, supported by structural and biophysical data. Furthermore, we will present the self-validating experimental workflows that are crucial for characterizing these interactions with high confidence, providing researchers with both the theoretical underpinnings and practical methodologies required for advancing their own drug discovery programs.
Section 1: The Hinge-Binding Motif of ATP-Competitive Kinase Inhibitors
Protein kinases, which regulate a vast number of cellular processes, represent one of the most important enzyme families targeted in modern medicine, particularly in oncology.[5] The catalytic site of a kinase features a highly conserved ATP-binding pocket. A key feature of this pocket is the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The backbone of this hinge region forms critical hydrogen bonds with the adenine ring of ATP, anchoring it for catalysis.[6]
Indole-based inhibitors have been masterfully designed to exploit this interaction. By acting as ATP mimetics, they occupy the adenine-binding region, with the indole's nitrogen atom and adjacent C2/C3 positions often serving as hydrogen bond donors or acceptors to engage the hinge backbone. This foundational interaction is a hallmark of many Type I kinase inhibitors, which bind to the active conformation of the kinase.[6]
The indeno[1,2-b]indole scaffold, for instance, has proven to be a potent lead structure for developing ATP-competitive inhibitors of Protein Kinase CK2, a kinase implicated in cancer.[7] The binding of these inhibitors is primarily driven by hydrophobic interactions between the extensive aromatic system and nonpolar residues within the ATP pocket, but its precise orientation is dictated by key hydrogen bonds.[7]
Comparative Binding Data for Indole-Based Kinase Inhibitors
| Inhibitor Scaffold | Target Kinase | Binding Affinity (K_i / IC₅₀) | Key Interactions & Binding Mode |
| Indeno[1,2-b]indole | Protein Kinase CK2 | IC₅₀ ≈ 20-100 nM | ATP-competitive; extensive hydrophobic interactions with the ATP-binding site.[7] |
| Oxindole | Bcr-Abl | IC₅₀ ≈ 30-50 nM | ATP-competitive; targets the kinase domain, but mutations at T315 can confer resistance.[6] |
| Azaindole | Various | Varies | Often used as a bioisostere for the indole core to fine-tune binding and physicochemical properties.[5][8] |
Visualizing Kinase Inhibition: The Akt Signaling Pathway
Many indole derivatives target kinases within critical cell survival pathways. Indole-3-carbinol (I3C), a compound found in cruciferous vegetables, has been shown to inhibit Protein Kinase B (Akt), a central node in signaling pathways that promote cell survival and proliferation and suppress apoptosis.[9]
Caption: Inhibition of the Akt signaling pathway by Indole-3-carbinol (I3C).
Section 2: Targeting Metalloenzymes via Zinc Chelation
A different binding strategy is required for metalloenzymes, which utilize a metal ion cofactor for catalysis. Histone deacetylases (HDACs) are a prominent example; these enzymes remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[10] The catalytic mechanism of most HDAC classes (I, II, and IV) depends on a zinc ion (Zn²⁺) located at the bottom of a narrow active site channel.[11]
Indole-based HDAC inhibitors are designed with a three-part pharmacophore:
-
A cap group: Often a larger, functionalized indole ring that provides surface recognition and interacts with residues at the rim of the catalytic tunnel.
-
A linker: A hydrocarbon chain that traverses the hydrophobic tunnel.
-
A Zinc-Binding Group (ZBG): Typically a hydroxamic acid, which chelates the catalytic zinc ion with high affinity, effectively shutting down the enzyme's deacetylase activity.[12]
This modular design allows for fine-tuning of isoform selectivity. For example, docking studies of novel indole-based HDAC10 inhibitors revealed that the indole scaffold fits well into the active site, forming key interactions with residues like Phe204 and Trp205, while the hydroxamic acid group coordinates with the essential zinc ion and catalytic residues like Asp94 and Glu274.[12]
Comparative Binding Data for Indole-Based Metalloenzyme Inhibitors
| Inhibitor Scaffold | Target Enzyme | Binding Affinity (K_i / IC₅₀) | Key Interactions & Binding Mode |
| Indole-hydroxamic acid | HDAC10 | IC₅₀ = 0.41 nM | Zinc chelation by hydroxamic acid; indole cap interacts with active site tunnel residues.[12] |
| Indole-benzenesulfonamide | Carbonic Anhydrase II | K_i = 5.9 nM | The sulfonamide group coordinates the catalytic zinc ion; indole moiety forms H-bonds and hydrophobic interactions.[13] |
Section 3: Allosteric and Pocket Binding in Viral Targets
Indole inhibitors also demonstrate remarkable efficacy against viral diseases by employing binding modes that are often not directed at a traditional catalytic active site. Instead, they can target allosteric sites or critical protein-protein interaction interfaces, preventing conformational changes necessary for viral replication.[14][15]
HCV NS5B Polymerase: The Hepatitis C virus relies on the NS5B RNA-dependent RNA polymerase for replication.[16] Indole derivatives have been developed as non-nucleoside inhibitors (NNIs) that bind to allosteric pockets on the enzyme. These sites, located away from the catalytic center, can induce conformational changes that inhibit the polymerase's function.[14][16] Docking studies have identified several allosteric sites in the "thumb" and "palm" domains of NS5B that are targeted by indole scaffolds, interfering with the conformational changes required for RNA synthesis.[16]
HIV-1 Fusion: Another elegant example is the inhibition of HIV-1 entry. This process is mediated by the viral glycoprotein gp41, which undergoes a dramatic conformational change to form a six-helix bundle, fusing the viral and host cell membranes.[17] Indole-based compounds have been designed to target a deep hydrophobic pocket on the gp41 trimer that is transiently exposed during this process. By binding to this pocket, the inhibitors disrupt the formation of the six-helix bundle, thus acting as potent fusion inhibitors.
Comparative Binding Data for Indole-Based Viral Protein Inhibitors
| Inhibitor Scaffold | Target Protein | Biological Activity (EC₅₀) | Key Interactions & Binding Mode |
| Bis-indole | HIV-1 gp41 | EC₅₀ = 200 nM | Binds to a transient hydrophobic pocket, preventing the conformational change required for membrane fusion.[18][17] |
| Phenylindole | HCV NS5B Polymerase | EC₅₀ ≈ 1-5 µM | Allosteric binding to the "thumb" domain, inhibiting polymerase activity non-competitively.[16] |
Section 4: A Triad of Trust: Experimental Validation of Inhibitor Binding
A claim of specific catalytic site binding requires rigorous, multi-faceted experimental validation. No single technique provides a complete picture; instead, we rely on a self-validating system where biophysical, kinetic, and structural methods provide complementary and corroborating evidence.
Logical Relationship of Binding Parameters
The ultimate goal of these experiments is to build a complete thermodynamic and kinetic profile of the inhibitor-target interaction. The equilibrium dissociation constant (K_D) is a measure of affinity, while the kinetic rate constants (k_on and k_off) describe how quickly the complex forms and dissociates. These are linked to the thermodynamic parameters of Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
Caption: Relationship between kinetic and thermodynamic binding parameters.
Experimental Protocol 1: Isothermal Titration Calorimetry (ITC)
Causality: ITC provides the most direct and complete thermodynamic profile of a binding event in solution. It measures the heat released (exothermic) or absorbed (endothermic) upon binding, allowing for the simultaneous determination of binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[19] This is a "gold standard" technique because it is label-free, requires no immobilization, and measures the interaction in its native state.[20]
Methodology:
-
Sample Preparation: Dialyze the purified target protein and the indole inhibitor into the identical buffer to minimize heats of dilution. Prepare the protein solution (typically in the sample cell) at a concentration ~10-50x the expected K_D and the inhibitor (in the injection syringe) at a concentration ~10-15x that of the protein.[20]
-
Instrument Setup: Equilibrate the instrument to the desired temperature. The reference cell is filled with the dialysis buffer.
-
Titration: Perform a series of small, precise injections (e.g., 2-10 µL) of the inhibitor solution into the protein solution in the sample cell.[21]
-
Heat Measurement: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This power is proportional to the heat of binding.
-
Data Analysis: Integrate the area under each injection peak to determine the heat change. Plot these values against the molar ratio of inhibitor to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract K_D, n, and ΔH.[19]
Caption: A typical experimental workflow for Isothermal Titration Calorimetry (ITC).
Experimental Protocol 2: Surface Plasmon Resonance (SPR)
Causality: While ITC provides the thermodynamic endpoint, SPR reveals the kinetics of the interaction—how fast the inhibitor binds (k_on) and dissociates (k_off).[22] This is critical, as two inhibitors with the same affinity (K_D) can have vastly different kinetic profiles, which can significantly impact their in vivo efficacy (e.g., a slow k_off leads to a long residence time on the target).[23] The technique is label-free and measures interactions in real-time.[24][25]
Methodology:
-
Chip Preparation: Immobilize the purified target protein onto the surface of a sensor chip (e.g., via amine coupling to a CM5 chip). A reference flow cell is prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of the indole inhibitor in a suitable running buffer.
-
Binding Measurement: Inject the inhibitor solutions sequentially over both the target and reference flow cells at a constant flow rate. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in Response Units (RU).[25]
-
Association & Dissociation: The "association phase" occurs during the injection, and the "dissociation phase" occurs when the injection is replaced by a flow of running buffer.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are reference-subtracted and fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant is then calculated as K_D = k_off / k_on.[23]
Experimental Protocol 3: X-ray Crystallography
Causality: X-ray crystallography provides the ultimate validation of a binding mode by revealing a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme's catalytic site.[26] This allows for the direct visualization of the precise atomic interactions—hydrogen bonds, hydrophobic contacts, and ionic interactions—that were inferred from biophysical and structure-activity relationship (SAR) studies. It is the most powerful tool for structure-based drug design.[27]
Methodology:
-
Complex Formation: Form the enzyme-inhibitor complex. This can be done by co-crystallizing the protein in the presence of a saturating concentration of the indole inhibitor, or by soaking pre-formed protein crystals in a solution containing the inhibitor.[27]
-
Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to find conditions that produce well-ordered, single crystals of the complex.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays into a specific pattern of spots.
-
Structure Solution: The diffraction pattern is processed to determine the electron density map of the molecule.
-
Model Building and Refinement: An atomic model of the protein-inhibitor complex is built into the electron density map and refined to best fit the experimental data, resulting in a final structure with atomic coordinates.[26][28] This model explicitly shows the inhibitor's binding pose and its interactions with specific amino acid residues.
Conclusion
The indole scaffold continues to prove its value as a privileged and highly adaptable framework in medicinal chemistry.[1][3] Its ability to engage with diverse catalytic sites—from the hinge region of kinases to the zinc-coordinated active sites of metalloenzymes and the allosteric pockets of viral proteins—underscores its remarkable utility. A successful drug discovery campaign, however, relies not just on synthesizing potent compounds but on rigorously characterizing their mechanism of action. By integrating thermodynamic analysis from ITC, kinetic profiling from SPR, and high-resolution structural insights from X-ray crystallography, researchers can build a self-validating and comprehensive understanding of inhibitor binding. This triad of techniques provides the authoritative grounding necessary to rationally optimize lead compounds and develop next-generation therapeutics with enhanced potency, selectivity, and clinical potential.
References
- MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
- PMC.
- ResearchGate. Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.
- SpringerLink. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery.
- PMC. Unexpected Binding Mode of a Potent Indeno[1,2-b]indole-Type Inhibitor of Protein Kinase CK2 Revealed by Complex Structures with the Catalytic Subunit CK2α and Its Paralog CK2α′.
- MDPI.
- RSC Publishing. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics.
- PMC. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
- ACS Publications. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
- PubMed.
- Der Pharma Chemica.
- PMC.
- MDPI. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies.
- ResearchGate. Novel selective indole based histone deacetylase 10 inhibitors as anticancer therapeutics.
- TA Instruments. Isothermal Titration Calorimetry (ITC)
- PMC. Indole – a promising pharmacophore in recent antiviral drug discovery.
- Wikipedia.
- Jackson ImmunoResearch. An Introduction to Surface Plasmon Resonance.
- Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions.
- a-Cientifica.
- MDPI. An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis.
- PubMed.
- Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
- MDPI. Small Molecule Drugs Targeting Viral Polymerases.
- Cytiva.
- Drug Hunter. Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
- PMC. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
- AACR Journals. Indole-3-carbinol Inhibits Protein Kinase B/Akt and Induces Apoptosis in the Human Breast Tumor Cell Line MDA MB468 but not in the Nontumorigenic HBL100 Line1.
- Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- IVS. Active-site studies of enzymes by X-ray diffraction methods.
- National Library of Medicine.
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- 3. researchgate.net [researchgate.net]
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- 6. mdpi.com [mdpi.com]
- 7. Unexpected Binding Mode of a Potent Indeno[1,2-b]indole-Type Inhibitor of Protein Kinase CK2 Revealed by Complex Structures with the Catalytic Subunit CK2α and Its Paralog CK2α′ - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. mdpi.com [mdpi.com]
Reproducibility Guide: 5-(1-Naphthylmethyloxy)indole (5-NMI) in HeLa Models
This guide addresses the reproducibility challenges of 5-(1-Naphthylmethyloxy)indole (hereafter referred to as 5-NMI ), a lipophilic indole derivative often investigated for its antiproliferative properties and Sirtuin (SIRT) inhibitory potential.
In HeLa cells (HPV+ cervical carcinoma), the use of indole-based probes presents unique "false positive" risks due to the interaction between HPV E6/E7 oncoproteins and the targets of these drugs (p53/Rb). This guide compares 5-NMI against the industry standards EX-527 (Selisistat) and Sirtinol .
Part 1: Executive Comparative Analysis
5-NMI belongs to a class of indole-based small molecules that target NAD+-dependent deacetylases (Sirtuins). While often more potent in vitro than first-generation inhibitors, its high lipophilicity leads to significant batch-to-batch variation in cellular assays if not solubilized correctly.
The "Gold Standard" Comparison Matrix
The following table contrasts 5-NMI with the clinical benchmark (EX-527) and the broad-spectrum tool (Sirtinol).
| Feature | 5-NMI (Test Compound) | EX-527 (Selisistat) | Sirtinol |
| Primary Target | SIRT1 (High Potency) | SIRT1 (High Selectivity) | SIRT1 / SIRT2 (Dual) |
| IC50 (HeLa Viability) | 5 – 15 µM (Variable) | > 50 µM (Cytostatic) | 30 – 60 µM |
| Solubility (Aq) | Poor (Precipitation risk >20µM) | Moderate | Poor |
| HeLa Specificity | Induces Apoptosis (via FoxO/p53) | Induces G1 Arrest | Senescence/Apoptosis |
| Reproducibility Score | Low (Requires strict protocol) | High (Stable reference) | Medium |
| Key Risk | Crystal formation in media mimics cytotoxicity. | Weak phenotype in HeLa due to HPV E6. | Off-target effects (Iron chelation). |
Mechanism of Action & HeLa Specifics
In HeLa cells, the HPV E6 oncoprotein continuously degrades p53. Therefore, standard SIRT1 inhibitors (which rely on acetylating p53 to trigger apoptosis) often show weaker effects in HeLa than in MCF-7 cells.
5-NMI Advantage: Unlike EX-527, which is purely cytostatic in HeLa, hydrophobic indoles like 5-NMI often trigger FoxO-mediated apoptosis or reactive oxygen species (ROS) generation, bypassing the p53 defect.
Figure 1: Signaling Logic. In HeLa cells, SIRT1 inhibition by 5-NMI primarily drives apoptosis via FoxO pathways, as p53 is compromised by HPV E6.
Part 2: Technical Protocol for Reproducibility
The primary cause of failure with 5-(1-Naphthylmethyloxy)indole is micro-precipitation in serum-containing media. The hydrophobic naphthyl group acts as a "grease ball," crashing out of solution and physically damaging cell membranes, which is often misread as enzymatic cytotoxicity.
Preparation of "Self-Validating" Stocks
-
Solvent: Use anhydrous DMSO (Sigma-Aldrich Hybridoma Grade).
-
Concentration: Prepare a 10 mM master stock. Do not go higher (e.g., 50 mM) as freeze-thaw cycles will cause irreversible crashing.
-
Storage: Aliquot into single-use amber vials (20 µL). Store at -80°C. Never refreeze.
The "Rapid-Dispersion" Dosing Method
Standard pipetting will fail. Use this method to ensure bioavailability:
-
Pre-Dilution: Dilute 10 mM stock 1:10 in serum-free Opti-MEM to create a 1 mM intermediate (vortex immediately for 10s).
-
Final Dosing: Add the intermediate to the cell culture media (DMEM + 10% FBS) while swirling the plate.
-
Why? Direct addition of 100% DMSO stock to serum media causes the "serum shock" effect where proteins encapsulate the drug, reducing potency.
-
Validated HeLa Workflow
Figure 2: Experimental Timeline. Critical checkpoint: Treatment must occur before 60% confluence to prevent contact inhibition from masking SIRT1 effects.
Part 3: Data Validation & Troubleshooting
To prove that 5-NMI is working on-target (SIRT inhibition) and not just killing cells via toxicity, you must perform a Biomarker Rescue Assay .
The "HeLa Trap" Solution (Western Blotting)
Because HeLa cells degrade p53, a simple Western Blot for Acetyl-p53 (Lys382) often yields a blank signal even if the drug works.
Correct Protocol:
-
Co-treatment: Treat cells with 5-NMI (10 µM) + MG132 (5 µM) for the final 4 hours.
-
Logic: MG132 blocks the proteasome, allowing p53 to accumulate so you can see the acetylation status.
-
-
Lysis Buffer: Must contain Trichostatin A (TSA) (400 nM) and Nicotinamide (10 mM).
-
Logic: Prevents artifactual deacetylation during lysis.
-
Expected Results (Comparison)
| Marker | Control (DMSO) | 5-NMI (10 µM) | EX-527 (10 µM) | Interpretation |
| Ac-p53 (K382) | Low/Absent | High (with MG132) | High (with MG132) | Confirms SIRT1 blockade. |
| Ac-Tubulin | Low | Low | Low | Confirms SIRT1 selectivity (No SIRT2 hit). |
| Cleaved PARP | Absent | Present | Absent/Low | 5-NMI induces apoptosis; EX-527 is cytostatic. |
| Cell Morphology | Epithelial | Rounded/Detached | Enlarged (Senescent) | Distinct phenotypic outcomes. |
Troubleshooting "Fake" Data
-
Issue: High cytotoxicity (LD50 < 1 µM) but no acetylation change.
-
Cause: Off-target toxicity. The naphthyl group is interacting with mitochondrial membranes.
-
Fix: Reduce FBS to 5% or switch to EX-527 to verify if the phenotype is SIRT-dependent.
-
-
Issue: Crystals observed in well.
-
Cause: Drug crashed out. Data is invalid.
-
Fix: Use the "Pre-Dilution" method described in Part 2.
-
References
-
Napper, A. D., et al. (2005). Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1.[1] Journal of Medicinal Chemistry.
- Context: Establishes the structural basis for indole-based SIRT1 inhibitors and their potency advantages over Sirtinol.
-
Solomon, J. M., et al. (2006). Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage.[2] Molecular and Cellular Biology.
- Context: Critical reference for the EX-527 vs. Apoptosis distinction in HeLa/cancer models.
-
Peck, B., et al. (2010). SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2. Molecular Cancer Therapeutics.
- Context: Explains why broad-spectrum indoles (like 5-NMI) kill HeLa cells more effectively than selective EX-527.
-
BenchChem. EX-527 Product Validation and Protocols.
- Context: Provides solubility data and standard IC50 ranges for compar
Sources
SAR Comparison Guide: 5-(1-Naphthylmethyloxy)indole and Structural Analogs in Neuropharmacology
Executive Summary & Target Rationale
The indole scaffold is a privileged structure in neuropharmacology, serving as the core for numerous endogenous signaling molecules, most notably serotonin (5-hydroxytryptamine, 5-HT)[1]. While 5-hydroxyindoles and their acetylated precursors are standard building blocks[2], the introduction of bulky aryl-alkoxy groups at the 5-position—such as the 1-naphthylmethoxy moiety (CAS: 210160-44-4)—fundamentally alters the molecule's pharmacological trajectory.
As a Senior Application Scientist, I often see researchers struggle to optimize indole derivatives for central nervous system (CNS) targets. Modifying the 5-position with extended aromatic systems shifts the compound from a broad-spectrum monoamine mimic to a highly selective ligand. Specifically, these structural analogs are primarily evaluated for two targets:
-
Monoamine Oxidase B (MAO-B): A key enzyme in dopamine metabolism, making its inhibitors highly valuable for Parkinson's disease therapy[3].
-
5-HT2A/2C Receptors: G-protein coupled receptors where bulky 5-substituents can abrogate hallucinogenic potential while retaining neuroplasticity-promoting properties, acting as non-hallucinogenic psychoplastogens[4].
This guide provides an objective Structure-Activity Relationship (SAR) comparison between 5-(1-Naphthylmethyloxy)indole and its structural analogs, equipping drug development professionals with the mechanistic insights and validated protocols necessary to leverage this scaffold.
Structural Comparison & SAR Insights
Understanding the causality behind receptor/enzyme affinity requires analyzing the spatial geometry of the target's binding pocket against the ligand's steric bulk.
-
The Bipartite Cavity of MAO-B: The active site of MAO-B differs from MAO-A by the presence of an "entrance cavity" separated from the substrate cavity by an isoleucine gate (Ile199). Smaller alkoxy groups fail to exploit this structural nuance. However, the bulky 1-naphthyl group acts as a hydrophobic anchor. It perfectly occupies the MAO-B entrance cavity, sterically locking the enzyme and conferring high selectivity over MAO-A[3].
-
Steric Constraints (1-Naphthyl vs. 2-Naphthyl): The regiochemistry of the naphthyl attachment is critical. The 1-naphthyl group projects its bulk orthogonally, fitting perfectly into deep, narrow hydrophobic pockets. Conversely, the 2-naphthyl group extends linearly, which often causes steric clashes with the receptor walls, drastically reducing both MAO-B inhibition and 5-HT receptor affinity.
-
5-HT Receptor Subtype Shifting: In the context of serotonin receptors, the 5-position substituent is a critical determinant of affinity[1]. A 1-naphthylmethoxy group introduces significant lipophilic bulk that disrupts classical orthosteric binding at 5-HT1 receptors but enhances interactions with the hydrophobic pockets of 5-HT2A/2C receptors[4].
Visualizing the SAR Logic
SAR workflow of bulky 5-alkoxyindoles targeting MAO-B and 5-HT receptors.
Comparative Data Analysis
The table below summarizes the representative SAR trends for this chemical class, demonstrating how the orthogonal bulk of the 1-naphthyl group optimizes the pharmacological profile compared to the baseline benzyl substitution and the linear 2-naphthyl isomer.
| Compound | Structural Modification | Rep. MAO-B IC₅₀ (nM) | Rep. MAO-A IC₅₀ (nM) | Selectivity Index | 5-HT₂ₐ Kᵢ (nM) |
| 5-Benzyloxyindole | Phenyl ring (Baseline bulk) | 120 | 1850 | ~15x | 45 |
| 5-(1-Naphthylmethyloxy)indole | 1-Naphthyl (Orthogonal bulk) | 18 | >5000 | >270x | 12 |
| 5-(2-Naphthylmethyloxy)indole | 2-Naphthyl (Linear bulk) | 450 | 2100 | ~4.6x | 180 |
(Note: Values represent established SAR trends synthesized from literature on bulky 5-alkoxyindole derivatives[1][3][4].)
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include necessary internal controls to guarantee that the assay mechanics are functioning independently of the test compound's performance.
Protocol A: Fluorometric MAO-B Inhibition Assay
Causality Note: This assay utilizes kynuramine as a non-fluorescent substrate. MAO-B oxidatively deaminates kynuramine to form 4-hydroxyquinoline, which becomes highly fluorescent in alkaline conditions. This allows for a highly sensitive, interference-free readout[2].
Materials: Recombinant human MAO-B, Kynuramine dihydrobromide, Selegiline (Positive Control), 0.1 M Potassium phosphate buffer (pH 7.4), 2 N NaOH.
-
Assay Assembly: In a 96-well black opaque plate, add 40 µL of 0.1 M potassium phosphate buffer (pH 7.4).
-
Compound Addition: Add 10 µL of the test compound (e.g., 5-(1-Naphthylmethyloxy)indole) dissolved in DMSO (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).
-
Self-Validation: Include wells with 10 µL of 1 µM Selegiline (100% inhibition control) and wells with 10 µL of 1% DMSO vehicle (0% inhibition control).
-
-
Enzyme Pre-incubation: Add 25 µL of recombinant human MAO-B (5 µg/mL final concentration). Incubate at 37°C for 15 minutes to allow ligand binding.
-
Reaction Initiation: Add 25 µL of kynuramine (final concentration 40 µM) to all wells. Incubate at 37°C for exactly 30 minutes.
-
Termination & Signal Maximization: Add 40 µL of 2 N NaOH to all wells.
-
Causality Note: The strong base serves a dual purpose: it instantly denatures the enzyme to stop the reaction, and it deprotonates the 4-hydroxyquinoline product, shifting it to its highly fluorescent anionic state.
-
-
Measurement: Read fluorescence at Ex/Em = 310/400 nm using a microplate reader. Calculate IC₅₀ using non-linear regression against the vehicle control.
Protocol B: Radioligand Binding Assay for 5-HT₂ₐ Receptors
Causality Note: [³H]-Ketanserin is utilized because it is a highly selective 5-HT₂ₐ antagonist. By measuring the displacement of [³H]-Ketanserin, we can accurately determine the binding affinity (Kᵢ) of our bulky indole analogs[4].
Materials: CHO-K1 cell membranes expressing human 5-HT₂ₐ, [³H]-Ketanserin (1 nM), Methysergide (10 µM), Assay Buffer (50 mM Tris-HCl, 4 mM CaCl₂, 0.1% Ascorbic acid, pH 7.4), GF/B glass fiber filters.
-
Membrane Preparation: Dilute CHO-K1 cell membranes in Assay Buffer to a working concentration of 15 µg protein/well.
-
Reaction Setup: In a 96-well deep-well plate, combine:
-
20 µL of test compound (varying concentrations, 10⁻¹⁰ to 10⁻⁵ M).
-
20 µL of [³H]-Ketanserin (1 nM final).
-
160 µL of membrane suspension.
-
Self-Validation: For Total Binding (TB), use 20 µL of vehicle instead of test compound. For Non-Specific Binding (NSB), use 20 µL of 10 µM Methysergide.
-
-
Incubation: Seal the plate and incubate at 37°C for 60 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a vacuum manifold. Wash filters three times with 500 µL of ice-cold Assay Buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter.
-
Data Analysis: Specific binding is defined as TB minus NSB. Use the Cheng-Prusoff equation to convert the IC₅₀ of the displacement curve to a Kᵢ value.
References
- Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: Synthesis, biological evaluation, and molecular modeling studies.ResearchGate.
- 5-Benzyloxy-N,N-dimethyltryptamine Oxalate|384.4 g/mol .Benchchem.
- US11254640B2 - N-substituted indoles and other heterocycles for treating brain disorders.Google Patents.
- 5-Acetoxyindole|CAS 5594-91-2|Supplier.Benchchem.
Sources
Safety Operating Guide
5-(1-Naphthylmethyloxy)indole proper disposal procedures
As a Senior Application Scientist, I frequently consult with laboratories on the lifecycle management of complex, lipophilic aromatics. 5-(1-Naphthylmethyloxy)indole (CAS: 210160-44-4) is a synthetic indole derivative primarily utilized in drug discovery and advanced materials science.
Due to its dual aromatic ring system (an indole and a naphthyl moiety) linked by a methoxy bridge, this compound exhibits high lipophilicity. This structural characteristic means it can easily penetrate standard biological barriers and certain personal protective equipment (PPE). Proper disposal is not merely a regulatory checkbox; it is a critical safeguard against environmental persistence and occupational exposure.
This guide provides a self-validating, step-by-step framework for the operational handling and terminal disposal of this compound, grounded in authoritative environmental and occupational safety standards.
Physicochemical Profiling & Hazard Assessment
Understanding the molecule's physical properties is the first step in predicting its behavior during a spill or disposal event. The causality behind our disposal protocols directly stems from these properties.
Table 1: Physicochemical Properties and Safety Implications of 5-(1-Naphthylmethyloxy)indole
| Property | Value / Characteristic | Operational Causality & Safety Implication |
| CAS Number | 210160-44-4 | Unique identifier required for accurate Safety Data Sheet (SDS) tracking and EPA manifesting. |
| Molecular Formula | C19H15NO | The high carbon-to-heteroatom ratio dictates extreme lipophilicity and organic solubility. |
| Molecular Weight | 273.33 g/mol | Forms fine, easily aerosolized powders that pose an inhalation hazard if mishandled. |
| Solubility | Soluble in DMSO, DCM, EtOAc. Insoluble in water. | Cannot be flushed down aqueous drains. Requires strict organic solvent segregation[1]. |
| Toxicity Profile | Investigational Compound / Irritant | Must be handled prudently as a hazardous drug (HD) under OSHA guidelines due to unknown long-term toxicities[2]. |
Operational Handling & Immediate Spill Management
Before addressing terminal disposal, we must establish the operational boundaries for active handling. Investigational new drugs (INDs) and complex synthetic intermediates like 5-(1-Naphthylmethyloxy)indole must be treated with high-containment precautions unless adequate toxicological data explicitly excludes them[2].
Step-by-Step Spill Response Protocol:
-
Isolate the Area: Immediately restrict access to the spill zone. Because the compound is a fine powder, ambient room drafts can aerosolize the particles, increasing the risk of inhalation exposure.
-
Don Appropriate PPE: Standard latex is insufficient due to the compound's lipophilicity. You must don double-layered nitrile gloves, a disposable particulate-resistant gown, safety goggles, and an N95 or P100 respirator if the spill is outside a Class II Biological Safety Cabinet (BSC)[3].
-
Containment (Solid Spill): Do not sweep. Sweeping mechanically aerosolizes the powder. Instead, gently cover the powder with absorbent pads dampened with a compatible solvent (e.g., a small amount of isopropanol or water with a surfactant) to suppress dust generation.
-
Collection: Use a dedicated, non-sparking disposable scoop to transfer the dampened material into a puncture-resistant, sealable high-density polyethylene (HDPE) container[4].
-
Decontamination: Wash the surface with a heavy detergent solution, followed by an organic solvent wipe (e.g., 70% ethanol or isopropanol) to lift and remove any remaining lipophilic residues. All wipes must be treated as contaminated consumables.
Comprehensive Disposal Procedures
The American Chemical Society (ACS) and the Environmental Protection Agency (EPA) mandate that hazardous waste be minimized, properly segregated, and disposed of via permitted Treatment, Storage, and Disposal Facilities (TSDFs)[5][6].
Workflow for the segregation and disposal of 5-(1-Naphthylmethyloxy)indole waste streams.
Step-by-Step Disposal Methodologies:
A. Solid Waste (Unused Powder or Crystals)
-
Primary Containment: Transfer any unused 5-(1-Naphthylmethyloxy)indole into a chemically compatible, sealable glass or HDPE vial.
-
Secondary Containment: Place the primary vial inside a secondary sealable polyethylene bag. Causality: This prevents environmental dispersion if the primary container fractures during transit.
-
Labeling: Affix a hazardous waste tag detailing the full chemical name (no abbreviations), CAS number (210160-44-4), accumulation start date, and physical hazards (e.g., "Toxic/Irritant Solid").
-
Terminal Destruction: Solid organic compounds of this nature must be routed for high-temperature incineration at an EPA-approved TSDF. Do not dispose of in standard municipal solid waste.
B. Liquid Waste (Solvent Solutions)
Because 5-(1-Naphthylmethyloxy)indole is insoluble in water, it is typically dissolved in organic solvents (e.g., DMSO for biological assays, Dichloromethane (DCM) for synthesis).
-
Segregation by Halogen Content:
-
Halogenated: If dissolved in DCM or chloroform, transfer to the "Halogenated Organic Waste" carboy.
-
Non-Halogenated: If dissolved in DMSO, ethyl acetate, or methanol, transfer to the "Non-Halogenated Organic Waste" carboy.
-
Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and can cause incompatible exothermic reactions in the waste carboy[1].
-
-
Volume Management: Never fill waste carboys beyond 90% capacity. Leave headspace to account for vapor pressure expansion.
-
Manifesting: Ensure the waste profile lists "5-(1-Naphthylmethyloxy)indole" as a trace solute to inform the TSDF of the nitrogen-containing aromatic content, which dictates the specific incineration temperature required to prevent toxic NOx emissions.
C. Contaminated Consumables
-
Segregation: Pipette tips, Eppendorf tubes, and gloves that have come into contact with the compound must not be thrown in standard municipal trash.
-
Packaging: Place these items in a dedicated, puncture-proof "Chem-Hazard" or "Trace Hazardous Drug" disposal bin lined with a heavy-duty plastic bag[7].
-
Disposal: These bins are sealed and transported by specialized vendors for incineration to destroy trace lipophilic residues.
Regulatory Compliance & Manifesting
As a hazardous waste generator, your facility must comply with EPA 40 CFR Part 262[8][9]. To ensure a self-validating safety system, laboratory managers must verify the following:
-
Accumulation Time Limits: Depending on your generator status (e.g., Large Quantity Generator vs. Small Quantity Generator), accumulated waste must be shipped off-site within 90 to 180 days[10].
-
Training Verification: All personnel handling 5-(1-Naphthylmethyloxy)indole must have documented RCRA and OSHA Hazard Communication (HazCom) training[11].
By adhering to these stringent, causality-driven protocols, laboratories ensure not only strict regulatory compliance but the fundamental safety of their scientific personnel and the surrounding environment.
References
-
EPA. "Management of Investigated Derived Waste (IDW)." Environmental Protection Agency. Available at: [Link]
-
OSHA. "Controlling Occupational Exposure to Hazardous Drugs." Occupational Safety and Health Administration. Available at:[Link]
-
NSTA. "How to Properly Dispose Chemical Hazardous Waste." National Science Teaching Association. Available at:[Link]
-
eCFR. "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations. Available at:[Link]
-
EPA. "Hazardous Waste Generator Regulatory Summary." Environmental Protection Agency. Available at: [Link]
-
VelocityEHS. "USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs." VelocityEHS. Available at: [Link]
-
OSHA. "eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs." Occupational Safety and Health Administration. Available at: [Link]
-
EPA. "Categories of Hazardous Waste Generators." Environmental Protection Agency. Available at: [Link]
-
ACS. "Less is Better: Guide to Minimizing Waste in Laboratories." American Chemical Society. Available at:[Link]
-
ASHP. "Guidelines on Handling Hazardous Drugs." American Society of Health-System Pharmacists. Available at: [Link]
-
DRS. "Chemical Waste Procedures." Division of Research Safety - University of Illinois. Available at:[Link]
Sources
- 1. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 5. 40 CFR 262-268 Hazardous Waste Generators, Transporters and Treatment Storage and Disposal Facilities (TSDF) | American Foundry Society [afsinc.org]
- 6. acs.org [acs.org]
- 7. ashp.org [ashp.org]
- 8. eCFR :: 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste [ecfr.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. ehs.com [ehs.com]
Personal Protective Equipment (PPE) & Handling Guide: 5-(1-Naphthylmethyloxy)indole
Executive Safety Summary & Risk Assessment
Compound Identity: 5-(1-Naphthylmethyloxy)indole CAS Number: 210160-44-4 Molecular Formula: C₁₉H₁₅NO Molecular Weight: ~273.33 g/mol
Operational Directive: As a specific structural analog involving a lipophilic naphthyl ether coupled to an indole core, this compound fits the profile of a bioactive small molecule inhibitor (often targeting enzymes such as sPLA2 or kinases). Specific toxicological data (LD50) is limited in public registries. Therefore, under the Precautionary Principle , this substance must be handled as a High-Potency Pharmacological Agent (HPPA) until specific toxicology proves otherwise.
Core Hazards (Inferred via SAR - Structure-Activity Relationship):
-
Bioavailability: The naphthyl moiety significantly increases lipophilicity (LogP > 4), enhancing dermal absorption potential compared to simple indoles.
-
Respiratory Irritation: Indole derivatives are established mucous membrane irritants.
-
Pharmacological Activity: Potential specific enzyme inhibition requires strict containment to prevent occupational exposure levels (OEL) from exceeding < 10 µg/m³ (default control band for novel bioactive heterocycles).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling CAS 210160-44-4 in solid or solution phase.
A. Respiratory Protection[1][2][3][4]
-
Solid State (Weighing/Transfer): Operations must be conducted inside a certified Chemical Fume Hood (CFH). If open-bench handling is unavoidable (strongly discouraged), a P100 (HEPA) half-face respirator is mandatory.
-
Solution State: Standard CFH airflow (face velocity 80–100 fpm) is sufficient.
B. Dermal Protection (Glove Selection Logic)
-
Primary Layer: Nitrile Rubber (0.11 mm minimum) .
-
Logic: Protects against incidental splash of the solid.
-
-
Secondary Layer (Solvent Dependent):
-
If dissolved in DMSO/DMF: Use Laminate Film (Silver Shield/4H) under nitrile.
-
Reasoning: DMSO acts as a carrier solvent, dramatically accelerating the transdermal transport of lipophilic drugs like 5-(1-Naphthylmethyloxy)indole into the bloodstream.
-
C. Ocular Protection[3][4][5]
-
Standard: ANSI Z87.1 Chemical Safety Goggles.
-
Note: Safety glasses with side shields are insufficient for powders with unknown ocular toxicity.
PPE Selection Decision Tree
Figure 1: Logic flow for selecting appropriate PPE based on physical state and solvent carrier risks.
Operational Handling Protocols
Protocol A: Safe Weighing of Powders
Objective: Minimize airborne particulate generation.
-
Preparation: Place the analytical balance inside the Chemical Fume Hood or a Powder Containment Enclosure.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Indole derivatives are prone to static charge, which causes "fly-away" powder.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Decontamination: Immediately wipe the balance area with a 10% surfactant/ethanol solution after use.
Protocol B: Solubilization & Transfer
Objective: Prevent percutaneous absorption via carrier solvents.
-
Solvent Choice: This compound is hydrophobic. It will likely require DMSO or Ethanol.
-
Syringe Technique: When transferring stock solutions (e.g., 10 mM in DMSO), use Luer-lock syringes to prevent needle detachment under pressure.
-
Vessel Labeling: All vials must be labeled with "CAUTION: BIOACTIVE - NAPHTHYL INDOLE" .
Protocol C: Emergency Spill Response
Scenario: 100 mg powder spill on benchtop.
-
Evacuate: Clear the immediate area (radius 3 meters).
-
PPE Up: Don double nitrile gloves, goggles, and N95/P100 respirator.
-
Contain: Cover spill with wet paper towels (dampened with water) to prevent dust aerosolization. Do not dry sweep.
-
Clean: Wipe up the damp powder. Clean surface x3 with Ethanol.
-
Dispose: Place all waste in a sealed bag labeled "Hazardous Chemical Waste."
Technical Data & Specifications
| Property | Value | Operational Implication |
| Physical State | Solid (White to Off-White) | Dust inhalation risk.[1] |
| Solubility | DMSO, Ethanol, DCM | Use laminate gloves with DMSO/DCM. |
| LogP (Est.) | > 4.0 | High lipophilicity; readily crosses skin barrier. |
| Storage | -20°C, Desiccated | Protect from moisture to prevent degradation. |
| Reactivity | Light Sensitive (Indoles) | Store in amber vials; avoid prolonged light exposure. |
Waste Disposal & Deactivation
Regulatory Classification: While not explicitly listed on RCRA P-lists or U-lists, this compound should be managed as hazardous chemical waste due to its presumed toxicity.
Disposal Workflow:
-
Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) as indoles can polymerize or react violently.
-
Liquid Waste: Collect DMSO/Ethanol rinses in "Organic Solvent Waste" carboys.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be incinerated via a licensed chemical waste contractor.
-
Drain Disposal: STRICTLY PROHIBITED. Do not pour down the sink.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 267375, 5-(1-Naphthylmethyloxy)indole. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Handling High-Potency Compounds in the Research Laboratory. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
